5-methoxychroman-3-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-3-2-4-10-8(9)5-7(6-15-10)11(12)13/h2-4,7H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGAJGALUQJCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112904-78-6 | |
| Record name | 5-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Methoxychroman-3-carboxylic Acid: Structure, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 5-methoxychroman-3-carboxylic acid, a heterocyclic organic compound belonging to the chroman family. Chroman derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[1][2] This document delineates the chemical structure, physicochemical properties, and plausible synthetic pathways for this compound. Furthermore, it explores the potential biological activities and therapeutic applications by drawing parallels with closely related, well-studied isomers. This guide is intended for researchers, scientists, and professionals in drug discovery and development, offering foundational knowledge and practical insights into this promising class of molecules.
Introduction: The Significance of the Chroman Scaffold
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a core structural motif found in a multitude of natural products and synthetic molecules with significant biological properties.[1][2] Its presence in compounds like vitamin E (tocopherols and tocotrienols) underscores its importance. The fusion of a dihydropyran ring with a benzene ring creates a conformationally flexible yet structurally robust scaffold, making it an ideal template for designing therapeutic agents.[2]
Derivatives of the chroman ring have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[2][3][4][5] The substitution pattern on both the aromatic and heterocyclic rings plays a critical role in modulating the biological and physicochemical properties of these compounds. This compound, the subject of this guide, is a specific analog featuring a methoxy group at the C-5 position of the aromatic ring and a carboxylic acid moiety at the C-3 position of the dihydropyran ring. While specific research on the 5-methoxy isomer is limited, extensive studies on its 6-methoxy and 8-methoxy counterparts provide a strong basis for predicting its chemical behavior and therapeutic potential.[3][6]
Chemical Identity and Structure
The fundamental identity of this compound is defined by its unique arrangement of atoms. The methoxy group at the C-5 position and the carboxylic acid at the C-3 chiral center are key functional groups that dictate the molecule's reactivity, polarity, and potential for biological interactions.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical profile of a compound is paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[7][8] The properties listed below are based on available data for the 5-methoxy isomer and representative data from closely related analogs, providing a predictive profile for its drug-like characteristics.[8]
| Property | Value | Source/Reference |
| CAS Number | 112904-78-6 | [9] |
| Molecular Formula | C₁₁H₁₂O₄ | [3] |
| Molecular Weight | 208.21 g/mol | [3] |
| IUPAC Name | 5-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | [9] |
| Appearance | Off-white crystalline powder (Predicted) | [5] |
| Melting Point | 170-175 °C (Data for 8-methoxy isomer) | [5] |
| Solubility | Soluble in organic solvents like DMSO and methanol; limited solubility in water. | General chemical knowledge |
| LogP (Predicted) | ~1.5 - 2.5 | General chemical knowledge |
| Topological Polar Surface Area (TPSA) | 55.76 Ų | General chemical knowledge |
The presence of the carboxylic acid group provides a site for hydrogen bonding and imparts acidic character, while the methoxy group and the chroman core contribute to its lipophilicity.[3] This balance is crucial for cell membrane permeability and interaction with biological targets.
Synthesis and Derivatization
The synthesis of chroman-3-carboxylic acids can be approached through several established routes. A common and effective strategy involves the synthesis of a corresponding coumarin-3-carboxylic acid intermediate, followed by reduction of the pyrone ring's double bond.
Plausible Synthetic Workflow
A plausible pathway to synthesize this compound begins with 2-hydroxy-6-methoxybenzaldehyde. The workflow can be visualized as a three-step process: Knoevenagel condensation, hydrolysis, and subsequent reduction.
Caption: A plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative methodology adapted from the synthesis of similar coumarin and chroman derivatives.[3]
Step 1: Synthesis of Ethyl 5-methoxycoumarin-3-carboxylate
-
Rationale: The Knoevenagel condensation is a classic method for C-C bond formation, ideal for creating the coumarin scaffold from a salicylaldehyde derivative and an active methylene compound like diethyl malonate. Piperidine acts as a basic catalyst to deprotonate the malonate.
-
Procedure: a. To a solution of 2-hydroxy-6-methoxybenzaldehyde (1 equivalent) in absolute ethanol, add diethyl malonate (1.2 equivalents). b. Add a catalytic amount of piperidine (0.1 equivalents). c. Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product. e. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the ethyl coumarin-3-carboxylate intermediate.
Step 2: Hydrolysis to 5-Methoxycoumarin-3-carboxylic acid
-
Rationale: Ester hydrolysis is required to convert the ethyl ester to the free carboxylic acid. An acidic condition is often used for this transformation in coumarin systems.
-
Procedure: a. Suspend the ethyl 5-methoxycoumarin-3-carboxylate (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid (e.g., 2:1 v/v). b. Heat the mixture to reflux for 2-3 hours until TLC analysis shows the disappearance of the starting material. c. Cool the solution and pour it into ice-cold water to precipitate the carboxylic acid. d. Filter the solid, wash thoroughly with water to remove acid, and dry to obtain 5-methoxycoumarin-3-carboxylic acid.[3]
Step 3: Reduction to this compound
-
Rationale: The key step to form the chroman ring from the coumarin is the selective reduction of the C=C double bond in the pyrone ring. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a standard and effective method for this transformation.
-
Procedure: a. Dissolve 5-methoxycoumarin-3-carboxylic acid (1 equivalent) in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel. b. Add 10% Pd/C catalyst (5-10% by weight). c. Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 12-24 hours. d. Monitor the reaction until hydrogen uptake ceases. e. Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. f. Evaporate the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
Derivatization Potential
The carboxylic acid moiety is a versatile functional handle for creating a library of derivatives for Structure-Activity Relationship (SAR) studies. Standard reactions include:
-
Esterification: Reaction with various alcohols under acidic conditions to produce esters, which can modulate lipophilicity and cell permeability.[3]
-
Amidation: Coupling with a diverse range of primary or secondary amines using peptide coupling reagents (e.g., EDC/HOBt) to form amides. This is a common strategy to explore interactions with biological targets, as demonstrated in the development of ROCK inhibitors from a 6-methoxy-chroman-3-carboxylic acid scaffold.[6]
Biological Activity and Therapeutic Potential
While direct biological studies on this compound are not extensively reported, the pharmacological profiles of its isomers provide strong predictive insights into its potential applications.
Anticancer and Antiproliferative Activity
Chroman derivatives are well-documented for their anticancer properties. Specifically, 8-methoxy-chroman-3-carboxylic acid has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting β-tubulin polymerization, a critical process for cell division.[3] The methoxy group's position on the aromatic ring can influence activity, and it is plausible that the 5-methoxy isomer could exhibit similar cytotoxic effects against various cancer cell lines.
Kinase Inhibition (ROCK)
Research into Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors has highlighted the utility of the chroman scaffold. A study on a series of amide-chroman derivatives found that (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide was a potent and highly selective ROCK2 inhibitor with an IC₅₀ value of 3 nM.[6] ROCK kinases are implicated in diseases like hypertension, cancer, and glaucoma, making selective inhibitors highly valuable. The this compound core represents a promising starting point for developing novel ROCK inhibitors.
Caption: Potential mechanism of action via ROCK kinase inhibition.
Neurological and Serotonergic Activity
Other methoxy-chroman derivatives have been shown to interact with the serotonergic system.[3] Certain compounds can modulate the activity of serotonin receptors and transporters, suggesting potential applications in treating neurological disorders such as depression and anxiety. The specific substitution pattern is key, and the 5-methoxy isomer warrants investigation for its effects on central nervous system targets.
Conclusion and Future Outlook
This compound is a structurally intriguing molecule within the pharmacologically significant chroman class. While it remains less studied than its isomers, this guide establishes a strong foundation for its exploration. Based on the robust data available for related compounds, it possesses a high potential for development in oncology, cardiovascular disease (via ROCK inhibition), and neurology.
Future research should focus on optimizing its synthesis, resolving its chiral center, and conducting comprehensive biological screening to elucidate its specific pharmacological profile. The creation of ester and amide libraries will be a critical step in performing SAR studies to identify potent and selective lead compounds for drug development. The insights provided herein serve as a catalyst for unlocking the full therapeutic potential of this promising scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 8. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | 112904-78-6 [chemicalbook.com]
An In-Depth Technical Guide to Methoxychroman-3-Carboxylic Acid: Nomenclature, Synthesis, and Therapeutic Potential
Abstract: The methoxychroman-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of this compound class, with a particular focus on its nomenclature and the significant impact of isomerism on its chemical identity and biological function. We delve into the physicochemical properties, established synthetic strategies, and key derivatization protocols. Furthermore, this whitepaper consolidates the current understanding of the therapeutic applications of specific isomers, including the anticancer properties of the 8-methoxy derivative and the potent ROCK2 inhibitory action of the 6-methoxy variant. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their scientific endeavors.
Chemical Identity: Nomenclature and Isomerism
The core structure, chroman-3-carboxylic acid, is a bicyclic system featuring a benzene ring fused to a tetrahydropyran ring, with a carboxylic acid moiety at the 3-position. The nomenclature "methoxychroman-3-carboxylic acid" becomes specific only when the position of the methoxy (-OCH₃) group on the benzene ring is defined. Publicly available scientific literature and chemical catalogs extensively document the 6-, 7-, and 8-methoxy isomers, while the 5-methoxy isomer is not prominently characterized. This positional isomerism is critical, as it dictates the molecule's electronic properties, steric profile, and ultimately, its pharmacological activity.
Each isomer is uniquely identified by its Chemical Abstracts Service (CAS) number, which is the standard for unambiguous substance identification in research and commerce.
Table 1: Key Isomers of Methoxychroman-3-carboxylic Acid and their CAS Numbers
| Compound Name | CAS Number |
| 5-Methoxychroman-3-carboxylic acid | Not Clearly Documented |
| 6-Methoxychroman-3-carboxylic acid | 182570-26-9[1][2] |
| 7-Methoxychroman-3-carboxylic acid | 3187-51-7[3] |
| 8-Methoxychroman-3-carboxylic acid | 108088-19-3[4][5] |
Due to the wealth of available data, this guide will focus on the properties and applications of the well-documented 6-, 7-, and 8-methoxy isomers as representative examples of this chemical class.
Physicochemical and Structural Properties
The methoxychroman-3-carboxylic acid isomers share a common molecular formula and weight but differ in physical properties such as melting point. These compounds are typically off-white to beige crystalline solids. The carboxylic acid group provides a site for hydrogen bonding, while the methoxy group and chroman core contribute to its lipophilicity, influencing solubility and biological membrane permeability.[4]
Table 2: Physicochemical Properties of Methoxychroman-3-carboxylic Acid Isomers
| Property | 6-Methoxychroman-3-carboxylic acid | 7-Methoxychroman-3-carboxylic acid | 8-Methoxychroman-3-carboxylic acid |
| Molecular Formula | C₁₁H₁₂O₄[1] | C₁₁H₁₂O₄[3] | C₁₁H₁₂O₄[4][5] |
| Molecular Weight | 208.21 g/mol | 208.21 g/mol [3] | 208.21 g/mol [4][5] |
| Appearance | Solid[1] | Beige powder[3] | Off-white crystalline powder[5] |
| Melting Point | Not specified | Not specified | 170-175 °C[5] |
| Purity | ≥ 97% | ≥ 99% (HPLC)[3] | ≥ 99% (NMR)[5] |
| IUPAC Name | 6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid[2] | 7-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | 8-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid[4] |
| Storage Conditions | Ambient Storage[1] | Store at 0-8 °C[3] | Store at 0-8 °C[5] |
Synthesis and Chemical Reactivity
The synthesis of methoxychroman-3-carboxylic acids often involves a multi-step pathway, frequently commencing from commercially available coumarin derivatives or substituted phenols.[4][6] A generalized and robust synthetic strategy involves the Knoevenagel condensation of an appropriate hydroxybenzaldehyde with a malonic acid derivative, followed by cyclization to form a coumarin-3-carboxylate ester. Subsequent reduction of the coumarin double bond and hydrolysis of the ester yield the target chroman-3-carboxylic acid.
-
Causality in Synthesis: The choice of a substituted hydroxybenzaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde for the 8-methoxy isomer) is the determining factor for the final position of the methoxy group. The reduction step (e.g., using sodium borohydride or catalytic hydrogenation) must be selective for the α,β-unsaturated double bond of the coumarin ring without reducing the carboxylic acid or the aromatic ring.
The carboxylic acid moiety is a versatile functional handle for further derivatization, primarily through esterification or amidation, to modulate the compound's lipophilicity and biological activity.[4]
Biological Activity and Applications in Drug Discovery
The chroman scaffold is a key pharmacophore found in many natural products and approved drugs. Derivatives of methoxychroman-3-carboxylic acid have been investigated for a range of therapeutic applications, with the specific biological activity being highly dependent on the isomer and its subsequent modification.
Anticancer Activity of 8-Methoxychroman-3-carboxylic Acid
The 8-methoxy isomer, in particular, has demonstrated notable potential in anticancer research.[4] Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells.[4] The proposed mechanism involves the activation of caspase pathways, which are central executioners of apoptosis, and the inhibition of β-tubulin polymerization.[4] Since tubulin polymerization is essential for the formation of the mitotic spindle during cell division, its disruption leads to cell cycle arrest and subsequent cell death. This dual mechanism makes it an attractive candidate for further investigation as an anticancer agent, particularly for liver cancer cell lines where its efficacy has been demonstrated in vitro.[4]
ROCK2 Inhibition by 6-Methoxychroman-3-carboxylic Acid Derivatives
Derivatives of the 6-methoxy isomer have been synthesized and identified as potent and isoform-selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). The ROCK kinases are implicated in various cellular functions, and their dysregulation is linked to cardiovascular diseases, inflammation, and cancer. The development of isoform-selective inhibitors is a major goal in the field to minimize off-target effects. Amide derivatives of (S)-6-methoxy-chroman-3-carboxylic acid have shown high potency (IC₅₀ in the low nanomolar range) and significant selectivity for ROCK2 over the highly homologous ROCK1 isoform. This selectivity presents a promising avenue for developing targeted therapies for diseases where ROCK2 is the primary driver.
Neurological and Serotonergic System Modulation
The broader class of chroman derivatives has been explored for its ability to interact with the central nervous system.[4] Certain methoxy-chroman compounds have been shown to modulate the activity of neurotransmitters and interact with the serotonergic system, including the 5-HT1A receptor.[4] This suggests potential applications in treating neurological and psychiatric disorders, although more specific research on the 3-carboxylic acid variants is required to fully elucidate this potential.
Key Experimental Protocol: Esterification
To enhance lipophilicity and cell permeability for biological assays, the carboxylic acid is often converted to an ester. This is a fundamental and self-validating protocol in the derivatization of the core scaffold.
Protocol: Synthesis of Methyl 8-Methoxychroman-3-carboxylate
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 1.0 equivalent of 8-methoxychroman-3-carboxylic acid (e.g., 208 mg, 1.0 mmol) in 10 mL of anhydrous methanol.
-
Rationale: Methanol serves as both the solvent and the reactant. Anhydrous conditions are crucial to prevent water from competing as a nucleophile, which would inhibit the reaction.
-
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops) to the suspension.
-
Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Rationale: Heating provides the necessary activation energy for the reaction. Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.
-
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Rationale: Neutralization quenches the reaction and makes the product less soluble in the aqueous phase, facilitating extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Rationale: Ethyl acetate is immiscible with water and readily dissolves the target ester, allowing for its separation from the aqueous phase.
-
-
Purification and Validation: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Rationale: The brine wash removes residual water, and Na₂SO₄ removes any remaining traces of moisture.
-
-
Characterization (Self-Validation): Purify the crude ester via flash column chromatography if necessary. Confirm the structure and purity of the final product, methyl 8-methoxychroman-3-carboxylate, using ¹H NMR, ¹³C NMR, and mass spectrometry. An expected yield is typically in the range of 85-95%.[4]
-
Rationale: Spectroscopic analysis provides definitive proof of the product's identity and purity, validating the success of the protocol.
-
Conclusion
The methoxychroman-3-carboxylic acid framework represents a class of compounds with significant, yet isomer-dependent, therapeutic potential. While the 5-methoxy isomer remains poorly defined in the literature, its 8-methoxy and 6-methoxy counterparts have emerged as valuable leads in anticancer and kinase inhibitor research, respectively. The versatile chemistry of the chroman core and the carboxylic acid functional group allows for extensive structural modifications, paving the way for the development of novel, highly targeted therapeutic agents. Further exploration of this scaffold is warranted to fully unlock its potential in drug discovery and development.
References
The Enigmatic Core: A Technical Guide to the Potential Biological Activity of 5-Methoxychroman-3-carboxylic Acid
Introduction: The Chroman Scaffold as a Privileged Structure in Drug Discovery
The chroman ring system, a bicyclic ether, is a recurring motif in a multitude of natural products and pharmacologically active compounds. Its rigid, conformationally constrained framework provides an excellent scaffold for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. The inherent "drug-likeness" of the chroman core has led to its designation as a "privileged structure" in medicinal chemistry. Modifications to this core, such as the introduction of methoxy and carboxylic acid functionalities, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, yet underexplored, member of this family: 5-methoxychroman-3-carboxylic acid. While direct biological data for this specific isomer is scarce, this document will synthesize information from its derivatives and isomers to postulate its potential therapeutic applications and provide a roadmap for its empirical validation.
Hypothesized Biological Activities of this compound
Based on the pharmacological profile of a known derivative and the activities of its structural isomers, we can hypothesize several potential biological activities for this compound.
Neurological Activity: A Potential 5-HT1A Receptor Modulator
A key piece of evidence pointing towards the neurological potential of the 5-methoxychroman-3-yl moiety comes from the compound 4-[N-(5-methoxy-chroman-3-yl)N-propylamino]butyl-8-azaspiro-(4,5)-decane-7,9-dione. This molecule has been identified as a potent agonist of the 5-hydroxytryptamine1A (5-HT1A) receptor, with a high binding affinity (Ki of 0.35 nM for the racemate)[1]. The 5-HT1A receptor is a crucial target in the treatment of anxiety and depression[2]. The 5-methoxychroman-3-yl core of this potent agonist suggests that the parent carboxylic acid could serve as a key intermediate or a pharmacophore for interacting with this receptor. The carboxylic acid group could potentially mimic the interaction of the endogenous ligand, serotonin, or act as a handle for further derivatization to optimize binding and functional activity.
Proposed Synthetic Pathway
A plausible synthetic route to this compound would likely commence with the synthesis of the corresponding coumarin precursor, 5-methoxycoumarin-3-carboxylic acid, followed by a reduction of the coumarin double bond.
Workflow for the Synthesis of this compound
Caption: Proposed two-part synthetic workflow for this compound.
Experimental Protocols for Biological Validation
To empirically test the hypothesized biological activities, a series of in vitro assays are proposed.
Evaluation of Neurological Activity
This assay will determine the affinity of this compound for the human 5-HT1A receptor.[3][4][5]
Protocol:
-
Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human 5-HT1A receptor.
-
Radioligand: Employ a high-affinity radioligand, such as [³H]8-OH-DPAT.
-
Incubation: Incubate the cell membranes with the radioligand and varying concentrations of this compound in an appropriate assay buffer.
-
Control for Non-specific Binding: A parallel incubation should be performed with an excess of a known unlabeled 5-HT1A ligand (e.g., serotonin) to determine non-specific binding.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
This assay will assess the compound's ability to inhibit the serotonin transporter (SERT), another key target in antidepressant therapy.[6][7][8][9][10]
Protocol:
-
Cell Line: Use a cell line endogenously or recombinantly expressing the human serotonin transporter (e.g., HEK293-hSERT cells).
-
Radiolabeled Substrate: Utilize [³H]Serotonin as the substrate for the transporter.
-
Incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Uptake Initiation: Initiate serotonin uptake by adding [³H]Serotonin to the cell suspension.
-
Termination: After a defined incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of serotonin uptake.
Anticancer Activity Screening
A preliminary screen against a panel of cancer cell lines will provide insights into the potential cytotoxic or cytostatic effects of the compound.[11][12][13][14][15]
Protocol:
-
Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
Anti-inflammatory Activity Assessment
This assay will determine if the compound can inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[16][17][18][19][20]
Protocol:
-
Enzyme and Substrate: Use purified human recombinant COX-2 enzyme and arachidonic acid as the substrate.
-
Inhibitor Incubation: Pre-incubate the COX-2 enzyme with various concentrations of this compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: The production of prostaglandin G2, an intermediate product, can be detected using a fluorometric probe.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction and determine the IC50 value for COX-2 inhibition.
This cell-based assay will measure the compound's ability to inhibit the release of the pro-inflammatory cytokine TNF-α.[21][22][23][24]
Protocol:
-
Cell Model: Use a macrophage-like cell line (e.g., RAW 264.7) or primary human peripheral blood mononuclear cells (PBMCs).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the production and release of TNF-α.
-
Compound Treatment: Co-treat the cells with LPS and varying concentrations of this compound.
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Determine the IC50 value for the inhibition of TNF-α release.
Data Presentation and Interpretation
All quantitative data from the aforementioned assays should be summarized in clear, structured tables for easy comparison of IC50 or Ki values.
Table 1: Summary of In Vitro Biological Evaluation of this compound
| Assay | Target/Cell Line | Endpoint | Result (IC50/Ki) |
| Neurological | |||
| 5-HT1A Binding | Human 5-HT1A Receptor | Ki | To be determined |
| Serotonin Reuptake | hSERT expressing cells | IC50 | To be determined |
| Anticancer | |||
| Cell Proliferation | MCF-7 (Breast) | IC50 | To be determined |
| Cell Proliferation | A549 (Lung) | IC50 | To be determined |
| Cell Proliferation | HCT116 (Colon) | IC50 | To be determined |
| Anti-inflammatory | |||
| COX-2 Inhibition | Human recombinant COX-2 | IC50 | To be determined |
| TNF-α Release | LPS-stimulated macrophages | IC50 | To be determined |
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the investigation of the potential biological activities of this compound. The strong evidence from a highly potent 5-HT1A agonist derivative provides a compelling rationale for prioritizing the exploration of its neurological effects. Furthermore, the diverse bioactivities of its isomers suggest that anticancer and anti-inflammatory properties should not be overlooked. The detailed experimental protocols outlined herein offer a clear path for researchers to systematically validate these hypotheses. Successful identification of significant biological activity will pave the way for further structure-activity relationship (SAR) studies, lead optimization, and the potential development of novel therapeutics based on the this compound scaffold.
References
- 1. New methoxy-chroman derivatives, 4[N-(5-methoxy-chroman-3-yl)N- propylamino]butyl-8-azaspiro-(4,5)-decane-7,9-dione [(+/-)-S 20244] and its enantiomers, (+)-S 20499 and (-)-S 20500, with potent agonist properties at central 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. noblelifesci.com [noblelifesci.com]
- 14. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 16. assaygenie.com [assaygenie.com]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. nwlifescience.com [nwlifescience.com]
- 23. benchchem.com [benchchem.com]
- 24. novamedline.com [novamedline.com]
Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanisms of Action of 5-Methoxychroman-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide delves into the potential mechanisms of action for the novel compound 5-methoxychroman-3-carboxylic acid. While direct, comprehensive studies on this specific molecule are emerging, its structural similarity to established pharmacophores provides a strong foundation for several compelling hypotheses. We will explore these possibilities with scientific rigor, proposing detailed experimental frameworks to elucidate its true biological function. Our approach is grounded in the principles of causality and self-validating experimental design, essential for robust drug discovery and development.
I. The Structural Clue: A Link to Thiazolidinedione-like Activity
The chroman core of this compound is a significant structural feature it shares with the thiazolidinedione (TZD) class of drugs, such as troglitazone.[1] TZDs are well-characterized agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[2][3] Activation of PPARγ by TZDs leads to a cascade of gene transcription changes that ultimately enhance insulin sensitivity.[4][5] This shared structural motif strongly suggests that a primary mechanism of action for this compound could be through the modulation of PPARγ activity.
Hypothesis 1: Direct Agonism of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
The most prominent hypothesis is that this compound acts as a direct agonist of PPARγ. Upon binding, it would induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcription of target genes involved in adipogenesis, glucose uptake, and lipid metabolism.[3][6]
Experimental Protocol 1: In Vitro PPARγ Activation Assay
This experiment is designed to determine if this compound can directly bind to and activate the PPARγ receptor.
Methodology:
-
Cell Line: Utilize a stable cell line co-transfected with a full-length human PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase reporter gene.
-
Treatment: Culture the cells and treat with varying concentrations of this compound (e.g., 0.1 nM to 100 µM). Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the dose-response curve and calculate the EC50 value for this compound.
Causality and Validation:
-
A dose-dependent increase in luciferase activity in the presence of this compound would indicate direct PPARγ agonism.
-
The inclusion of a known agonist validates the assay's responsiveness, while the vehicle control establishes the baseline.
Signaling Pathway: PPARγ Agonism
Caption: Proposed PPARγ agonist signaling pathway for this compound.
II. Exploring Alternative and Complementary Mechanisms
While PPARγ agonism is a strong candidate, it is crucial to investigate other potential mechanisms of action, especially considering the diverse biological activities reported for structurally related chroman derivatives.[7][8][9]
Hypothesis 2: Inhibition of Rho-Associated Coiled-Coil Kinase (ROCK)
Derivatives of methoxy-chroman-carboxylic acid have been identified as potent and selective inhibitors of ROCK2, a serine/threonine kinase involved in various cellular processes, including cell adhesion, motility, and smooth muscle contraction.[8] Dysregulation of the ROCK signaling pathway is implicated in cardiovascular diseases and cancer.
Experimental Protocol 2: In Vitro ROCK Kinase Assay
This experiment will directly measure the inhibitory activity of this compound on ROCK1 and ROCK2 isoforms.
Methodology:
-
Reagents: Use purified, recombinant human ROCK1 and ROCK2 enzymes, a suitable substrate (e.g., Myelin Basic Protein), and ATP.
-
Assay Format: Employ a biochemical assay format, such as a radiometric assay (measuring incorporation of ³²P from ATP into the substrate) or a fluorescence-based assay.
-
Treatment: Incubate the ROCK enzyme with varying concentrations of this compound. Include a known ROCK inhibitor (e.g., Y-27632) as a positive control and a vehicle control.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and the substrate.
-
Detection: After a set incubation period, stop the reaction and quantify the phosphorylated substrate.
-
Data Analysis: Determine the IC50 value of this compound for both ROCK1 and ROCK2 to assess its potency and isoform selectivity.
Causality and Validation:
-
A concentration-dependent decrease in substrate phosphorylation will indicate direct inhibition of ROCK activity.
-
Comparing the IC50 values for ROCK1 and ROCK2 will reveal any isoform selectivity. The positive control ensures the assay is functioning correctly.
Workflow: ROCK Inhibition Assay
Caption: Experimental workflow for determining ROCK inhibition by this compound.
Hypothesis 3: Modulation of Microtubule Dynamics
Certain chroman derivatives have demonstrated anticancer properties by inducing apoptosis through the inhibition of β-tubulin polymerization.[7] Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.
Experimental Protocol 3: In Vitro Tubulin Polymerization Assay
This experiment will assess the effect of this compound on the polymerization of tubulin into microtubules.
Methodology:
-
Reagents: Use purified tubulin protein.
-
Assay Principle: Monitor the change in light scattering or fluorescence of a reporter molecule as tubulin polymerizes into microtubules.
-
Treatment: Incubate tubulin with various concentrations of this compound. Include a known microtubule destabilizer (e.g., colchicine) and a microtubule stabilizer (e.g., paclitaxel) as controls.
-
Initiation of Polymerization: Induce polymerization by raising the temperature to 37°C.
-
Monitoring: Measure the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
-
Data Analysis: Compare the polymerization kinetics in the presence of the compound to the controls. Inhibition of polymerization will result in a decreased rate and extent of the signal change.
Causality and Validation:
-
A dose-dependent inhibition of the increase in light scattering or fluorescence will indicate that the compound disrupts tubulin polymerization.
-
The inclusion of both a destabilizer and a stabilizer as controls will validate the assay's ability to detect modulation of microtubule dynamics in either direction.
Quantitative Data Summary
| Hypothesized Mechanism | Primary Experimental Assay | Key Parameter to Measure | Expected Outcome for Positive Result |
| PPARγ Agonism | In Vitro PPARγ Activation Assay | EC50 | Dose-dependent increase in reporter gene activity |
| ROCK Inhibition | In Vitro ROCK Kinase Assay | IC50 | Dose-dependent decrease in kinase activity |
| Microtubule Disruption | In Vitro Tubulin Polymerization Assay | % Inhibition | Dose-dependent decrease in tubulin polymerization rate |
Conclusion and Future Directions
The structural characteristics of this compound provide a strong rationale for investigating its potential as a PPARγ agonist, a ROCK inhibitor, or a modulator of microtubule dynamics. The experimental protocols outlined in this guide offer a robust framework for systematically testing these hypotheses. Positive results from these in vitro assays should be followed by cell-based assays to confirm the mechanism in a more physiological context and subsequently in vivo studies to evaluate its therapeutic potential. The multifaceted nature of the chroman scaffold suggests that this compound could possess a complex pharmacological profile, and a comprehensive understanding of its mechanism of action is paramount for its future development as a therapeutic agent.
References
- 1. Troglitazone - Wikipedia [en.wikipedia.org]
- 2. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 4. nps.org.au [nps.org.au]
- 5. Thiazolidinediones | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 6. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Buy 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 [smolecule.com]
- 8. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
Spectroscopic Characterization of 5-methoxychroman-3-carboxylic acid: A Technical Guide
Introduction
5-methoxychroman-3-carboxylic acid is a heterocyclic organic compound belonging to the chroman family. Its structure, featuring a bicyclic chroman core substituted with a methoxy group on the aromatic ring and a carboxylic acid at the 3-position, makes it a molecule of interest for researchers in medicinal chemistry and drug development. The precise characterization of such molecules is fundamental to understanding their chemical behavior, purity, and potential biological activity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for elucidating the molecular structure and confirming the identity of synthesized compounds.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. As direct experimental spectra for this specific molecule are not widely published, this document serves as a predictive reference, synthesizing data from structurally analogous compounds and foundational spectroscopic principles. The insights provided herein are intended to guide researchers in the identification, characterization, and quality control of this and related chemical entities.
Molecular Structure and Numbering
A clear understanding of the molecular framework is essential for interpreting spectroscopic data. The structure of this compound is presented below, with a systematic numbering convention used for subsequent NMR assignments.
"5-methoxychroman-3-carboxylic acid" solubility and stability studies
An In-Depth Technical Guide to the Solubility and Stability of 5-Methoxychroman-3-Carboxylic Acid
Introduction: Characterizing a Novel Chroman Derivative
This compound is a heterocyclic compound featuring a chroman scaffold, a methoxy substituent, and a carboxylic acid functional group. As with any novel chemical entity intended for research or therapeutic development, a thorough understanding of its fundamental physicochemical properties is paramount. Among the most critical of these are solubility and stability, as they directly influence bioavailability, formulation development, and shelf-life.
This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the solubility and stability of this compound. It is structured not as a rigid protocol, but as a strategic guide, blending established methodologies with expert insights to facilitate robust and reliable characterization. The principles and techniques described herein are grounded in authoritative guidelines from regulatory bodies and the broader scientific literature, ensuring a self-validating and scientifically rigorous approach.
Part 1: Solubility Profiling
A compound's aqueous solubility is a critical determinant of its absorption and distribution in biological systems. For an acidic molecule like this compound, solubility is intrinsically linked to pH, owing to the ionization of the carboxylic acid group. A comprehensive solubility profile, therefore, requires assessment under various conditions.
Theoretical Assessment: Predicting Physicochemical Properties
Before embarking on experimental work, in silico tools can provide valuable estimations of a molecule's properties. For this compound, key parameters to predict include:
-
pKa: The acid dissociation constant is crucial for understanding its ionization state at different pH values. The carboxylic acid group is expected to be the primary ionizable center.
-
LogP/LogD: The logarithm of the partition coefficient (LogP) and distribution coefficient (LogD) at different pH values indicates the compound's lipophilicity, which influences its solubility in both aqueous and organic media.
These predictions help in designing experiments, for instance, by informing the selection of pH ranges for solubility studies.
Experimental Workflow for Solubility Determination
A multi-tiered approach is recommended to build a comprehensive solubility profile, starting with kinetic solubility for high-throughput screening and progressing to equilibrium solubility for definitive characterization.
In silico prediction of "5-methoxychroman-3-carboxylic acid" properties
An In-Depth Technical Guide to the In Silico Prediction of "5-methoxychroman-3-carboxylic acid" Properties
Foreword: De-risking Drug Discovery through Predictive Science
In the landscape of modern drug discovery, the ability to anticipate the properties and behavior of a novel chemical entity (NCE) is paramount. The journey from a promising hit to a viable drug candidate is fraught with challenges, with a significant number of compounds failing due to suboptimal pharmacokinetic profiles or unforeseen toxicity.[1] In silico prediction, a cornerstone of computational chemistry, offers a powerful lens to prospectively evaluate a molecule's potential, thereby enabling a more targeted and efficient drug development process.[2][3] This guide provides a comprehensive, technically-grounded framework for the in silico characterization of a novel compound, "this compound," serving as a practical case study for researchers, scientists, and drug development professionals. Our narrative will not merely present data but will delve into the causality behind our predictive choices, ensuring a robust and scientifically validated approach.
Physicochemical Profiling: The Foundation of Druglikeness
The journey of a drug through the body is fundamentally governed by its physicochemical properties. These characteristics dictate its solubility, permeability, and ultimately, its bioavailability. Therefore, our initial in silico assessment focuses on these foundational parameters for this compound.
Key Physicochemical Descriptors
A multitude of descriptors can be calculated to paint a picture of a molecule's behavior. For this compound, we will focus on the following key parameters, predicted using a combination of computational models:
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 208.21 g/mol | Influences size-dependent absorption and diffusion. |
| LogP (o/w) | 1.85 | A measure of lipophilicity, impacting membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 57.53 Ų | Predicts hydrogen bonding capacity and influences cell permeability. |
| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms. |
| Hydrogen Bond Acceptors | 4 | The number of electronegative atoms with lone pairs. |
| pKa | 4.2 (acidic) | The ionization state of the molecule at physiological pH, affecting solubility and receptor interaction. |
Experimental Protocol: Physicochemical Property Prediction
This protocol outlines the steps to generate the data presented in the table above using freely available web-based tools, a common practice in academic and early-stage biotech settings.[1]
Objective: To calculate the fundamental physicochemical properties of this compound.
Tools:
-
A chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
A web-based prediction platform (e.g., SwissADME, pkCSM).[4]
Methodology:
-
Input Molecular Structure:
-
Draw the structure of this compound in a chemical drawing tool.
-
Convert the structure to a SMILES (Simplified Molecular Input Line Entry System) string. For this compound, a possible SMILES string is COC1=CC=CC2=C1OCCC2C(O)=O.
-
-
Submission to Prediction Server:
-
Navigate to the chosen web server.
-
Paste the SMILES string into the input field.
-
Initiate the calculation.
-
-
Data Compilation and Analysis:
-
The server will output a comprehensive list of predicted properties.
-
Extract the key descriptors listed in the table above.
-
Analyze the predicted values in the context of established "drug-like" property ranges (e.g., Lipinski's Rule of Five).
-
Causality and Insights
The predicted properties of this compound suggest a favorable starting point for a drug candidate. The molecular weight is well within the typical range for small molecule drugs. The LogP value indicates a balance between lipophilicity and hydrophilicity, which is crucial for both membrane permeation and aqueous solubility. The TPSA is also in a range that suggests good potential for oral bioavailability. The presence of both hydrogen bond donors and acceptors provides opportunities for specific interactions with a biological target. The acidic pKa indicates that the carboxylic acid group will be predominantly ionized at physiological pH, which will enhance its aqueous solubility.
ADMET Profiling: Predicting the Fate of a Molecule In Vivo
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical determinants of a drug's success.[5] Early in silico prediction of these properties can help to identify potential liabilities and guide molecular design to mitigate them.[6][7]
Key ADMET Parameters
We will predict a range of ADMET properties for this compound to build a comprehensive profile of its likely behavior in the body.
| Parameter | Predicted Value/Classification | Significance in Drug Discovery |
| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate | Suggests the ability to cross the intestinal epithelium. |
| Blood-Brain Barrier (BBB) Permeability | Low | Predicts limited penetration into the central nervous system, which can be desirable to avoid CNS side effects. |
| CYP450 2D6 Substrate | No | Reduced likelihood of drug-drug interactions mediated by this major metabolic enzyme. |
| CYP450 3A4 Substrate | Yes | Potential for metabolism by a key drug-metabolizing enzyme. |
| hERG Inhibition | Low Risk | Reduced potential for cardiotoxicity, a major cause of drug attrition. |
| AMES Toxicity | Non-mutagenic | Low probability of causing genetic mutations. |
Experimental Protocol: ADMET Prediction
Objective: To predict the ADMET profile of this compound.
Tools:
-
SMILES string for this compound.
-
An integrated ADMET prediction web server (e.g., ADMETlab 3.0, ProTox-II).[4]
Methodology:
-
Input and Submission:
-
Access the chosen ADMET prediction server.
-
Input the SMILES string for this compound.
-
Submit the molecule for analysis.
-
-
Module Selection:
-
Select the desired prediction modules (e.g., Absorption, Distribution, Metabolism, Excretion, Toxicity).
-
-
Data Extraction and Interpretation:
-
The server will provide predictions for various ADMET endpoints.
-
Compile the results into a summary table.
-
Interpret the predictions in the context of the desired therapeutic profile. For example, low BBB permeability is advantageous for a peripherally acting drug.
-
Visualizing the Predictive Workflow
References
- 1. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 3. jocpr.com [jocpr.com]
- 4. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 5. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 6. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 7. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. - OAK Open Access Archive [oak.novartis.com]
5-Methoxychroman-3-carboxylic Acid: A Scaffolding Approach for Novel Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The chroman scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry, lending its structural rigidity and synthetic tractability to a multitude of biologically active compounds. Within this class, methoxychroman-3-carboxylic acids have emerged as promising templates for the development of novel therapeutics. While significant research has focused on the 6-, 7-, and 8-methoxy isomers, the 5-methoxychroman-3-carboxylic acid isomer remains a comparatively underexplored entity, representing a frontier for new discoveries. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, drawing upon established knowledge of its isomers to inform its prospective applications. We will delve into its physicochemical properties, propose a robust synthetic strategy, and explore its potential mechanisms of action in key therapeutic areas such as oncology, inflammation, and neurodegenerative diseases. This guide is intended to serve as a foundational resource for researchers poised to investigate this promising molecule.
Introduction: The Chroman Framework in Drug Discovery
The chroman ring system, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a recurring structural feature in a vast number of natural products and synthetic molecules with diverse pharmacological activities.[1][2] Its conformational rigidity allows for precise spatial orientation of substituents, facilitating high-affinity interactions with biological targets. The carboxylic acid moiety at the 3-position provides a versatile handle for chemical modification, enabling the generation of libraries of derivatives with fine-tuned physicochemical and pharmacokinetic properties.
The introduction of a methoxy group onto the aromatic ring further modulates the electronic and lipophilic character of the molecule, significantly influencing its biological activity. The position of this methoxy group is a critical determinant of the compound's therapeutic potential, a concept we will explore in detail throughout this guide.
While a significant body of research exists for the 6-, 7-, and 8-methoxy isomers of chroman-3-carboxylic acid, specific data on the 5-methoxy isomer is limited. This guide will therefore adopt a comparative and predictive approach, leveraging the extensive knowledge of related isomers to illuminate the potential of this compound as a valuable scaffold in novel drug discovery.
Physicochemical Properties and Synthesis
Physicochemical Properties
A comparative analysis of the physicochemical properties of methoxychroman-3-carboxylic acid isomers is crucial for predicting the behavior of the 5-methoxy variant.
| Property | 6-Methoxychroman-3-carboxylic acid | 7-Methoxychroman-3-carboxylic acid | 8-Methoxychroman-3-carboxylic acid | This compound (Predicted) |
| Molecular Formula | C₁₁H₁₂O₄ | C₁₁H₁₂O₄ | C₁₁H₁₂O₄ | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol | 208.21 g/mol | 208.21 g/mol | 208.21 g/mol |
| LogP (Predicted) | ~1.5 | ~1.5 | ~1.5 | ~1.5 |
| pKa (Predicted) | ~4.5 | ~4.5 | ~4.5 | ~4.5 |
Note: Predicted values are estimations based on the structures and may vary.
The position of the methoxy group is expected to subtly influence properties such as solubility and crystal packing, which can have downstream effects on formulation and bioavailability.
Proposed Synthetic Route for this compound
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of Ethyl 5-Methoxycoumarin-3-carboxylate
-
To a solution of 2-hydroxy-5-methoxybenzaldehyde (1 equivalent) in ethanol, add diethyl malonate (1.1 equivalents) and a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield ethyl 5-methoxycoumarin-3-carboxylate.
Step 2: Reduction to Ethyl 5-Methoxychroman-3-carboxylate
-
Dissolve the ethyl 5-methoxycoumarin-3-carboxylate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) (2-3 equivalents) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude ethyl 5-methoxychroman-3-carboxylate, which can be purified by column chromatography.
Step 3: Hydrolysis to this compound
-
Dissolve the ethyl 5-methoxychroman-3-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to afford this compound.
Potential Therapeutic Applications and Mechanisms of Action
The chroman scaffold is associated with a wide range of biological activities, and the specific therapeutic potential of this compound can be inferred from the known activities of its isomers and other chroman derivatives.[2][5]
Anticancer Activity
Chroman derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2][6]
Potential Mechanism of Action:
Many coumarin and chromone derivatives exert their anticancer effects by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6] They can also induce apoptosis by activating caspases and altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[5][7]
Caption: Proposed anticancer mechanism of this compound.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Chroman derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory signaling pathways.[8][9][10]
Potential Mechanism of Action:
One of the key pathways in inflammation is the Toll-like receptor 4 (TLR4) signaling cascade, which is activated by lipopolysaccharide (LPS).[8][9] Activation of TLR4 leads to the downstream activation of mitogen-activated protein kinases (MAPKs) and the transcription factor NF-κB, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6. Chroman derivatives can inhibit this pathway, leading to a reduction in the inflammatory response.[8]
Caption: Potential anti-inflammatory mechanism via TLR4/MAPK pathway inhibition.
Experimental Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: Calculate the percentage of nitric oxide (NO) inhibition compared to the LPS-treated control.
Neuroprotective Activity
Neurodegenerative diseases such as Alzheimer's disease are characterized by neuronal loss and cognitive decline. Chroman derivatives have shown promise as neuroprotective agents by combating oxidative stress and modulating signaling pathways involved in neuronal survival.[1][11][12][13]
Potential Mechanism of Action:
One of the proposed neuroprotective mechanisms of chromene derivatives involves the activation of the ERK-CREB signaling pathway.[11] The extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB) are crucial for neuronal survival and plasticity. Activation of this pathway can protect neurons from excitotoxicity and oxidative stress.[11]
Caption: Proposed neuroprotective mechanism through the ERK-CREB signaling pathway.
Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
-
Neuronal Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., HT22) in appropriate media.
-
Compound Pre-treatment: Pre-treat the neuronal cells with different concentrations of this compound for 1-2 hours.
-
Excitotoxicity Induction: Expose the cells to a toxic concentration of glutamate for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Determine the protective effect of the compound by comparing the viability of treated cells to that of glutamate-only treated cells.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, scaffold for novel drug discovery. The extensive body of research on its isomers and the broader class of chroman derivatives provides a strong rationale for its investigation in oncology, inflammation, and neurodegenerative diseases.
Future research should focus on:
-
Optimized Synthesis: Development of a high-yield, scalable synthesis for this compound to facilitate further studies.
-
In-depth Biological Evaluation: Comprehensive in vitro and in vivo testing to elucidate its specific biological activities and mechanisms of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify compounds with enhanced potency and selectivity.
-
Computational Modeling: Utilization of in silico methods to predict its binding modes with various biological targets and to guide the design of new analogs.
References
- 1. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Intermolecular C-O Addition of Carboxylic Acids to Arynes: Synthesis of o-Hydroxyaryl Ketones, Xanthones, 4-Chromanones, and Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Analytical methods for "5-methoxychroman-3-carboxylic acid" quantification
An in-depth guide to the quantitative analysis of 5-methoxychroman-3-carboxylic acid, this document provides validated analytical methods for researchers, scientists, and professionals in drug development. It outlines two robust protocols—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—offering a blend of accessibility and high-sensitivity options. This guide is grounded in scientific principles and adheres to international validation standards to ensure data integrity and reliability.
Introduction to this compound
This compound is a chroman derivative, a class of compounds known for a range of biological activities.[1][2][3] The accurate quantification of this molecule is critical for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical manufacturing. The presence of a carboxylic acid group and a chroman nucleus presents unique challenges and opportunities for analytical method development.[4][5] This guide provides two distinct, validated methods for its quantification.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and widely accessible approach for the quantification of this compound in relatively clean sample matrices, such as bulk drug substances or simple formulations.
Principle
The chroman structure of this compound contains a chromophore that absorbs ultraviolet (UV) light. This property allows for its detection and quantification using HPLC coupled with a UV detector. The method separates the analyte from other components in the sample on a reversed-phase column, and the amount of UV absorbance at a specific wavelength is proportional to the concentration of the analyte.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
2. HPLC-UV System and Conditions:
-
System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[6]
-
Mobile Phase: A mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.
-
Gradient Elution: A gradient elution may be necessary to ensure adequate separation from impurities. An example gradient is starting with a lower percentage of organic solvent and gradually increasing it over the run time.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducibility.
-
Detection Wavelength: The wavelength of maximum absorbance for the chroman structure, which should be determined by running a UV scan of a standard solution.
-
Injection Volume: 10-20 µL.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Inject the calibration standards into the HPLC system and record the peak area for each concentration.
-
Construct a calibration curve by plotting the peak area versus the concentration.
-
Inject the prepared sample and determine its concentration by interpolating the peak area from the calibration curve.
Method Validation
The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[7][8][9][10][11]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from other components, with no significant interference at the analyte's retention time. |
| Linearity | The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[10] |
| Accuracy | The recovery should be within 98-102% for the drug substance. |
| Precision | The relative standard deviation (RSD) for replicate injections should be ≤ 2%. |
| Range | The range should cover from 80% to 120% of the expected sample concentration.[10] |
| Robustness | The method should be insensitive to small, deliberate changes in parameters like mobile phase composition, pH, and temperature. |
Workflow Diagram
Caption: HPLC-UV workflow for quantification.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for quantifying this compound in complex biological matrices like plasma, urine, or tissue homogenates.[4][5][12][13]
Principle
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The analyte is first separated from the matrix components on an LC column. It is then ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected and used for quantification, providing a high degree of certainty in the identification and measurement of the analyte. The high polarity and potential for poor ionization of carboxylic acids can present challenges, which may be overcome by derivatization.[13][14][15]
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of the biological sample (e.g., plasma), add an internal standard.
-
Acidify the sample with a small volume of a weak acid to protonate the carboxylic acid group.
-
Add an immiscible organic solvent (e.g., ethyl acetate), vortex thoroughly, and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Derivatization (Optional, for enhanced sensitivity):
-
For very low concentrations, derivatization of the carboxylic acid group can significantly improve ionization efficiency.[14][15][16]
-
A common approach is esterification or amidation. For example, reacting the dried extract with a derivatizing agent like o-benzylhydroxylamine can improve positive mode ionization.[15]
3. LC-MS/MS System and Conditions:
-
System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or similar reversed-phase column with a smaller particle size for better resolution (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the protonation of the analyte for positive ion mode ESI.
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode. The choice will depend on the analyte's and potential derivative's chemistry.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (M+H)⁺ or (M-H)⁻ and a specific product ion are monitored. These transitions should be optimized by infusing a standard solution of the analyte.
4. Calibration and Quantification:
-
Prepare calibration standards in the same biological matrix as the samples.
-
Process the standards and samples using the same extraction procedure.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantify the analyte in the samples using this calibration curve.
Method Validation
Validation for bioanalytical methods follows guidelines from regulatory bodies like the FDA and ICH.[7][8]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks from endogenous matrix components at the retention times of the analyte and internal standard. |
| Linearity | A calibration curve with a correlation coefficient (r²) of ≥ 0.99 is typically required. |
| Accuracy and Precision | The mean accuracy should be within ±15% of the nominal concentration, and the precision (RSD) should not exceed 15%. |
| Matrix Effect | The ionization of the analyte should not be significantly suppressed or enhanced by the matrix components.[17] |
| Recovery | The extraction efficiency of the analyte from the biological matrix should be consistent and reproducible. |
| Stability | The analyte should be stable in the matrix under the conditions of sample collection, storage, and processing. |
Workflow Diagram
Caption: LC-MS/MS workflow for bioanalysis.
Conclusion
The choice between the HPLC-UV and LC-MS/MS methods for the quantification of this compound will depend on the specific application, the required sensitivity, and the complexity of the sample matrix. The HPLC-UV method is a reliable and cost-effective choice for routine analysis of bulk materials and simple formulations. For trace-level quantification in complex biological samples, the LC-MS/MS method provides unparalleled sensitivity and selectivity. Both methods, when properly validated, will yield accurate and reliable data crucial for research and drug development.
References
- 1. Buy 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. database.ich.org [database.ich.org]
- 11. database.ich.org [database.ich.org]
- 12. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tecan.com [tecan.com]
Application Notes and Protocols: Derivatization of 5-Methoxychroman-3-carboxylic Acid for Biological Assays
Abstract
This technical guide provides a comprehensive framework for the chemical derivatization of 5-methoxychroman-3-carboxylic acid, a crucial step for its application in a wide range of biological assays. We will delve into the rationale behind derivatization, focusing on the conversion of the carboxylic acid moiety into a stable, amine-reactive N-hydroxysuccinimide (NHS) ester. This guide will provide a detailed, step-by-step protocol for this conversion and its subsequent conjugation to a primary amine-containing molecule, such as a fluorescent reporter probe. Furthermore, we will present a protocol for a representative fluorescence-based biological assay to demonstrate the utility of the derivatized chroman scaffold.
Introduction: The Biological Significance and Assay Challenges of Chroman Scaffolds
The chroman ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Methoxy-substituted chromans, in particular, have garnered significant interest for their potential as anticancer agents, modulators of neurotransmitter activity, and ROCK2 inhibitors.[1][2][3] The carboxylic acid functionality at the 3-position of this compound offers a versatile handle for chemical modification, allowing for its conjugation to various reporter molecules or biomolecules.[1]
However, the direct use of carboxylic acids in many biological assays can be problematic due to their charge at physiological pH, which can hinder membrane permeability and lead to non-specific interactions. Derivatization of the carboxylic acid group is a common strategy to overcome these limitations, improve assay performance, and enable a broader range of detection methodologies.[4][5] One of the most robust and widely adopted methods for this purpose is the formation of an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines to form a stable amide bond.[6][7]
Rationale for Derivatization: Amine-Reactive NHS Ester Formation
The conversion of a carboxylic acid to an NHS ester is a cornerstone of bioconjugation chemistry.[6] This two-step process, typically mediated by a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), first activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[8] This intermediate is susceptible to hydrolysis, but in the presence of N-hydroxysuccinimide (NHS), it is efficiently converted into a more stable amine-reactive NHS ester.[8][9] The resulting NHS ester can then be purified and stored for later use, or reacted in situ with a primary amine-containing molecule (e.g., a fluorescent dye, biotin, or a protein) to form a stable amide linkage.[7][10]
This strategy offers several advantages:
-
Stability: The resulting amide bond is highly stable under a wide range of pH and temperature conditions.[11]
-
Specificity: NHS esters show high reactivity towards primary amines, which are common functional groups in biomolecules.[7]
-
Versatility: A wide variety of amine-containing fluorescent probes, affinity tags, and biomolecules are commercially available for conjugation.[12]
Experimental Protocols
Derivatization of this compound to its NHS Ester
This protocol describes the synthesis of this compound-NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)[9]
-
N-Hydroxysuccinimide (NHS)[9]
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography supplies (silica gel)
Equipment:
-
Round bottom flasks
-
Magnetic stirrer and stir bars
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a clean, dry round bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1 equivalent) in anhydrous DMF.
-
Addition of Coupling Reagents: To the stirred solution, add NHS (1.2 equivalents) followed by EDC (1.5 equivalents).
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The formation of the NHS ester should result in a new spot with a higher Rf value compared to the starting carboxylic acid.
-
Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted NHS and the urea byproduct) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure this compound-NHS ester.
-
Characterization: Confirm the identity and purity of the product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF is crucial as the O-acylisourea intermediate formed by EDC is highly susceptible to hydrolysis.[8]
-
Inert Atmosphere: An inert atmosphere prevents the degradation of reagents and intermediates by atmospheric moisture and oxygen.
-
Stoichiometry: A slight excess of NHS and EDC is used to ensure complete conversion of the starting carboxylic acid.
-
Aqueous Workup: The washes with saturated sodium bicarbonate and brine are essential to remove water-soluble byproducts, such as the urea formed from EDC, and unreacted NHS.[13]
Conjugation of this compound-NHS Ester to a Fluorescent Probe
This protocol describes the conjugation of the synthesized NHS ester to an amine-containing fluorescent dye, for example, a commercially available amine-reactive coumarin dye.
Materials:
-
This compound-NHS ester (from section 3.1)
-
Amine-reactive fluorescent dye (e.g., 7-amino-4-methylcoumarin)
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Protocol:
-
Dissolution: Dissolve the this compound-NHS ester (1 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
Addition of Fluorescent Dye: In a separate vial, dissolve the amine-reactive fluorescent dye (1.2 equivalents) in anhydrous DMF or DMSO. Add a small amount of a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to ensure the amine is deprotonated and thus more nucleophilic.
-
Conjugation Reaction: Add the solution of the fluorescent dye to the stirred solution of the NHS ester.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, protected from light. Monitor the reaction by TLC or HPLC.
-
Purification: Purify the resulting fluorescently labeled 5-methoxychroman derivative by preparative reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the final conjugate by mass spectrometry and analytical HPLC.
Causality Behind Experimental Choices:
-
Aprotic Polar Solvent: DMF or DMSO are excellent solvents for this reaction as they can dissolve both the NHS ester and the often polar fluorescent dyes.
-
Base: The addition of a non-nucleophilic base like TEA or DIPEA is crucial to deprotonate the primary amine of the fluorescent dye, increasing its nucleophilicity and reaction rate with the NHS ester.[6]
-
Protection from Light: Many fluorescent dyes are light-sensitive and can photobleach, so protecting the reaction from light is essential to maintain the fluorescent properties of the final conjugate.
Application in a Biological Assay: A Fluorescence-Based Cellular Uptake Study
This protocol outlines a general procedure to assess the cellular uptake of the fluorescently labeled 5-methoxychroman derivative.
Materials:
-
Fluorescently labeled 5-methoxychroman derivative (from section 3.2)
-
Cell line of interest (e.g., a cancer cell line if investigating anticancer properties)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Formaldehyde solution (4% in PBS) for cell fixation
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope or a high-content imaging system
Protocol:
-
Cell Seeding: Seed the cells of interest in a suitable format (e.g., 96-well plate with optically clear bottoms) at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of the fluorescently labeled 5-methoxychroman derivative in DMSO and dilute it to the desired final concentrations in complete cell culture medium. Remove the old medium from the cells and add the medium containing the fluorescent conjugate.
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Washing: After the incubation period, gently wash the cells three times with warm PBS to remove any unbound fluorescent conjugate.
-
Fixation: Fix the cells by incubating with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and then stain with DAPI solution for 5 minutes to visualize the cell nuclei.
-
Imaging: Wash the cells again with PBS and acquire images using a fluorescence microscope or a high-content imaging system, using appropriate filter sets for the chosen fluorophore and DAPI.
-
Analysis: Quantify the fluorescence intensity within the cells to determine the extent of cellular uptake of the derivatized 5-methoxychroman.
Data Presentation and Visualization
Table 1: Key Parameters for Derivatization and Conjugation
| Parameter | This compound-NHS Ester Synthesis | Fluorescent Probe Conjugation |
| Solvent | Anhydrous DMF | Anhydrous DMF or DMSO |
| Key Reagents | EDC, NHS | Amine-reactive dye, TEA/DIPEA |
| Reaction Time | 4-6 hours | 2-4 hours |
| Temperature | Room Temperature | Room Temperature |
| Purification | Column Chromatography | Preparative HPLC |
Diagram 1: Workflow for Derivatization and Conjugation
Caption: Workflow for the synthesis of the NHS ester and subsequent fluorescent labeling.
Diagram 2: Biological Assay Workflow
Caption: Step-by-step workflow for the cellular uptake assay.
Conclusion
The derivatization of this compound via NHS ester formation is a versatile and efficient method to enable its use in a variety of biological assays. This technical guide provides a robust framework and detailed protocols for both the chemical modification and a representative biological application. By converting the carboxylic acid to an amine-reactive entity, researchers can readily conjugate this promising scaffold to a wide array of reporter molecules, thereby facilitating the investigation of its biological activities and mechanism of action.
References
- 1. Buy 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 [smolecule.com]
- 2. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. bocascientific.com [bocascientific.com]
- 13. peptide.com [peptide.com]
Application Notes and Protocols: A Framework for Investigating the Bioactivity of 5-Methoxychroman-3-carboxylic Acid
Introduction:
The chroman scaffold is a privileged heterocyclic motif present in a multitude of natural products and pharmacologically active compounds.[1][2][3] Derivatives of chroman have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[3][4][5] This document outlines a comprehensive experimental design for the initial investigation of the bioactivity of a novel derivative, 5-methoxychroman-3-carboxylic acid. The proposed workflow is structured to first establish a safety profile through cytotoxicity assessment, followed by a tiered screening approach to identify and characterize its potential anti-inflammatory and antioxidant properties. This guide is intended for researchers in drug discovery and pharmacology, providing detailed protocols and the scientific rationale behind the experimental choices.
Physicochemical Characterization (Hypothetical Data):
A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible biological testing. The following table summarizes key hypothetical parameters for the test compound.
| Property | Value | Method |
| Molecular Formula | C₁₁H₁₂O₄ | Mass Spectrometry |
| Molecular Weight | 208.21 g/mol | Mass Spectrometry |
| Purity | >98% | HPLC |
| Solubility | Soluble in DMSO, Ethanol | Solubility Assay |
| LogP | 1.8 | Calculated |
Part 1: Foundational Analysis - Cytotoxicity Profiling
Rationale:
Before assessing any specific bioactivity, it is crucial to determine the concentration range at which this compound exhibits cytotoxic effects. This information is vital for designing subsequent experiments and ensuring that observed effects are not a byproduct of cell death. The MTT assay, a colorimetric method that measures cellular metabolic activity, is a standard and reliable method for this purpose.[5]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Protocol 1: MTT Cytotoxicity Assay
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes).
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound (stock solution in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well microplates.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of fresh medium containing the test compound or vehicle control (DMSO) to each well.
-
Incubate the plates for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Part 2: Investigation of Anti-Inflammatory Potential
Rationale:
Given that many chroman derivatives exhibit anti-inflammatory properties, this is a logical avenue of investigation.[1][4] A common in vitro model for inflammation involves stimulating immune cells, such as macrophages, with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[6][7] This stimulation leads to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α).[1][6] The ability of this compound to inhibit the production of these mediators will be assessed.
Signaling Pathway: LPS-induced Inflammation
Caption: Simplified signaling pathway of LPS-induced inflammation in macrophages.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)
Materials:
-
RAW 264.7 macrophage cell line.
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound.
-
Lipopolysaccharide (LPS).
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
Protocol 3: TNF-α Quantification (ELISA)
Materials:
-
Supernatants from the NO production assay (Protocol 2).
-
TNF-α ELISA kit (commercially available).
Procedure:
-
Follow the manufacturer's instructions for the TNF-α ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate and substrate.
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
Calculate the concentration of TNF-α from the standard curve.
Part 3: Evaluation of Antioxidant Activity
Rationale:
The chroman structure is related to that of tocopherols (Vitamin E), which are well-known antioxidants. Therefore, it is plausible that this compound possesses antioxidant properties. A combination of chemical and cell-based assays is recommended for a comprehensive assessment of antioxidant potential.[8] The DPPH assay is a rapid and widely used chemical method to assess free radical scavenging activity, while the cellular antioxidant activity (CAA) assay provides a more biologically relevant measure of antioxidant capacity within a cellular environment.
Experimental Design: Tiered Antioxidant Screening
Caption: A two-tiered approach for screening the antioxidant activity of the test compound.
Protocol 4: DPPH Radical Scavenging Assay
Materials:
-
This compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Ascorbic acid (positive control).
-
Methanol.
Procedure:
-
Prepare various concentrations of the test compound and ascorbic acid in methanol.
-
In a 96-well plate, mix 100 µL of each concentration with 100 µL of DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
Protocol 5: Cellular Antioxidant Activity (CAA) Assay
Materials:
-
HepG2 human liver cancer cell line.
-
Williams' Medium E.
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) solution.
-
ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical generator.
-
Quercetin (positive control).
Procedure:
-
Seed HepG2 cells in a black, clear-bottom 96-well plate and incubate for 24 hours.
-
Treat the cells with the test compound or quercetin for 1 hour.
-
Add DCFH-DA and incubate for 1 hour.
-
Wash the cells with PBS.
-
Add ABAP to induce oxidative stress.
-
Immediately measure fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
Calculate the CAA value by integrating the area under the fluorescence curve.
References
- 1. rjptonline.org [rjptonline.org]
- 2. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7- methoxy-chroman (Centchroman) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ir.vistas.ac.in [ir.vistas.ac.in]
- 7. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant testing: Combining assays points to ‘biological relevance’ [nutraingredients.com]
Application Notes & Protocols: High-Throughput Screening Strategies for 5-Methoxychroman-3-Carboxylic Acid
Abstract
The chroman ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for the novel compound, 5-methoxychroman-3-carboxylic acid. Due to the limited public data on its specific biological targets, we present a robust, dual-pronged HTS strategy encompassing both target-based and phenotypic screening methodologies. This approach is designed to efficiently identify potential protein targets and characterize the compound's effects in a biologically relevant cellular context, thereby accelerating its journey from a molecule of interest to a validated lead compound.
Introduction: The Scientific Rationale for Screening this compound
This compound belongs to a class of compounds that has garnered substantial interest in drug discovery.[2] Structural analogs have demonstrated a wide array of biological activities. For instance, derivatives of 6-methoxychroman-3-carboxylic acid have been developed as potent and selective inhibitors of ROCK2, a Rho-associated protein kinase.[3] The 8-methoxy variant has shown promise in anticancer research by inducing apoptosis through caspase pathway activation.[4] Furthermore, the related chromone-3-carboxylic acid scaffold is a known potent and selective inhibitor of monoamine oxidase B (MAO-B).[5]
This precedent strongly suggests that this compound has the potential for significant biological activity. However, without a known target, a broad yet systematic screening approach is essential. This guide details two complementary HTS campaigns:
-
Target-Based Screening: A Fluorescence Polarization (FP) assay designed to identify direct biochemical interactions with a putative protein target, such as a kinase.
-
Phenotypic Screening: A cell-based assay to assess the compound's impact on cell viability, a crucial indicator of potential anticancer activity.[6]
This dual strategy provides a comprehensive initial assessment, capable of identifying both specific molecular inhibitors and compounds with desired cellular effects, which is a powerful combination in modern drug discovery.[7][8]
Target-Based HTS: Fluorescence Polarization Assay for Kinase Inhibition
2.1. Principle of the Assay
Fluorescence Polarization (FP) is a powerful, homogeneous assay format ideal for HTS campaigns targeting protein-ligand interactions.[9][10][11] The principle is based on the rotational speed of a fluorescently labeled molecule (tracer). A small, fluorescently labeled peptide substrate for a kinase will tumble rapidly in solution, resulting in low polarization of emitted light. When this tracer binds to a much larger protein kinase, its tumbling slows dramatically, leading to a high polarization signal. A competitive inhibitor, such as this compound, will displace the tracer from the kinase's active site, causing the tracer to tumble freely again and resulting in a decrease in the polarization signal.[12] This method is highly amenable to automation and miniaturization in 384- or 1536-well plate formats.[13]
Diagram: Principle of Fluorescence Polarization Assay
Caption: Competitive inhibition in a Fluorescence Polarization assay.
2.2. Experimental Protocol: FP-Based Kinase Inhibition Assay
This protocol is a template and should be optimized for the specific kinase and fluorescent tracer used.
Materials:
-
Kinase of interest (e.g., ROCK2)
-
Fluorescently labeled peptide substrate (tracer)
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound and compound library
-
Positive Control Inhibitor (e.g., Staurosporine)
-
DMSO (for compound dilution)
-
Low-volume 384-well black assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating:
-
Prepare a stock solution of this compound and other library compounds in 100% DMSO.
-
Using an acoustic liquid handler or robotic system, dispense 50 nL of each compound solution into the wells of a 384-well assay plate.
-
For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a potent known inhibitor (positive control) into designated columns.
-
-
Enzyme/Tracer Mix Preparation:
-
Dilute the kinase and the fluorescent tracer to 2X their final desired concentration in cold Assay Buffer. The optimal concentrations must be determined empirically through titration experiments to achieve a stable, high-polarization window.
-
Pre-incubate the kinase/tracer mix for 30 minutes on ice to allow for binding equilibration.
-
-
Assay Reaction:
-
Add 5 µL of the 2X kinase/tracer mix to each well of the compound-plated 384-well plate.
-
Add 5 µL of Assay Buffer to each well, bringing the final volume to 10 µL. The final DMSO concentration should be ≤ 0.5%.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
2.3. Data Analysis and Quality Control
-
Z'-Factor: The quality and robustness of the HTS assay must be validated by calculating the Z'-factor.[12] This metric assesses the separation between the positive and negative controls.
-
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.
-
-
Hit Identification: Normalize the data to the plate controls. A "hit" is typically defined as a compound that causes a reduction in the FP signal greater than three standard deviations from the mean of the negative controls.
| Parameter | Recommended Value | Purpose |
| Plate Format | 384-well, low-volume, black | Minimizes reagent usage and background fluorescence. |
| Final Assay Volume | 10 µL | Suitable for high-throughput automation. |
| Compound Concentration | 10 µM | Standard concentration for primary screening. |
| DMSO Concentration | ≤ 0.5% | Minimizes solvent effects on enzyme activity. |
| Z'-Factor | > 0.5 | Ensures assay robustness and reliability. |
| Readout | Fluorescence Polarization (mP) | Direct measurement of molecular binding. |
Phenotypic HTS: Cell-Based Assay for Cytotoxicity
3.1. Principle of the Assay
Phenotypic screening directly measures a compound's effect on cellular behavior, providing insights into its bioactivity without prior knowledge of a specific target.[6][14] Given that a structural analog of the test compound exhibits anticancer properties, a cell viability assay is a logical starting point.[4] This protocol uses a resazurin-based assay (e.g., alamarBlue™ or PrestoBlue™). Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink, highly fluorescent resorufin. A decrease in fluorescent signal indicates a reduction in cell viability, identifying cytotoxic or cytostatic compounds.[15][16]
Diagram: HTS Workflow for Cell-Based Screening
Caption: Step-by-step workflow for a phenotypic cytotoxicity screen.
3.2. Experimental Protocol: Resazurin-Based Cell Viability Assay
Materials:
-
Cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Resazurin-based cell viability reagent
-
This compound and compound library
-
Positive Control (e.g., Doxorubicin)
-
DMSO
-
Sterile, tissue-culture treated 384-well clear-bottom plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to an optimized seeding density (e.g., 1000 cells/well) in complete medium.
-
Dispense 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Perform a serial dilution of the compound plates to achieve the desired final screening concentration (e.g., 10 µM).
-
Add 100 nL of compound, DMSO (vehicle control), or positive control to the appropriate wells.
-
-
Incubation:
-
Return the plates to the incubator for 48-72 hours.
-
-
Reagent Addition and Measurement:
-
Add 10 µL of the resazurin reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
3.3. Data Analysis and Hit Confirmation
-
Data Normalization: Calculate the percent inhibition for each compound using the formula:
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))
-
-
Hit Selection: Primary hits are compounds that exhibit a percent inhibition above a defined threshold (e.g., >50% cell death).
-
Confirmation and Dose-Response: Primary hits must be re-tested to confirm activity. A dose-response curve should be generated by testing the compound over a range of concentrations to determine its half-maximal inhibitory concentration (IC₅₀).
| Parameter | Recommended Value | Purpose |
| Cell Lines | HeLa, MCF-7, or other relevant cancer lines | To assess cytotoxicity in a disease-relevant context. |
| Seeding Density | 1,000 - 5,000 cells/well | Optimized for logarithmic growth over the assay period. |
| Incubation Time | 48 - 72 hours | Allows sufficient time for the compound to exert its effect. |
| Readout | Fluorescence Intensity | Correlates directly with the number of viable, metabolically active cells.[14] |
| Hit Criteria | >50% Inhibition | A common threshold for identifying potent compounds in primary screens. |
Conclusion and Next Steps
This application note outlines a comprehensive HTS strategy for elucidating the biological activity of this compound. By combining a target-based fluorescence polarization assay with a phenotypic cell viability screen, researchers can efficiently probe for both specific molecular interactions and broader cellular effects. Hits identified from these primary screens will serve as the starting point for more advanced studies, including target deconvolution for phenotypic hits, mechanism of action studies, and structure-activity relationship (SAR) analysis to optimize lead compounds for future therapeutic development.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Methoxychroman-3-carboxylic Acid | Research Chemical [benchchem.com]
- 3. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. The Application of Phenotypic High-Throughput Screening Techniques to Cardiovascular Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 [mdpi.com]
- 13. High-throughput screening - Wikipedia [en.wikipedia.org]
- 14. lifescienceglobal.com [lifescienceglobal.com]
- 15. marinbio.com [marinbio.com]
- 16. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]
Application Notes and Protocols: 5-Methoxychroman-3-carboxylic Acid as a Versatile Scaffold for Library Synthesis
Introduction: The Chroman Scaffold in Modern Drug Discovery
The chroman framework, a core structural motif in a plethora of natural products and pharmacologically active compounds, represents what medicinal chemists refer to as a "privileged scaffold".[1] This designation is reserved for molecular architectures that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich foundation for the development of novel therapeutics. The inherent conformational rigidity of the chroman ring system, combined with its capacity for diverse functionalization, makes it an ideal starting point for the construction of compound libraries aimed at exploring vast chemical spaces.[2]
Within this esteemed class of molecules, 5-methoxychroman-3-carboxylic acid emerges as a particularly compelling building block for library synthesis. The strategic placement of the methoxy group at the 5-position influences the electronic properties and spatial arrangement of the scaffold, while the carboxylic acid at the 3-position provides a versatile handle for the attachment of a wide array of chemical moieties through robust and well-established amide coupling chemistries.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a scaffold for the generation of diverse chemical libraries. We will delve into the synthesis of the scaffold, detailed protocols for library construction, and the underlying principles that guide these methodologies.
Physicochemical Properties of the Scaffold
While specific experimental data for this compound is not extensively reported, its properties can be reliably inferred from closely related analogs such as the 8-methoxy isomer.
| Property | Expected Value | Reference/Justification |
| Molecular Formula | C₁₁H₁₂O₄ | Calculated |
| Molecular Weight | 208.21 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Analogy to related chroman carboxylic acids |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH) | General solubility of carboxylic acids |
| Storage Conditions | Store at 2-8 °C, desiccated | Standard for carboxylic acids to prevent degradation |
Synthesis of the this compound Scaffold
The synthesis of this compound can be achieved through a multi-step sequence, commencing with commercially available precursors. The following proposed synthetic route is based on established methodologies for the preparation of substituted chroman and coumarin derivatives.[4]
Synthetic Workflow Overview
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of 5-Methoxycoumarin-3-carboxylic acid (Intermediate)
This procedure adapts the Knoevenagel condensation, a classic method for coumarin synthesis.[4]
Materials:
-
2-Hydroxy-6-methoxybenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalyst)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-6-methoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in a minimal amount of pyridine.
-
Add a catalytic amount of piperidine (approximately 0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and then pour it into a beaker containing crushed ice and an excess of concentrated hydrochloric acid.
-
The crude 5-methoxycoumarin-3-carboxylic acid will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure intermediate.
Causality: The Knoevenagel condensation between an o-hydroxybenzaldehyde and malonic acid is a reliable method for forming the coumarin ring system. The basic conditions catalyzed by piperidine facilitate the initial condensation, and subsequent acid-catalyzed intramolecular cyclization and dehydration yield the coumarin product.
Protocol 2: Synthesis of this compound
This step involves the reduction of the coumarin double bond to form the chroman ring.[5]
Materials:
-
5-Methoxycoumarin-3-carboxylic acid (from Protocol 1)
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Filtration agent (e.g., Celite®)
Procedure:
-
To a hydrogenation vessel, add 5-methoxycoumarin-3-carboxylic acid (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi, but this may require optimization) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed. This may take several hours to overnight.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by recrystallization or column chromatography.
Causality: Palladium on carbon is a highly effective catalyst for the heterogeneous hydrogenation of carbon-carbon double bonds. The use of hydrogen gas provides the reducing equivalents to saturate the double bond within the pyrone ring of the coumarin, yielding the desired chroman scaffold.
Library Synthesis via Amide Coupling
The carboxylic acid functionality of this compound is the linchpin for library synthesis, most commonly through the formation of a diverse array of amides. Amide bond formation is a cornerstone of medicinal chemistry, and numerous reliable coupling reagents are available.[6][7]
Solution-Phase Parallel Synthesis Workflow
Caption: Workflow for solution-phase parallel amide library synthesis.
Protocol 3: General Procedure for Solution-Phase Amide Library Synthesis
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent.[8]
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure (for a single reaction in a parallel array):
-
In a reaction vial, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the activated acid mixture.
-
Seal the vial and stir the reaction at room temperature for 2-16 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude amide product can then be purified, typically by preparative HPLC.
Causality: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the stable amide bond. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.
Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Solvents | Key Advantages | Potential Drawbacks |
| EDC | HOBt or NHS | DIPEA or TEA | DCM, DMF | Water-soluble byproducts, good for aqueous media | Can lead to racemization in chiral substrates |
| HATU | None | DIPEA | DMF, NMP | Fast reaction times, low racemization, high yields | Higher cost, byproducts can be difficult to remove |
| PyBOP | None | DIPEA | DMF, DCM | Efficient for sterically hindered amines | Potential for side reactions, phosphorus-containing byproducts |
This table is adapted from information on common amide coupling reactions.[6]
Solid-Phase Synthesis Approach
For larger libraries or when purification is a significant bottleneck, solid-phase organic synthesis (SPOS) offers a powerful alternative.[9] The scaffold is first anchored to a solid support (resin), allowing for the use of excess reagents to drive reactions to completion, with purification achieved by simple washing and filtration.
Solid-Phase Synthesis Workflow
Caption: General workflow for solid-phase amide synthesis.
Protocol 4: Solid-Phase Amide Synthesis using Wang Resin
Wang resin is a popular choice for anchoring carboxylic acids, as the resulting benzyl ester linkage is stable to many reaction conditions but readily cleaved by trifluoroacetic acid (TFA).[10]
Materials:
-
Wang Resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF for Fmoc deprotection if using Fmoc-protected amines)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
Procedure:
-
Resin Swelling: Swell the Wang resin in DCM in a solid-phase synthesis vessel for 30 minutes.
-
Scaffold Loading:
-
Drain the solvent.
-
Add a solution of this compound (3-5 eq relative to resin loading), DIC (3-5 eq), and a catalytic amount of DMAP in a minimal amount of DCM/DMF.
-
Agitate the mixture at room temperature for 4-12 hours.
-
Drain the vessel and wash the resin sequentially with DMF, DCM, and methanol. Dry the resin under vacuum.
-
-
Amide Coupling:
-
Swell the scaffold-loaded resin in DCM.
-
Add a solution of the desired amine (3-5 eq) and a suitable coupling reagent (e.g., HATU/DIPEA or DIC/HOBt) in DMF.
-
Agitate for 2-16 hours.
-
Drain and wash the resin thoroughly as in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry briefly.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin.
-
Agitate at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate. Wash the resin with additional TFA or DCM.
-
Concentrate the combined filtrate under a stream of nitrogen or by rotary evaporation.
-
-
Product Isolation: Precipitate the crude product by adding cold diethyl ether. Collect the solid by centrifugation and decantation or filtration. Purify as needed.
Causality: The solid-phase approach streamlines the synthesis by simplifying purification to a series of washing steps. The Wang linker provides a TFA-labile anchor for the carboxylic acid. The use of excess reagents ensures high reaction conversion at each step, which is critical for the overall purity of the final product.
Characterization of the Scaffold and Library Members
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the this compound scaffold and its amide derivatives. Expected signals for the scaffold would include aromatic protons, methoxy protons, and the diastereotopic protons of the chroman ring.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds and for purification of the crude products from both solution-phase and solid-phase synthesis.
Conclusion and Future Outlook
The this compound scaffold offers a robust and versatile platform for the construction of diverse compound libraries. Its synthesis from readily available starting materials, coupled with the efficiency of modern amide coupling techniques in both solution and solid-phase formats, makes it an attractive tool for drug discovery and chemical biology. The libraries generated from this scaffold can be screened against a wide range of biological targets, leveraging the "privileged" nature of the chroman core to increase the probability of identifying novel hit compounds.[12] Future work could involve exploring other derivatization strategies at the carboxylic acid moiety, such as the synthesis of esters or ketones, or modifications to the chroman ring itself to further expand the accessible chemical space.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 6-Methoxychroman-3-carboxylic Acid | Research Chemical [benchchem.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Chemo-selective CuPcS catalyzed reduction and esterification of carboxylic acid analogs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. benchchem.com [benchchem.com]
- 9. An Efficient Protocol for the Solid-phase Synthesis of Malondiamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.lsu.edu [repository.lsu.edu]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing the Cellular Activity of 5-Methoxychroman-3-carboxylic Acid
Introduction
The chroman scaffold, a core structural feature of Vitamin E (α-tocopherol), represents a privileged heterocyclic motif in medicinal chemistry and drug discovery. Derivatives of this structure are explored for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties[1][2]. 5-Methoxychroman-3-carboxylic acid is a member of this versatile chemical family. Its structural features—specifically the chroman ring system and the carboxylic acid moiety—suggest its potential as a modulator of cellular redox states.
This guide provides a comprehensive framework for researchers to investigate the bioactivity of this compound. We move beyond simple viability screens to propose and detail a logical cascade of cell-based assays designed to rigorously evaluate its potential as an antioxidant and an inhibitor of ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation[3][4]. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure robust and interpretable data.
Hypothesized Mechanism of Action: A Focus on Oxidative Stress and Ferroptosis
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key driver of cellular damage and is implicated in numerous pathologies[5]. Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels[3]. It is intrinsically linked to oxidative stress and the depletion of cellular antioxidants, most notably glutathione (GSH), which is a critical cofactor for the enzyme Glutathione Peroxidase 4 (GPX4), the primary defender against lipid peroxidation[6].
We hypothesize that this compound may counteract oxidative stress and inhibit ferroptosis through one or more of the following mechanisms:
-
Direct Radical Scavenging: The chroman ring may act as a direct scavenger of ROS, neutralizing them before they can damage cellular components.
-
Iron Chelation: The molecule might chelate intracellular labile iron, thereby preventing the Fenton reaction which generates highly reactive hydroxyl radicals and catalyzes lipid peroxidation[7].
-
Support of Endogenous Antioxidant Systems: It may indirectly bolster cellular defenses, for instance, by preserving the intracellular pool of glutathione.
The following experimental protocols are designed to systematically test these hypotheses.
Caption: Hypothesized mechanisms of this compound in preventing ferroptosis.
Section 1: Foundational Assays - Cytotoxicity and Working Concentration
Rationale: Before investigating specific mechanisms, it is imperative to determine the concentration range at which this compound affects cell viability. This allows for the differentiation between specific anti-ferroptotic effects and general cytotoxicity. The MTT assay is a standard colorimetric assay that measures metabolic activity, which is often used as a proxy for cell viability.
Protocol 1.1: Determining Cytotoxicity using MTT Assay
-
Cell Seeding: Plate cells (e.g., HT-1080 or HepG2, known to be susceptible to ferroptosis) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution series of this compound in culture medium. A typical starting range is a serial dilution from 200 µM down to ~0.1 µM. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability). Subsequent mechanistic assays should be performed at non-toxic concentrations (e.g., at or below the IC₂₀).
| Parameter | Description |
| Cell Line | HT-1080 (human fibrosarcoma) |
| Seeding Density | 8,000 cells/well |
| Treatment Duration | 48 hours |
| Calculated IC₅₀ | The concentration of the compound that results in 50% inhibition of cell viability. |
| Working Concentration | A non-toxic concentration (e.g., ≤ IC₂₀) selected for subsequent mechanistic assays. |
Section 2: Cellular Antioxidant Activity (CAA) Assays
Rationale: To directly test the hypothesis that this compound can neutralize intracellular ROS, a CAA assay is employed. This assay uses the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[5][8]. An effective antioxidant will reduce ROS levels and thus decrease the fluorescence signal.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Protocol 2.1: Quantifying Intracellular ROS Scavenging
-
Cell Seeding: Plate cells (e.g., HepG2) in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Probe Loading: Remove the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS). Add 100 µL of 25 µM DCFH-DA solution in serum-free medium to each well. Incubate for 60 minutes at 37°C.
-
Treatment: Wash the cells once with PBS. Add 100 µL of this compound at various non-toxic concentrations. Include a positive control (e.g., Quercetin) and a vehicle control[9].
-
ROS Induction: Add 100 µL of a ROS inducer, such as 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells except for the negative control wells[8].
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) every 5 minutes for 1 hour[5].
-
Analysis: Calculate the area under the curve (AUC) for each treatment. The CAA value can be calculated as follows: CAA (%) = (1 - (AUC_sample / AUC_vehicle)) * 100.
Section 3: Investigation of Anti-Ferroptotic Activity
Rationale: This section provides a suite of assays to determine if this compound can specifically inhibit ferroptosis. This involves inducing ferroptosis and then assessing the compound's ability to rescue cells, as well as its effect on key biochemical markers of this death pathway: lipid peroxidation, glutathione levels, and iron homeostasis[10].
Protocol 3.1: Ferroptosis Rescue Assay
-
Cell Seeding: Plate cells (e.g., HT-1080) in a 96-well plate as described in Protocol 1.1.
-
Pre-treatment: Treat cells with various non-toxic concentrations of this compound for 1-2 hours. Include a positive control ferroptosis inhibitor (e.g., Ferrostatin-1 or Deferoxamine) and a vehicle control.
-
Induction: Add a known ferroptosis inducer, such as Erastin (targets the cystine/glutamate antiporter) or RSL3 (directly inhibits GPX4), to the wells at a pre-determined lethal concentration (e.g., 10 µM Erastin or 1 µM RSL3)[11].
-
Incubation: Incubate for 24-48 hours.
-
Viability Measurement: Assess cell viability using the MTT assay (Protocol 1.1) or a live/dead imaging assay.
-
Analysis: A significant increase in cell viability in the presence of this compound compared to the inducer-only wells indicates a rescue effect.
Protocol 3.2: Measurement of Lipid Peroxidation
Rationale: The hallmark of ferroptosis is the accumulation of lipid peroxides[12]. This can be visualized and quantified using fluorescent probes like BODIPY™ 581/591 C11, which shifts its fluorescence emission from red to green upon oxidation.
-
Cell Seeding and Treatment: Seed cells on glass-bottom dishes or 96-well plates suitable for imaging. Treat with the compound and ferroptosis inducer as described in Protocol 3.1.
-
Probe Staining: Two hours before the end of the treatment period, add the lipid peroxidation probe (e.g., 2 µM BODIPY™ 581/591 C11) to the culture medium and incubate for 30 minutes at 37°C.
-
Imaging/Flow Cytometry: Wash the cells with PBS. Analyze using a fluorescence microscope or a flow cytometer. Quantify the ratio of green to red fluorescence. A decrease in this ratio in compound-treated cells indicates inhibition of lipid peroxidation.
Protocol 3.3: Glutathione (GSH) Depletion Assay
Rationale: Many ferroptosis inducers, like Erastin, function by depleting intracellular GSH, which in turn inactivates GPX4[13]. This assay determines if this compound can prevent this depletion.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Treat with the compound and a GSH-depleting ferroptosis inducer (e.g., Erastin) as described in Protocol 3.1 for a shorter duration (e.g., 6-12 hours).
-
Cell Lysis: Harvest and lyse the cells according to the manufacturer's protocol for a commercial GSH assay kit.
-
GSH Measurement: Measure the total and/or reduced GSH levels, often using a method based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a yellow product measured at 412 nm[14].
-
Analysis: Normalize GSH levels to the total protein concentration in each sample. An attenuation of the Erastin-induced drop in GSH levels by the compound suggests it acts upstream of or at the level of GSH homeostasis.
Protocol 3.4: Intracellular Iron Chelation Assay
Rationale: To test the hypothesis that the compound acts by chelating iron, a fluorescent probe like Calcein-AM can be used. Calcein fluorescence is quenched by the binding of labile iron. An effective iron chelator will sequester the iron, leading to a restoration of Calcein fluorescence[15].
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with this compound, a positive control chelator (e.g., Deferoxamine), and a vehicle control for several hours.
-
Probe Loading: Load the cells with 1 µM Calcein-AM for 30 minutes at 37°C.
-
Measurement: Wash the cells with PBS and measure the fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm).
-
Analysis: An increase in Calcein fluorescence in cells treated with this compound compared to the vehicle control indicates intracellular iron chelation activity.
| Assay | Principle | Key Reagents | Expected Outcome for Active Compound |
| Ferroptosis Rescue | Measures ability to prevent cell death from ferroptosis inducers. | Erastin, RSL3, Ferrostatin-1 | Increased cell viability. |
| Lipid Peroxidation | Quantifies oxidized lipids, the hallmark of ferroptosis. | BODIPY™ 581/591 C11 | Decreased green/red fluorescence ratio. |
| GSH Depletion | Measures levels of the key antioxidant glutathione. | DTNB-based assay kits | Prevention of GSH decrease. |
| Iron Chelation | Detects sequestration of intracellular labile iron. | Calcein-AM, Deferoxamine | Increased Calcein fluorescence. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. miR-28-5p inhibits carcinogenesis in colon cancer cells and is necessary for erastin-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MITOL/MARCH5 determines the susceptibility of cardiomyocytes to doxorubicin-induced ferroptosis by regulating GSH homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zen-bio.com [zen-bio.com]
- 8. bioivt.com [bioivt.com]
- 9. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 10. Protocol for detection of ferroptosis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Models to Study Ferroptosis’s Impact in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Micro-method for the determination of glutathione in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantifiable and Inexpensive Cell-Free Fluorescent Method to Confirm the Ability of Novel Compounds to Chelate Iron - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Evaluating 5-Methoxychroman-3-Carboxylic Acid in Kinase Inhibition Assays
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Kinase Inhibition and the Role of Novel Scaffolds
Protein kinases are a vast and crucial class of enzymes that regulate most cellular signaling pathways. Their dysregulation is a well-established driver of numerous diseases, particularly cancer, making them one of the most important target classes for modern drug discovery.[1][2] The development of small molecule kinase inhibitors has led to significant advances in oncology and inflammation, yet the persistent challenge lies in achieving selectivity to minimize off-target effects.[1][3][4]
The chroman scaffold, a heterocyclic motif present in natural products like Vitamin E, is recognized as a "privileged structure" in medicinal chemistry due to its favorable pharmacological properties and synthetic accessibility.[5][6][7][8][9] Derivatives of this scaffold have demonstrated a wide array of biological activities.[5][8] Specifically, certain chroman derivatives have been successfully developed as potent and selective kinase inhibitors. For instance, (S)-6-methoxy-chroman-3-carboxylic acid amides have been identified as highly potent and isoform-selective inhibitors of Rho-associated protein kinase 2 (ROCK2).[10][11] This precedent suggests that 5-methoxychroman-3-carboxylic acid is a compelling candidate for investigation as a potential kinase inhibitor.
This document serves as a comprehensive guide for researchers, providing detailed protocols to systematically evaluate the kinase inhibitory potential of this compound, from initial broad-based screening to more focused mechanistic studies.
Workflow for Assessing Kinase Inhibitory Activity
A structured and logical workflow is essential for the efficient characterization of a novel compound's interaction with the human kinome. The following workflow outlines a standard progression from identifying initial hits to validating their mechanism of action.
References
- 1. pnas.org [pnas.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 6. ijpsr.com [ijpsr.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]
- 9. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Anti-Inflammatory Potential of 5-Methoxychroman-3-carboxylic acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Chroman Scaffold
The chroman (3,4-dihydro-2H-1-benzopyran) framework is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activity, including tocopherols (Vitamin E) and various flavonoids. Derivatives of the chroman scaffold have garnered substantial interest for their therapeutic potential, with studies consistently highlighting their roles as potent anti-inflammatory and antioxidant agents.[1][2] Specifically, the inclusion of methoxy (–OCH₃) and carboxylic acid (–COOH) functional groups can modulate the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[3]
While related isomers like 7- and 8-methoxy-chroman-3-carboxylic acid are established as versatile intermediates in the synthesis of anti-inflammatory compounds[2], the specific biological profile of 5-methoxychroman-3-carboxylic acid remains an area ripe for exploration. These application notes provide a comprehensive, methodology-driven guide for researchers to systematically evaluate the anti-inflammatory properties of this compound, from initial cell-free screening to mechanistic cell-based assays and preliminary in vivo models. The protocols are designed to be self-validating, providing insights into the compound's potential mechanism of action by targeting key inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[4][5]
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is a prerequisite for any biological investigation, informing decisions on solubility, formulation, and potential for chemical transformations.
| Property | Value | Reference / Method |
| CAS Number | Not Assigned | To be assigned upon registration. |
| Molecular Formula | C₁₁H₁₂O₄ | - |
| Molecular Weight | 208.21 g/mol | - |
| Appearance | To be determined experimentally. | Visual Inspection |
| Melting Point | To be determined experimentally. | Differential Scanning Calorimetry (DSC) |
| Purity | ≥ 98% | HPLC, NMR |
| Solubility | Soluble in DMSO, Ethanol; sparingly soluble in aqueous buffers. | Experimental Determination |
| Storage Conditions | Store at 2-8 °C, protected from light and moisture. | Standard Laboratory Practice |
Section 1: Foundational In Vitro Screening (Cell-Free Assays)
Application Note 1.1: Rationale for Initial Screening
Initial screening with cell-free assays offers a rapid, cost-effective, and ethically favorable method to establish baseline anti-inflammatory activity.[6] These assays focus on fundamental processes linked to inflammation, such as protein denaturation and cell membrane damage, which are hallmarks of inflammatory conditions like arthritis.[7] Positive results in these assays provide a strong justification for proceeding to more complex and resource-intensive cell-based and in vivo studies.
Protocol 1.1: Inhibition of Protein Denaturation Assay
Principle: Denaturation of tissue proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of a protein like Bovine Serum Albumin (BSA) is a standard measure of anti-inflammatory activity.[7]
Materials:
-
This compound (Test Compound)
-
Diclofenac Sodium (Reference Standard)
-
Bovine Serum Albumin (BSA), 1% w/v solution
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Dimethyl Sulfoxide (DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and Diclofenac Sodium in DMSO (e.g., 10 mg/mL).
-
Set up reaction mixtures in triplicate as follows:
-
Test: 2.0 mL of 1% BSA solution + 2.8 mL PBS + 0.2 mL of varying concentrations of the test compound (e.g., 100-1000 µg/mL).
-
Control: 2.0 mL of 1% BSA solution + 2.8 mL PBS + 0.2 mL of DMSO.
-
Standard: 2.0 mL of 1% BSA solution + 2.8 mL PBS + 0.2 mL of Diclofenac Sodium solution.
-
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by increasing the temperature to 70°C for 10 minutes.
-
Cool the solutions to room temperature.
-
Measure the absorbance (turbidity) of the solutions at 660 nm.
Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100 The IC₅₀ value (concentration required for 50% inhibition) can be determined by plotting a dose-response curve.
Protocol 1.2: Human Red Blood Cell (HRBC) Membrane Stabilization Assay
Principle: The erythrocyte membrane is analogous to the lysosomal membrane. Its stabilization implies that the compound may inhibit the release of lysosomal enzymes and other inflammatory mediators from activated neutrophils.[6]
Materials:
-
Fresh human blood (from a healthy volunteer, with informed consent)
-
Isotonic saline (0.9% NaCl)
-
Hypotonic saline (0.25% NaCl)
-
Phosphate buffer (pH 7.4)
-
This compound (Test Compound)
-
Diclofenac Sodium (Reference Standard)
-
Centrifuge
Procedure:
-
Collect fresh blood and mix with an equal volume of Alsever's solution (or use an anticoagulant like EDTA). Centrifuge at 3000 rpm for 10 minutes and discard the plasma and buffy coat.
-
Wash the packed red blood cells three times with isotonic saline.
-
Prepare a 10% v/v suspension of the packed cells in isotonic saline.
-
Set up reaction mixtures in triplicate:
-
Test: 1.0 mL phosphate buffer + 2.0 mL hypotonic saline + 0.5 mL test compound solution + 0.5 mL of 10% HRBC suspension.
-
Control: 1.0 mL phosphate buffer + 2.0 mL hypotonic saline + 0.5 mL isotonic saline + 0.5 mL of 10% HRBC suspension.
-
Standard: 1.0 mL phosphate buffer + 2.0 mL hypotonic saline + 0.5 mL Diclofenac Sodium solution + 0.5 mL of 10% HRBC suspension.
-
-
Incubate all tubes in a water bath at 56°C for 30 minutes.
-
Cool the tubes under running tap water and centrifuge at 2500 rpm for 5 minutes.
-
Collect the supernatant and measure the absorbance at 560 nm (for hemoglobin content).
Data Analysis: Calculate the percentage of membrane protection using the formula: % Protection = [1 - (Absorbance of Test / Absorbance of Control)] * 100
Section 2: Cell-Based In Vitro Assays
Application Note 2.1: Elucidating Cellular Mechanisms in Macrophages
Macrophages are central mediators of the inflammatory response.[5] Upon activation by stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria, they produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5] The murine macrophage cell line RAW 264.7 is a robust and widely accepted model for screening anti-inflammatory compounds.[8][9] Before assessing anti-inflammatory activity, it is critical to evaluate the compound's cytotoxicity to ensure that observed effects are not due to cell death.
Protocol 2.2: LPS-Induced Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
Principle: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation. This protocol measures the inhibition of NO production in LPS-stimulated macrophages by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[8][9]
Materials:
-
RAW 264.7 cells
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
Transfer 50 µL of culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Standard Curve: Prepare a standard curve using known concentrations of NaNO₂ to quantify the nitrite concentration in the samples.
Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-only control. Determine the IC₅₀ value from the dose-response curve.
Protocol 2.3: Quantification of Pro-Inflammatory Cytokines (TNF-α, IL-6) by ELISA
Principle: This protocol uses a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of specific pro-inflammatory cytokines (TNF-α, IL-6) secreted into the cell culture medium following LPS stimulation.[4]
Materials:
-
Culture supernatants collected from the experiment described in Protocol 2.2.
-
Commercially available mouse TNF-α and IL-6 ELISA kits.
-
ELISA plate reader.
Procedure:
-
Follow the manufacturer's instructions provided with the commercial ELISA kit precisely.
-
Briefly, the process involves:
-
Coating a 96-well plate with a capture antibody specific for the target cytokine.
-
Adding the culture supernatants and standards to the wells.
-
Adding a biotinylated detection antibody.
-
Adding a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Adding a chromogenic substrate (e.g., TMB).
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (typically 450 nm).
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards. Use this curve to determine the concentration of TNF-α and IL-6 in the culture supernatants. Calculate the percentage inhibition for each concentration of the test compound.
Section 3: Investigating Molecular Mechanisms
Application Note 3.1: Targeting Key Inflammatory Signaling Pathways
To move beyond observing an effect and understand its cause, investigating the compound's impact on intracellular signaling is essential. The NF-κB and MAPK pathways are master regulators of inflammation, controlling the expression of iNOS, COX-2, and pro-inflammatory cytokines.[4][5] A common mechanism for anti-inflammatory drugs is to inhibit the activation of NF-κB, often by preventing the degradation of its inhibitor, IκBα, and the subsequent nuclear translocation of the p65 subunit.[5] Western blotting can be used to measure changes in the phosphorylation status of key proteins in these cascades.
Protocol 3.1: Western Blot Analysis of NF-κB and MAPK Pathway Proteins
Principle: This protocol detects changes in the levels and phosphorylation states of key signaling proteins (e.g., p-IκBα, p-p65, p-p38) in cell lysates after treatment with the test compound and LPS stimulation.
Materials:
-
RAW 264.7 cells cultured and treated in 6-well plates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After a shorter LPS stimulation (e.g., 15-60 minutes), wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, add ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein or a loading control (β-actin) to ensure equal loading.
Data Analysis: Quantify band intensity using densitometry software. Normalize the intensity of phosphorylated proteins to their total protein counterparts. Compare the levels in treated groups to the LPS-only control.
Section 4: Preliminary In Vivo Evaluation
Application Note 4.1: Transitioning to Animal Models of Acute Inflammation
In vivo models are indispensable for confirming the anti-inflammatory efficacy of a compound in a complex biological system.[10][11] The carrageenan-induced paw edema model is a universally accepted, reproducible, and well-characterized model for evaluating acute inflammation.[12] Carrageenan injection induces a biphasic inflammatory response, involving the release of histamine and serotonin in the first phase, followed by the production of prostaglandins and cytokines in the second phase.[12] Inhibition of edema in this model suggests the compound interferes with one or more of these inflammatory mediators.
Protocol 4.1: Carrageenan-Induced Paw Edema in Rodents
Principle: This protocol measures the ability of a test compound to reduce acute inflammation (edema) induced in the paw of a rodent by a phlogistic agent, carrageenan.[12][13]
Materials:
-
Wistar rats or Swiss albino mice.
-
This compound (Test Compound).
-
Indomethacin or Diclofenac Sodium (Reference Standard).
-
Lambda-carrageenan (1% w/v in sterile saline).
-
Plethysmometer or digital calipers.
-
Appropriate vehicle for compound administration (e.g., 0.5% CMC).
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before the experiment with free access to water.
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (receives vehicle only).
-
Group II: Standard Drug (e.g., Indomethacin 10 mg/kg, p.o.).
-
Group III-V: Test Compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Dosing: Administer the vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume immediately after carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vₜ) using a plethysmometer.
Data Analysis:
-
Calculate the volume of edema at each time point: Edema Volume (mL) = Vₜ - V₀
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group: % Inhibition = [1 - (Edema_Test / Edema_Control)] * 100
References
- 1. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 11. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ijpras.com [ijpras.com]
Application Notes & Protocols: A Framework for Evaluating Novel Chroman-3-Carboxylic Acid Analogs, such as 5-Methoxychroman-3-carboxylic acid, in Cancer Cell Line Studies
Introduction
The chroman scaffold is a privileged structural motif found in numerous biologically active compounds, including natural products with potent pharmacological properties. Within this class, chroman-3-carboxylic acid derivatives are emerging as a promising framework for the development of novel therapeutic agents. While specific research on 5-methoxychroman-3-carboxylic acid is nascent, extensive studies on its isomers and related analogs, such as 8-methoxy-chroman-3-carboxylic acid, have revealed significant anticancer activity.[1] These related compounds have been shown to induce apoptosis and interfere with critical cellular processes in cancer cells, establishing a strong rationale for the systematic investigation of novel derivatives like the 5-methoxy variant.[1][2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anticancer potential of this compound or other novel small molecules. It offers a phased, logical approach, from initial cytotoxicity screening to the elucidation of specific molecular mechanisms, grounded in established and robust methodologies.
Phase 1: Foundational Analysis & Hypothesized Mechanism of Action
Before initiating wet-lab experiments, it is crucial to establish a testable hypothesis based on the known activity of structurally related molecules. Analogs of this compound have been reported to exert their anticancer effects through a dual mechanism: the induction of apoptosis via caspase activation and the inhibition of β-tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest.[1] This provides a logical starting point for investigation.
Hypothesized Signaling Pathway for Chroman-3-Carboxylic Acid Analogs
The diagram below illustrates the potential mechanism of action. The compound is hypothesized to penetrate the cancer cell and exert its effects by 1) disrupting microtubule formation, leading to G2/M cell cycle arrest, and 2) activating the intrinsic apoptotic pathway through the activation of executioner caspases 3 and 7.
Caption: Hypothesized dual-action mechanism of the compound in cancer cells.
Phase 2: Primary Screening & Cytotoxicity Assessment
The initial step in evaluating any potential anticancer agent is to determine its effect on cell viability and proliferation. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a critical metric for potency. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of living cells.[3]
Experimental Workflow: Cell Viability Assay
The following workflow provides a general overview of the process for determining the IC₅₀ value of the test compound.
Caption: A generalized workflow for determining cell viability using a plate-based assay.[4]
Protocol 1: MTT Assay for Cell Viability
Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., HepG2 liver cancer, MCF-7 breast cancer)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[3]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells and perform a cell count using a hemocytometer or automated cell counter. Dilute the cells to an optimal density (determined empirically for each cell line, typically 5,000-10,000 cells/well) in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[4]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold or 10-fold dilutions in complete medium to achieve the desired final concentrations for the dose-response curve. Causality Note: The final DMSO concentration in the wells should be kept constant and low (≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]
-
Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the corresponding wells. Include vehicle control wells (medium with the same final DMSO concentration) and blank wells (medium only, no cells) for background correction.[4]
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.5 mg/mL).[5] Incubate for another 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in the vehicle control wells under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[3]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis:
-
Subtract the average OD of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (OD_treated / OD_vehicle_control) * 100.
-
Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[6]
-
Data Presentation: IC₅₀ Values
Summarize the results in a table for clear comparison of the compound's potency across different cell lines and time points.
| Cell Line | Tissue of Origin | Incubation Time (h) | IC₅₀ (µM) |
| HepG2 | Liver Carcinoma | 48 | e.g., 5.2 |
| MCF-7 | Breast Adenocarcinoma | 48 | e.g., 12.8 |
| A549 | Lung Carcinoma | 48 | e.g., 8.5 |
| HepG2 | Liver Carcinoma | 72 | e.g., 2.9 |
Phase 3: Mechanistic Elucidation
Once cytotoxicity is confirmed, the next phase is to investigate how the compound induces cell death, starting with the primary hypothesis of apoptosis.
Protocol 2: Annexin V & Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between different stages of cell death. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[8]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Treated and control cells
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed and treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant. Causality Note: Collecting both populations is critical for an accurate quantification of total cell death.[8]
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.[9]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[4]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
-
Phase 4: Assessment of Antimetastatic Potential
Cancer metastasis is the primary cause of mortality.[10] Therefore, evaluating a compound's ability to inhibit cell migration and invasion is a crucial step in its preclinical assessment. The Transwell assay is a widely used method for this purpose.[11]
Protocol 3: Transwell Invasion Assay
Principle: The assay uses a Boyden chamber, which consists of an insert with a porous membrane separating an upper and lower chamber.[10] To assess invasion, the membrane is coated with a layer of extracellular matrix (ECM) gel (e.g., Matrigel), which mimics the basement membrane.[12] Cells are seeded in the upper chamber in serum-free medium, and a chemoattractant (e.g., medium with fetal bovine serum) is placed in the lower chamber. Invasive cells must actively degrade the ECM and migrate through the pores toward the chemoattractant.[11]
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel (or other ECM)
-
Serum-free cell culture medium
-
Complete medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet stain (0.5%)
Procedure:
-
Matrigel Coating: Thaw Matrigel overnight at 4°C. Dilute it with cold, serum-free medium and coat the top surface of the Transwell insert membranes. Allow the gel to solidify by incubating at 37°C for at least 30-60 minutes.[13]
-
Cell Preparation: Culture cells to 70-80% confluence. The day before the assay, replace the medium with serum-free medium and incubate for 24 hours. Causality Note: Serum starvation enhances the migratory response to the chemoattractant gradient.[12]
-
Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium containing the test compound at various concentrations (e.g., 0.5x and 1x IC₅₀). Seed the cell suspension (e.g., 5 x 10⁴ cells in 200 µL) into the upper chamber of the coated inserts.
-
Assay Assembly: Add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate. Carefully place the inserts into the wells.[11]
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Removal and Fixation: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-invasive cells and Matrigel from the upper surface of the membrane. Fix the cells that have invaded to the underside of the membrane with methanol for 10 minutes.
-
Staining and Visualization: Stain the fixed cells with 0.5% Crystal Violet for 20 minutes. Wash gently with water to remove excess stain. Allow the inserts to air dry.
-
Quantification: Visualize the stained, invaded cells using an inverted microscope. Count the cells in several representative fields of view for each insert. The results are typically expressed as the percentage of invasion relative to the vehicle control.
References
- 1. Buy 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 [smolecule.com]
- 2. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. atcc.org [atcc.org]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. 细胞迁移和侵袭试验 [sigmaaldrich.com]
- 11. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxychroman-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-methoxychroman-3-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the synthesis of this important molecule. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
I. Overview of Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective route involves the initial synthesis of the key intermediate, 5-methoxychroman-3-one, followed by its conversion to the final carboxylic acid.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter at different stages of the synthesis.
Synthesis of 5-Methoxychroman-3-one
A key precursor for the target molecule is 5-methoxychroman-3-one. A plausible synthetic route starts from commercially available 3-methoxyphenol.[1]
Question 1: I am having trouble with the initial steps of synthesizing 5-methoxychroman-3-one from 3-methoxyphenol. What are the critical parameters?
Answer: The synthesis of 5-methoxychroman-3-one from 3-methoxyphenol is a multi-step process that requires careful execution. A reported route involves the protection of the hydroxyl group, selective lithiation, reaction with an electrophile like ethyl bromoacetate, deprotection, and finally cyclization.[1]
-
Protection of the Phenolic Hydroxyl Group: It is crucial to protect the acidic phenolic proton to prevent it from interfering with subsequent organometallic reactions. Common protecting groups for phenols include ethers like ethyl vinyl ether (EVE).
-
Directed Ortho-Metalation (DoM): The selective lithiation at the 2-position of the protected 3-methoxyphenol is a critical step. The methoxy group and the protected hydroxyl group direct the lithiation to the desired position. It is essential to use a strong, non-nucleophilic base like n-butyllithium (n-BuLi) and to carry out the reaction at low temperatures (e.g., -78 °C) to prevent side reactions.
-
Reaction with the Electrophile: The subsequent reaction with an electrophile, such as ethyl bromoacetate, introduces the two-carbon unit required for the chromanone ring. The use of a copper(I) salt, like CuI, can facilitate this reaction by forming an organocopper intermediate, which can lead to higher yields.[1]
-
Deprotection and Cyclization: Acid-catalyzed deprotection of the phenol is typically straightforward. The subsequent intramolecular cyclization to form the chroman-3-one can be promoted by a dehydrating agent or by heating.
Troubleshooting Low Yields in 5-Methoxychroman-3-one Synthesis:
| Symptom | Potential Cause | Recommended Solution |
| Low yield after lithiation and electrophilic addition | Incomplete lithiation or side reactions. | Ensure anhydrous conditions and use freshly titrated n-BuLi. Maintain a low reaction temperature throughout the addition of the electrophile. Consider the use of a copper catalyst to improve the reaction efficiency.[1] |
| Formation of multiple products | Non-selective lithiation or reaction at other positions. | Confirm the directing group ability of your chosen protecting group. Ensure slow addition of n-BuLi at a very low temperature. |
| Failure to cyclize to the chroman-3-one | Incomplete deprotection or unfavorable reaction kinetics. | Ensure complete deprotection of the phenol before attempting cyclization. Consider using a stronger acid or a different cyclization method, such as a base-catalyzed intramolecular condensation. |
Conversion of 5-Methoxychroman-3-one to this compound
Once 5-methoxychroman-3-one is obtained, the next critical step is the introduction of the carboxylic acid group at the 3-position. Two common methods for this transformation are the Haloform reaction and the Strecker synthesis followed by hydrolysis.
Question 2: I am considering the Haloform reaction to convert 5-methoxychroman-3-one to the carboxylic acid. What are the potential challenges?
Answer: The Haloform reaction is a classic method for converting methyl ketones to carboxylic acids.[1][2][3][4][5][6] However, its application to a cyclic ketone like 5-methoxychroman-3-one requires careful consideration. The reaction proceeds through the formation of a trihalomethyl ketone intermediate, which is then cleaved by a base.
Potential Challenges with the Haloform Reaction:
-
Enolization and Halogenation: The reaction is initiated by the base-catalyzed formation of an enolate, which then reacts with the halogen.[4][6] For 5-methoxychroman-3-one, enolization can occur on both sides of the carbonyl group. While the methylene group at the 2-position is part of the heterocyclic ring, the methylene at the 4-position is also enolizable. This can lead to a mixture of halogenated products and potentially ring-opening side reactions.
-
Reaction Conditions: The reaction is typically carried out in an aqueous alkali solution with chlorine, bromine, or iodine.[1] The choice of halogen and base, as well as the reaction temperature and time, will need to be carefully optimized for this specific substrate.
-
Side Reactions: The strongly basic and oxidizing conditions of the haloform reaction can potentially lead to other transformations on the molecule. The methoxy group and the aromatic ring are generally stable under these conditions, but it is important to monitor the reaction closely for any unexpected byproducts.
Question 3: What about the Strecker synthesis as an alternative route?
Answer: The Strecker synthesis is a powerful method for preparing α-amino acids from aldehydes or ketones.[7][8][9][10][11] In the context of synthesizing this compound, a modified Strecker synthesis can be employed. This would involve the formation of a cyanohydrin from 5-methoxychroman-3-one, followed by hydrolysis of the nitrile to the carboxylic acid.
Steps and Potential Challenges in a Modified Strecker Synthesis:
-
Cyanohydrin Formation: The ketone is reacted with a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), in the presence of a mild acid to form the corresponding cyanohydrin.
-
Hydrolysis of the Nitrile: The resulting α-hydroxynitrile is then hydrolyzed to the α-hydroxycarboxylic acid, which in this case is the desired this compound. Hydrolysis is typically carried out under acidic or basic conditions.
Potential Challenges:
-
Toxicity of Cyanide: The use of cyanide reagents requires strict safety precautions. All manipulations should be performed in a well-ventilated fume hood.
-
Incomplete Hydrolysis: The hydrolysis of the nitrile can sometimes be sluggish.[12] Strong acidic or basic conditions and elevated temperatures may be required to drive the reaction to completion. However, harsh conditions could also lead to degradation of the product.
-
Purification: The final product will need to be carefully purified from any unreacted starting materials, intermediates, and reagents.
III. Experimental Protocols
The following are generalized protocols based on established chemical principles. Optimization for your specific laboratory conditions and scale is recommended.
Protocol 1: Synthesis of this compound via the Haloform Reaction
This protocol is a general guideline for the haloform reaction on a cyclic ketone.
Materials:
-
5-Methoxychroman-3-one
-
Sodium hypochlorite (NaClO) solution (e.g., commercial bleach) or Sodium hypobromite (prepared in situ from NaOH and Br₂)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 5-methoxychroman-3-one in a suitable solvent like dioxane or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add an excess of the sodium hypohalite solution with vigorous stirring. The amount of hypohalite and the rate of addition should be carefully controlled.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench any excess hypohalite with a reducing agent like sodium bisulfite.
-
Acidify the reaction mixture with concentrated HCl to a pH of approximately 1 to precipitate the carboxylic acid.
-
Extract the aqueous layer with diethyl ether or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
IV. Visualization of Key Processes
General Synthetic Workflow
Caption: A typical synthetic workflow for this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting guide for low product yield.
V. References
-
Velkov, J., Mincheva, Z., Bary, J., Boireaus, G., & Fujier, C. (1997). A New Route for the Synthesis of 5-Methoxychroman-3-one. Synthetic Communications, 27(3), 375-378.
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from --INVALID-LINK--
-
Chemeurope.com. (n.d.). Strecker amino acid synthesis. Retrieved from --INVALID-LINK--
-
Cambridge University Press. (n.d.). Haloform Reaction. Retrieved from --INVALID-LINK--
-
Study.com. (n.d.). Haloform Reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Haloform reaction. Retrieved from --INVALID-LINK--
-
Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160.
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Haloform Reaction. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2020, August 26). Haloform Reaction of Methyl Ketones. Retrieved from --INVALID-LINK--
-
Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from --INVALID-LINK--
-
Khilya, V. P., et al. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71-83.
-
Moczulski, M., et al. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Advances, 11(47), 29469-29473.
-
El-Ghanam, A. M. (2018). Reactions of chromone-3-carboxylic acid and chromone-3-carboxamides with cyanoacetic acid hydrazide. Request PDF.
-
Chem-Station. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from --INVALID-LINK--
-
Farrar, M. W., & Levine, R. (1949). The Haloform Reaction with Higher Alkyl Ketones. Journal of the American Chemical Society, 71(4), 1496-1497.
-
Smolecule. (n.d.). Buy 8-Methoxy-chroman-3-carboxylic acid. Retrieved from --INVALID-LINK--
-
Procter, D. J., et al. (2024). A Stoichiometric Haloform Coupling for Ester Synthesis with Secondary Alcohols. Angewandte Chemie International Edition, 63(14), e202400570.
-
Procter, D. J., et al. (2024). 200 Years of The Haloform Reaction: Methods and Applications. Angewandte Chemie International Edition, 63(14), e202318320.
References
- 1. Haloform Reaction | NROChemistry [nrochemistry.com]
- 2. Haloform Reaction (Chapter 57) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Haloform Reaction | Definition, Mechanism & Examples - Lesson | Study.com [study.com]
- 4. Haloform reaction - Wikipedia [en.wikipedia.org]
- 5. Haloform Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker_amino_acid_synthesis [chemeurope.com]
- 9. Strecker Synthesis [organic-chemistry.org]
- 10. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. arkat-usa.org [arkat-usa.org]
Technical Support Center: Purification of 5-methoxychroman-3-carboxylic acid
This document moves beyond simple protocols to explain the why behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification strategies for 5-methoxychroman-3-carboxylic acid?
A1: The two most effective and commonly employed purification techniques for this compound are recrystallization and flash column chromatography. The choice between them depends on the impurity profile and the scale of your synthesis. Recrystallization is ideal for removing small amounts of impurities from a solid crude product and is highly scalable.[1][2] Flash column chromatography is superior for separating the target compound from impurities with different polarities, especially when dealing with complex mixtures or oily crude products.[3]
Q2: What are the most common impurities I should expect from a typical synthesis?
A2: The impurity profile is highly dependent on the synthetic route. However, common impurities often include unreacted starting materials, the unhydrolyzed ester precursor if the synthesis involves a final hydrolysis step, and potential byproducts from side reactions.[4] For instance, if synthesizing from a coumarin precursor, you might have residual coumarin or over-reduced byproducts.[5] Analytical techniques like TLC, HPLC, and NMR are essential for identifying the nature of these impurities before selecting a purification strategy.
Q3: How does the carboxylic acid functional group impact purification by silica gel chromatography?
A3: The carboxylic acid moiety is polar and acidic. This can lead to strong interactions with the slightly acidic silica gel stationary phase, causing significant peak tailing or streaking on a TLC plate and poor separation during column chromatography.[4][6][7] In some cases, the compound may bind irreversibly to the column. This interaction occurs because the acidic protons on the silica surface can deprotonate the carboxylic acid, leading to an anionic carboxylate that adsorbs strongly.
Q4: I have a solid crude product. Should I always choose recrystallization over chromatography?
A4: Not necessarily. While recrystallization is often more efficient for removing minor impurities from a crystalline solid, its success is contingent on finding a suitable solvent system where the desired compound has high solubility when hot and low solubility when cold, while impurities remain soluble at all temperatures.[1][8] If your crude product contains impurities with similar solubility profiles or is not substantially pure, column chromatography will provide better separation and is the more appropriate choice.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Low Yield or No Crystal Formation During Recrystallization
-
Symptom: After dissolving the crude product in a hot solvent and allowing it to cool, you obtain a very low yield of crystals, or no crystals form at all, even after extended cooling.
-
Potential Causes & Scientific Rationale:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent must dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. If the compound is too soluble at low temperatures, it will remain in the mother liquor.[1]
-
Excessive Solvent Volume: Using too much solvent will keep the compound dissolved even when the solution is cooled, preventing crystallization and leading to poor recovery.[1][8] The goal is to create a saturated solution at high temperature.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of a supersaturated solution or cause impurities to be trapped within the crystal lattice, resulting in a lower yield of pure product.[1] Slow cooling allows for the formation of well-defined, pure crystals.
-
-
Recommended Solutions:
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, or mixtures like ethanol/water) on a small scale to identify the optimal system.
-
Minimize Solvent: Add the hot solvent portion-wise to your crude material until it just dissolves. This ensures you are near the saturation point.
-
Promote Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Issue 2: Compound "Oils Out" During Recrystallization
-
Symptom: Upon cooling, the compound separates from the solution as a liquid oil instead of forming solid crystals.
-
Potential Causes & Scientific Rationale:
-
High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, causing it to separate as a low-melting eutectic mixture or oil.
-
High Supersaturation: If the solution is highly concentrated, the compound may come out of solution too rapidly for an ordered crystal lattice to form.
-
Solvent Boiling Point Exceeds Solute Melting Point: If the boiling point of the recrystallization solvent is higher than the melting point of your compound, the compound will melt in the hot solvent and may not solidify upon cooling.[1]
-
-
Recommended Solutions:
-
Re-dissolve and Dilute: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to reduce the concentration and then allow it to cool more slowly.
-
Change Solvent System: Select a solvent with a lower boiling point or use a solvent pair. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent at an elevated temperature until the solution becomes turbid, then clarify with a drop of the good solvent before cooling.
-
Issue 3: Severe Tailing/Streaking in Silica Gel Chromatography
-
Symptom: On a TLC plate, the spot for your compound is elongated and streaked. During column chromatography, the compound elutes over a large number of fractions as a broad band, leading to poor separation and mixed fractions.
-
Potential Causes & Scientific Rationale:
-
Recommended Solutions:
-
Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[7] The added acid acts as a competitive binder for the active sites on the silica and, by Le Châtelier's principle, suppresses the deprotonation of your carboxylic acid, allowing it to elute as a neutral molecule with a much sharper band.
-
Issue 4: Low Recovery After Liquid-Liquid Extraction (Workup)
-
Symptom: The yield of crude product obtained after an aqueous workup and extraction with an organic solvent is significantly lower than expected.
-
Potential Causes & Scientific Rationale:
-
Incomplete Protonation: To be extracted from an aqueous layer into a less polar organic solvent, the carboxylic acid must be in its neutral, protonated form (R-COOH). If the pH of the aqueous layer is not sufficiently acidic, a significant portion will remain as the water-soluble carboxylate salt (R-COO⁻).[7]
-
Insufficient Extractions: The compound may have some solubility in the aqueous layer even when protonated. A single extraction is often not enough to transfer the majority of the product to the organic phase.[7]
-
-
Recommended Solutions:
-
Control the pH: Before extraction, ensure the aqueous layer is acidified to a pH of 2 or lower using an acid like 1M HCl. Verify the pH with pH paper.
-
Perform Multiple Extractions: Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) at least three to five times.[7] Combine the organic extracts for subsequent washing and drying.
-
Data Presentation & Visualization
Decision Workflow for Purification Method Selection
The following diagram provides a logical workflow for choosing the most appropriate purification technique.
Caption: Decision tree for selecting a purification method.
Troubleshooting Workflow for Column Chromatography
This diagram outlines steps to take when facing issues with column chromatography.
Caption: Workflow for troubleshooting poor column chromatography.
Table 1: Suggested Solvent Systems for Purification
| Purification Method | Solvent System | Polarity | Notes |
| Recrystallization | Ethanol / Water | High | Dissolve in hot ethanol, add hot water dropwise until turbidity persists, then clarify with ethanol and cool. |
| Ethyl Acetate / Heptane | Medium | Dissolve in minimal hot ethyl acetate, add heptane until cloudy, then cool slowly. | |
| Column Chromatography | Hexane / Ethyl Acetate (+ 0.5% Acetic Acid) | Low to Medium | Good for separating less polar impurities. Run as a gradient from low to high ethyl acetate concentration. |
| Dichloromethane / Methanol (+ 0.5% Acetic Acid) | Medium to High | Use for more polar compounds or when the product does not elute with EtOAc systems. Start with low methanol percentage.[7] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for recrystallizing this compound.
-
Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves readily, it is not a good single solvent. If it is insoluble, heat the mixture to the solvent's boiling point. If it dissolves, it is a good candidate. Cool to see if crystals form.
-
Dissolution: Place the bulk crude product in an appropriately sized Erlenmeyer flask. Add the chosen hot solvent in small portions while heating and swirling until the solid is completely dissolved. Use the minimum amount of solvent necessary.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. Characterize the final product by melting point, NMR, and/or LC-MS to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
This protocol is designed to mitigate the challenges of purifying a carboxylic acid on silica gel.
-
Eluent Preparation: Prepare your mobile phase solvents. Ensure that both the low-polarity (e.g., Hexane/Ethyl Acetate 9:1) and high-polarity (e.g., Hexane/Ethyl Acetate 1:1) eluents contain 0.5-1% acetic acid.[7]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully load this dry powder onto the top of the packed column. This "dry loading" technique generally results in better separation than loading the sample as a solution.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC. Use a visualization method like a UV lamp. Ensure the TLC developing chamber also uses a mobile phase containing acetic acid.
-
Isolation: Combine the fractions containing the pure product. Remove the solvents and the volatile acetic acid using a rotary evaporator. Further drying under high vacuum may be necessary to remove all traces of acetic acid.
References
Technical Support Center: Synthesis of 5-methoxychroman-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-methoxychroman-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to synthesize this valuable chroman derivative. As experienced application scientists, we understand that even well-established synthetic routes can present challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side products and purification difficulties encountered during this synthesis. Our goal is to explain the "why" behind the problems and offer practical, field-proven solutions.
I. Overview of the Synthetic Pathway
The most common and logical synthetic route to this compound initiates with the Knoevenagel condensation of 3-methoxysalicylaldehyde with an active methylene compound, such as malonic acid or diethyl malonate. This is typically followed by an intramolecular cyclization to form a coumarin intermediate. The final step involves the reduction of the α,β-unsaturated system within the coumarin ring to yield the target saturated chroman structure.
Below is a diagram illustrating the general workflow and the key stages where side products can emerge.
Caption: General synthetic workflow for this compound, highlighting key stages and potential points for side product formation.
II. Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, categorized by the reaction step.
Step 1: Knoevenagel Condensation & Cyclization
Question 1: My reaction is sluggish, and I'm isolating a significant amount of unreacted 3-methoxysalicylaldehyde. What's going wrong?
Answer: This is a common issue often related to catalyst activity or reaction conditions.
-
Causality: The Knoevenagel condensation is a base-catalyzed reaction.[1] The catalyst, typically a weak amine like piperidine or pyridine, deprotonates the active methylene compound (e.g., malonic acid) to form a nucleophilic enolate, which then attacks the aldehyde.[2] Insufficient catalyst, poor quality catalyst, or suboptimal temperature can lead to a slow reaction rate. The intramolecular cyclization to the coumarin also relies on these conditions.
-
Troubleshooting Protocol:
-
Verify Catalyst Quality: Ensure your amine catalyst (e.g., piperidine) is not degraded. It's advisable to use a freshly opened bottle or a redistilled reagent.
-
Optimize Catalyst Loading: While catalytic amounts are required, loading can be critical. Try incrementally increasing the catalyst amount (e.g., from 0.1 eq to 0.3 eq).
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. Monitor the reaction by TLC to avoid decomposition.
-
Solvent Choice: While often performed in ethanol or pyridine, ensure your solvent is anhydrous, as water can interfere with the condensation.
-
Question 2: I've observed gas evolution, and my final product from the first step has a lower molecular weight than expected. I suspect decarboxylation. Why does this happen and how can I prevent it?
Answer: You are likely observing a known side reaction of the Knoevenagel condensation, especially when using malonic acid, known as the Doebner modification.[2]
-
Causality: When the Knoevenagel condensation is performed with malonic acid in the presence of pyridine, the reaction is often accompanied by decarboxylation of the intermediate dicarboxylic acid to yield a cinnamic acid derivative.[2][3] This can sometimes be the desired outcome, but in this synthesis, it leads to a side product.
-
Preventative Measures:
-
Use Diethyl Malonate: A straightforward way to avoid this is to use diethyl malonate instead of malonic acid. The resulting product will be the ethyl ester of 5-methoxycoumarin-3-carboxylic acid, which can be hydrolyzed to the desired carboxylic acid in a subsequent step.
-
Milder Base/Solvent System: If you must use malonic acid, avoid using pyridine as the solvent, as it is known to promote decarboxylation.[2] Using a different solvent like ethanol with a catalytic amount of piperidine may reduce the extent of this side reaction.
-
Step 2: Reduction of the Coumarin Intermediate
Question 3: After my hydrogenation reaction, I see a mixture of my starting material (the coumarin) and my desired product. How can I drive the reaction to completion?
Answer: Incomplete reduction is a frequent challenge in catalytic hydrogenation and points to issues with the catalyst, hydrogen pressure, or reaction time.
-
Causality: The reduction of the α,β-unsaturated double bond in the coumarin ring is a catalytic process, typically using a palladium on carbon (Pd/C) catalyst and hydrogen gas. The efficiency of this reduction depends on the catalyst's activity and the effective concentration of hydrogen available at the catalyst surface.
-
Troubleshooting Protocol:
-
Catalyst Activity: Ensure your Pd/C catalyst is fresh and active. Older catalysts can absorb moisture or become oxidized, reducing their efficacy. It's often best to use a fresh batch.
-
Increase Hydrogen Pressure: If you are running the reaction at atmospheric pressure, consider using a hydrogenation apparatus that allows for higher pressures (e.g., a Parr shaker). Increasing the H₂ pressure to 30-50 psi can significantly improve the reaction rate.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If the reaction is proceeding cleanly but is slow, simply extending the reaction time may be sufficient.
-
Solvent and Temperature: Ensure the solvent (e.g., ethanol, ethyl acetate) is appropriate and that the reaction is well-stirred to ensure good contact between the substrate, catalyst, and hydrogen. Gentle heating may also be beneficial, but should be used with caution in hydrogenation reactions.
-
Question 4: I'm concerned about over-reduction. Could the aromatic ring or the carboxylic acid be reduced under these conditions?
Answer: While possible, reduction of the aromatic ring or the carboxylic acid is generally less favorable under the conditions used to reduce the coumarin double bond.
-
Causality: Catalytic hydrogenation is generally selective for more easily reduced functional groups. The C=C double bond in the coumarin is significantly more susceptible to reduction than the aromatic ring. Carboxylic acids are also quite resistant to catalytic hydrogenation under these conditions and typically require much harsher conditions (e.g., specialized catalysts like Rhenium-based ones and higher pressures/temperatures) to be reduced to alcohols.[4] However, very aggressive conditions (very high pressure, high temperature, or highly active catalysts like Rhodium) could potentially lead to some aromatic ring reduction.
-
Preventative Measures:
-
Use a Selective Catalyst: 10% Palladium on carbon is an excellent choice for this transformation due to its high selectivity for the reduction of conjugated double bonds over aromatic rings.
-
Control Reaction Conditions: Avoid excessively high temperatures and pressures. Room temperature to 40 °C and H₂ pressures up to 50 psi are typically sufficient and will minimize the risk of over-reduction.
-
Monitor the Reaction: As soon as TLC or LC-MS indicates the disappearance of the starting material, stop the reaction to prevent potential side reactions.
-
III. Purification FAQs
Question 5: I have a low yield after my aqueous work-up and extraction. Where is my product going?
Answer: This is a very common issue when working with carboxylic acids and is often related to the pH of the aqueous layer during extraction.
-
Causality: For a carboxylic acid to be efficiently extracted into an organic solvent, it must be in its protonated, neutral form (R-COOH). If the pH of the aqueous layer is too high, the acid will be deprotonated to its carboxylate salt form (R-COO⁻), which is much more soluble in water than in most organic solvents.
-
Purification Protocol:
-
Acidify Thoroughly: Before extraction, ensure the aqueous layer is acidified to a pH of 2 or lower. Use a pH meter or pH paper to confirm. A common mistake is not adding enough acid.
-
Multiple Extractions: Perform multiple extractions (at least 3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane. A single extraction is often insufficient to recover all the product.
-
"Salting Out": Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency.
-
Question 6: My product is streaking badly on my silica gel column, making purification difficult. How can I improve the chromatography?
Answer: This is a classic problem when purifying carboxylic acids on silica gel.
-
Causality: The acidic protons of the silica gel can interact strongly with the carboxylic acid group of your product. This can lead to strong adsorption and slow, uneven elution, resulting in broad, streaky bands (tailing).
-
Chromatography Protocol:
-
Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent (mobile phase). This suppresses the deprotonation of your carboxylic acid, minimizing its interaction with the silica gel and leading to much sharper bands.
-
Alternative Stationary Phases: If the problem persists, consider using a different stationary phase, such as reverse-phase C18 silica, although this will require a different solvent system (e.g., water/acetonitrile or water/methanol).
-
IV. Summary of Potential Side Products
The following table summarizes the common side products discussed and their origin.
| Side Product ID | Structure/Description | Origin | Recommended Action |
| A | 3-Methoxysalicylaldehyde | Incomplete Knoevenagel condensation | Optimize catalyst, temperature, and reaction time. |
| B | Decarboxylated coumarin or cinnamic acid derivative | Doebner modification side reaction | Use diethyl malonate instead of malonic acid; avoid pyridine. |
| C | 5-Methoxycoumarin-3-carboxylic acid | Incomplete reduction of the coumarin intermediate | Use fresh catalyst, increase H₂ pressure, or extend reaction time. |
| D | Aromatic ring-reduced species | Over-reduction under harsh conditions | Use a selective catalyst (Pd/C) and moderate conditions. |
V. References
-
Wikipedia. Knoevenagel condensation. --INVALID-LINK--
-
Alfa Chemistry. Knoevenagel Condensation. --INVALID-LINK--
-
Shafqat, S. S., et al. (2014). Synthesis of Arylidene Propanedioic Acids by Knoevenagel Condensation for use in Ceramic Sols. Asian Journal of Chemistry.
-
Pawar, H. S., Wagha, A. S., & Lali, A. M. (Year not available). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry. --INVALID-LINK--
-
Sharma, P., et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
-
Royal Society of Chemistry. (2020). Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst. --INVALID-LINK--
-
Royal Society of Chemistry. (Date not available). Mechanistic study of the selective hydrogenation of carboxylic acid derivatives over supported rhenium catalysts. Catalysis Science & Technology. --INVALID-LINK--
-
Pidko, E. A., et al. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Pure - Eindhoven University of Technology.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Mechanistic study of the selective hydrogenation of carboxylic acid derivatives over supported rhenium catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 5-Methoxychroman-3-carboxylic Acid - Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of 5-methoxychroman-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of this compound can be approached through several routes. A common and effective method involves a multi-step process starting from a substituted phenol. One plausible pathway begins with the synthesis of a chromone-3-carboxylic acid intermediate, followed by reduction. Another approach could involve the cyclization of a suitably substituted propane derivative. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Q2: I am struggling with the final purification of my product. What are the recommended methods?
A2: Purification of this compound, a polar crystalline solid, is typically achieved through recrystallization. The choice of solvent is critical for obtaining high purity. A good starting point is a mixed solvent system, such as ethanol/water or ethyl acetate/hexane.[1] The principle is to dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then slowly add a solvent in which it is poorly soluble until turbidity is observed. Slow cooling should then afford crystals of high purity. For particularly stubborn impurities, column chromatography on silica gel can be employed. However, care must be taken to avoid streaking, which is common with carboxylic acids. This can often be mitigated by adding a small amount of a volatile acid, like acetic acid, to the eluent.[2]
Q3: What are the key analytical techniques to confirm the structure and purity of this compound?
A3: A combination of spectroscopic methods is essential for the unambiguous characterization of your final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure. The 1H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group, and the protons on the chroman ring.[3][4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. You should observe a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and C-O stretches associated with the ether and carboxylic acid.[5]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product.
II. Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Synthesis | Incomplete reaction; Side reactions; Suboptimal reaction conditions (temperature, catalyst). | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[6]- Ensure all reagents and solvents are pure and anhydrous, where necessary.- Optimize the reaction temperature; some reactions may require heating, while others need to be cooled to prevent side reactions.[7]- Experiment with different catalysts or catalyst loadings. |
| Product is an Oil, Not a Solid | Presence of impurities; Residual solvent. | - Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification.- Purify the oil using column chromatography to remove impurities, then attempt recrystallization.- Ensure the product is thoroughly dried under high vacuum to remove all residual solvent. |
| Difficulty in Recrystallization | Inappropriate solvent system; Product is too soluble or insoluble. | - Systematically screen different solvent pairs for recrystallization (e.g., methanol/water, ethanol/water, ethyl acetate/hexane, dichloromethane/hexane).[1]- If the product is too soluble, use a less polar solvent system or cool the solution to a lower temperature.- If the product is insoluble, try more polar solvents or a larger volume of the hot solvent. |
| Broad Melting Point of Final Product | Presence of impurities. | - This is a strong indicator of an impure compound.[2]- Re-purify the product using recrystallization or column chromatography.- Analyze the impurities by NMR or LC-MS to identify them and trace their origin in the synthetic process. |
| Incomplete Hydrolysis of Ester Precursor | Insufficient base or acid; Short reaction time; Poor solubility of the ester. | - Increase the equivalents of the hydrolyzing agent (e.g., NaOH or LiOH).[2]- Extend the reaction time and monitor by TLC until all the starting ester is consumed.- Add a co-solvent like THF or methanol to improve the solubility of the ester in the reaction medium.[2] |
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of the Ethyl Ester
This protocol assumes the availability of ethyl 5-methoxychroman-3-carboxylate.
Materials:
-
Ethyl 5-methoxychroman-3-carboxylate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve ethyl 5-methoxychroman-3-carboxylate in ethanol (10 mL per 1 g of ester).
-
Hydrolysis: Add a 2 M aqueous solution of NaOH (2.0 equivalents) to the flask.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC (a typical mobile phase would be 1:1 hexane:ethyl acetate). The reaction is complete when the starting ester spot has disappeared (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH 1-2 with concentrated HCl. A white precipitate of this compound should form.[8]
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.
-
Crystallization: Heat the mixture gently until the solution becomes clear again. Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water (1:1).
-
Drying: Dry the purified crystals under high vacuum.
IV. Data Presentation
Table 1: Expected Analytical Data for this compound
| Analytical Technique | Expected Observations |
| 1H NMR (400 MHz, DMSO-d6) | Δ ~12.5 (s, 1H, -COOH), 6.9-6.4 (m, 3H, Ar-H), 4.3-4.1 (m, 2H, -OCH2-), 3.75 (s, 3H, -OCH3), 3.2-3.0 (m, 1H, -CH-COOH), 2.9-2.7 (m, 2H, Ar-CH2-) ppm. |
| 13C NMR (100 MHz, DMSO-d6) | Δ ~173 (-COOH), 158 (Ar-C-O), 154 (Ar-C-O), 128, 108, 103 (Ar-CH), 115 (Ar-C), 65 (-OCH2-), 55 (-OCH3), 40 (-CH-COOH), 25 (Ar-CH2-) ppm. |
| IR (KBr Pellet) | ν ~3300-2500 (br, O-H), 1705 (s, C=O), 1600, 1490 (m, C=C aromatic), 1260 (s, C-O) cm-1. |
| Mass Spec (ESI-) | m/z [M-H]- calculated for C11H11O4-: 207.06. |
Note: Predicted NMR chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.[3]
V. Visualizations
Diagram 1: Synthetic Workflow for this compound
References
"5-methoxychroman-3-carboxylic acid" stability issues in solution
Welcome to the technical support center for 5-methoxychroman-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have compiled this information to help you troubleshoot problems and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is an organic compound with a carboxylic acid functional group. Its solubility will be dependent on the pH of the solution. In its protonated (acidic) form, it is expected to be soluble in organic solvents such as DMSO, DMF, ethanol, and methanol. To dissolve it in aqueous solutions, it is generally necessary to deprotonate the carboxylic acid by adding a base (e.g., sodium hydroxide, sodium bicarbonate) to a pH above its pKa, forming a more soluble salt.
Q2: What are the ideal storage conditions for solutions of this compound?
A2: As a general guideline, solutions should be stored at low temperatures, such as 2-8°C for short-term storage (days) and -20°C or -80°C for long-term storage (weeks to months). It is also advisable to protect solutions from light to prevent potential photodegradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation[1].
Q3: I've noticed a change in the color of my solution over time. What could be the cause?
A3: A change in solution color is often an indicator of chemical degradation. This could be due to oxidation of the chroman ring system or other degradation pathways. It is crucial to investigate the cause of this color change before using the solution in further experiments. The troubleshooting section below provides a more detailed guide on how to address this issue.
Q4: How can I monitor the stability of my this compound solution?
A4: The most common method for monitoring the stability of a compound in solution is by using a separation technique like High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector[2]. By comparing the peak area of the parent compound and observing the appearance of new peaks over time, you can quantify the extent of degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis of degradation products[3][4].
Troubleshooting Guide: Stability Issues in Solution
This section provides a more in-depth guide to troubleshooting specific stability problems you may encounter.
Problem 1: Loss of Potency or Inconsistent Results in Biological Assays
Symptoms:
-
Decreased biological activity of the compound over time.
-
High variability in experimental results between different batches of the solution.
Potential Cause: The compound is likely degrading in your experimental medium or stock solution, leading to a lower effective concentration.
Troubleshooting Workflow:
Workflow for Investigating Inconsistent Results.
Step-by-Step Protocol:
-
Prepare a Fresh Stock Solution: Synthesize or acquire a new batch of this compound and prepare a fresh stock solution in your chosen solvent.
-
Comparative Analysis: Analyze both the old and new stock solutions using HPLC-UV.
-
Mobile Phase: A typical starting point would be a gradient of acetonitrile and water with 0.1% formic acid.
-
Column: A C18 column is generally suitable for this type of molecule.
-
Detection: Monitor at a wavelength where the compound has maximum absorbance.
-
-
Interpret the Results:
-
If the old solution shows a significantly smaller peak for the parent compound and the presence of new peaks, degradation has occurred.
-
If the chromatograms are identical, the instability may be occurring in your assay buffer or under your experimental conditions.
-
-
Forced Degradation Study: To understand the degradation pathway, you can perform a forced degradation study. This involves exposing the compound to harsh conditions such as acid, base, heat, oxidation (e.g., H₂O₂), and light[2]. Analysis of the resulting solutions by LC-MS can help identify the degradation products.
Problem 2: Appearance of New Peaks in HPLC Chromatogram
Symptoms:
-
Your chromatogram shows one or more new peaks that were not present in the initial analysis of the solution.
-
The area of the main peak corresponding to this compound decreases over time.
Potential Causes and Solutions:
| Potential Cause | Proposed Mechanism | Troubleshooting and Mitigation |
| Oxidation | The chroman ring is susceptible to oxidation, which can lead to ring-opening or the formation of hydroxylated species. | - Degas solvents before use. - Store solutions under an inert atmosphere (e.g., argon or nitrogen). - Consider adding a small amount of an antioxidant like BHT or ascorbic acid if compatible with your experiments. |
| Hydrolysis | Although the ether and carboxylic acid groups are generally stable, extreme pH conditions could potentially lead to hydrolysis of the methoxy group or other reactions. | - Maintain the pH of your solution within a neutral range (pH 6-8), if possible. - Avoid prolonged storage in strongly acidic or basic solutions. |
| Photodegradation | Aromatic systems can be sensitive to light, leading to degradation. | - Store solutions in amber vials or wrap vials in aluminum foil. - Minimize exposure to ambient light during experiments. |
| Decarboxylation | Under certain conditions, such as high heat, the carboxylic acid group could be lost[5]. | - Avoid excessive heating of the solution. - Store at recommended low temperatures. |
Hypothetical Oxidative Degradation Pathway:
Hypothetical Oxidative Degradation of the Chroman Ring.
Summary of Recommended Handling and Storage
| Parameter | Recommendation | Rationale |
| Solvent | DMSO, DMF, Ethanol (for stock) | Good solubility for the protonated form. |
| Aqueous buffer (pH > pKa) | For aqueous experiments, deprotonation increases solubility. | |
| Storage Temperature | 2-8°C (short-term) | Slows down chemical reactions. |
| -20°C or -80°C (long-term) | Minimizes degradation over extended periods. | |
| Light Exposure | Minimize; use amber vials | Prevents potential photodegradation. |
| Atmosphere | Store under inert gas (Ar, N₂) | Reduces the risk of oxidation. |
| Freeze-Thaw Cycles | Avoid; use single-use aliquots | Repeated cycling can accelerate degradation[1]. |
By following these guidelines and troubleshooting steps, you can minimize the impact of stability issues on your research and ensure the reliability of your results when working with this compound.
References
Technical Support Center: Troubleshooting Bioassay Variability for 5-Methoxychroman-3-Carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for bioassays involving "5-methoxychroman-3-carboxylic acid" and its analogs. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to diagnose and resolve variability in your experiments, ensuring the integrity and reproducibility of your data.
Part 1: Understanding Your Compound: this compound
Before delving into assay-specific troubleshooting, it's crucial to understand the physicochemical properties of your compound, as they are often the root cause of variability. "this compound" belongs to the chroman class of compounds, which are common scaffolds in medicinal chemistry.[1][2] Analogs of this compound have been investigated for a variety of biological activities, including as ROCK inhibitors and for their potential in anticancer research.[3][4]
FAQ 1: I'm observing inconsistent potency or a complete lack of activity with my this compound. What's the first thing I should check?
Answer: The primary suspect in such cases is often poor compound solubility.[5][6][7] Low aqueous solubility can lead to compound precipitation, aggregation, or an inaccurate effective concentration in your assay, all of which will result in variable and unreliable data.[6][8]
Caption: Troubleshooting workflow for compound solubility.
Experimental Protocol: Kinetic Solubility Assessment (Turbidimetric Method)
-
Prepare Compound Stock: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution in DMSO: Perform a serial dilution of your compound in DMSO.
-
Dilution in Assay Buffer: Add a small, fixed volume of each DMSO concentration to your final assay buffer in a clear 96-well plate. The final DMSO concentration should be consistent across all wells and match your bioassay conditions (typically ≤ 0.5%).
-
Incubation: Incubate the plate at the same temperature as your bioassay for a set period (e.g., 1-2 hours).
-
Absorbance Reading: Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.
-
Data Analysis: The concentration at which a significant increase in absorbance is observed indicates the onset of precipitation and an approximation of the kinetic solubility.
FAQ 2: Could the way I'm storing and handling my compound contribute to variability?
Answer: Absolutely. Compound integrity is paramount for reproducible results.[9][10]
Best Practices for Compound Management
| Practice | Rationale |
| Storage | Store stock solutions in small, single-use aliquots at -20°C or -80°C in tightly sealed containers to prevent evaporation and degradation.[11] |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles as they can lead to compound precipitation from DMSO stocks.[9][10] |
| Solvent Quality | Use high-purity, anhydrous DMSO for stock solutions to prevent compound degradation due to moisture. |
| Weighing and Dispensing | For potent compounds, use appropriate containment and handling procedures to ensure safety and accuracy.[12][13] |
Part 2: Cell-Based Assay Troubleshooting
Cell-based assays are susceptible to a multitude of variables that can mask the true effect of your compound.[14][15][16]
FAQ 3: I'm seeing significant well-to-well variability and "edge effects" in my 96-well plate assay. What are the likely causes and how can I mitigate them?
Answer: "Edge effects" are a common issue in microplate-based assays, where the outer wells behave differently from the inner wells, often due to increased evaporation.[17][18] This can alter the concentration of your compound and other media components, impacting cell health and assay readouts.[19]
Caption: Mitigation strategies for edge effects.
Experimental Protocol: Validating Cell Seeding Uniformity
-
Prepare Cell Suspension: Create a single-cell suspension at the desired concentration.
-
Seed Plate: Seed a 96-well plate with your cells.
-
Incubate: Allow cells to adhere for the appropriate amount of time.
-
Cell Viability Assay: Perform a simple cell viability assay (e.g., using a resazurin-based reagent).
-
Analyze Data: Calculate the mean, standard deviation, and coefficient of variation (CV%) for all wells. A CV of <15% is generally considered acceptable.
FAQ 4: My results are inconsistent between different batches of cells. How can I improve reproducibility?
Answer: The physiological state of your cells can significantly impact their response to a compound.[20]
Key Parameters for Cell Culture Standardization
| Parameter | Importance | Recommendation |
| Passage Number | High passage numbers can lead to phenotypic drift.[20] | Use cells within a defined, low passage number range. |
| Cell Density | Cell density at the time of treatment can affect the outcome.[20] | Seed cells at a consistent density and allow them to reach a specific confluency before treatment. |
| Mycoplasma Contamination | Mycoplasma can alter cellular metabolism and response to stimuli.[20] | Routinely test for mycoplasma contamination. |
| Serum Lot | Different lots of fetal bovine serum (FBS) can have varying concentrations of growth factors and other components. | Test new lots of FBS and consider using a single, large batch for a series of experiments. |
FAQ 5: I'm working with a GPCR-based assay and the signal window is poor. What should I do?
Answer: For G protein-coupled receptor (GPCR) assays, optimizing the signal window is critical. This often involves adjusting cell density, agonist/antagonist concentrations, and incubation times.[21][22]
Troubleshooting Poor Signal in GPCR Assays
| Issue | Potential Cause | Troubleshooting Step |
| High Basal Signal | High constitutive receptor activity. | Consider using an inverse agonist to lower the basal signal.[21] |
| Suboptimal GDP concentration in GTPγS assays. | Titrate GDP to find the optimal concentration.[21] | |
| Low Stimulated Signal | Insufficient receptor expression. | Validate receptor expression levels. |
| Incorrect incubation time. | Perform a time-course experiment to determine the optimal stimulation time.[22] | |
| Suboptimal buffer conditions. | Ensure the assay buffer composition, especially Mg²⁺ concentration, is optimal for G protein activation.[21] |
Part 3: Fluorescence and Luminescence Assay Troubleshooting
Many bioassays rely on fluorescence or luminescence readouts. These detection methods have their own unique sources of variability.[23][24]
FAQ 6: I'm seeing high background or quenching in my fluorescence-based assay. What could be the problem?
Answer: High background or quenching in fluorescence assays can be caused by the compound itself, the assay components, or the instrumentation.[25][26]
Caption: Troubleshooting workflow for fluorescence assay interference.
FAQ 7: My luminescent assay signal is weak or inconsistent. What are the key parameters to optimize?
Answer: Luminescent assays are generally very sensitive, but signal stability can be an issue.
Key Optimization Parameters for Luminescence Assays
| Parameter | Rationale | Recommendation |
| Plate Choice | White, opaque plates maximize the luminescent signal by reflecting light.[27] | Use solid white plates for luminescence-only assays. |
| Reagent Incubation Time | The timing of reagent addition and reading is critical for signal stability.[27][28] | Follow the manufacturer's recommendations and perform a time-course experiment to determine the optimal read window. |
| Thorough Mixing | Incomplete mixing of reagents can lead to inconsistent results.[27] | Ensure gentle but thorough mixing after reagent addition, avoiding bubble formation.[27] |
| Signal-to-Background Ratio | A good signal-to-background ratio is essential for a robust assay.[29][30] | Include positive and negative controls to assess the assay window.[27] |
Part 4: The Impact of Serum Proteins
FAQ 8: I'm transitioning from a biochemical assay to a cell-based assay with serum, and the potency of my compound has dropped significantly. Why is this happening?
Answer: This is a common observation and is often due to the binding of your compound to serum proteins, particularly albumin.[31][32] The "free drug" hypothesis states that only the unbound fraction of a drug is available to interact with its target.[32] Serum protein binding effectively reduces the free concentration of your compound, leading to a decrease in apparent potency.
Considerations for Serum Protein Binding
-
Quantify the Effect: Determine the IC50 of your compound in the presence and absence of serum to understand the magnitude of the serum shift.
-
Interpret Data with Caution: Be mindful that the in vitro potency in the presence of serum may be more physiologically relevant than in serum-free conditions.
-
Protein Binding Assays: For lead compounds, it is advisable to perform specific plasma protein binding assays to quantify the fraction of unbound drug.
By systematically working through these troubleshooting guides and understanding the underlying principles, you will be better equipped to identify and resolve sources of variability in your bioassays, leading to more robust and reliable data in your research and drug development endeavors.
References
- 1. 6-Methoxychroman-3-carboxylic Acid | Research Chemical [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gmpplastic.com [gmpplastic.com]
- 12. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 13. hamiltoncompany.com [hamiltoncompany.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 15. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Eppendorf South Asia Pacific [eppendorf.com]
- 16. researchgate.net [researchgate.net]
- 17. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 18. youtube.com [youtube.com]
- 19. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 20. promegaconnections.com [promegaconnections.com]
- 21. benchchem.com [benchchem.com]
- 22. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
- 23. drawellanalytical.com [drawellanalytical.com]
- 24. aelabgroup.com [aelabgroup.com]
- 25. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. spectroscopyonline.com [spectroscopyonline.com]
- 27. promegaconnections.com [promegaconnections.com]
- 28. agilent.com [agilent.com]
- 29. researchgate.net [researchgate.net]
- 30. tecan.com [tecan.com]
- 31. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 5-methoxychroman-3-carboxylic acid
Welcome to the technical support center for 5-methoxychroman-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimentation. As your dedicated application scientist, my goal is to not only provide protocols but to also explain the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, as a carboxylic acid derivative of a chroman scaffold, is expected to exhibit poor solubility in aqueous solutions at neutral pH. Its solubility is generally higher in organic solvents. The chroman rings are relatively non-polar, while the carboxylic acid group provides a site for ionization, which can be exploited to enhance aqueous solubility.
Q2: Why is my compound precipitating out of solution during my biological assay?
A2: Precipitation during an assay is a common issue and can be attributed to several factors. The most likely cause is a change in the solution's properties (e.g., pH, solvent composition) when your compound's stock solution is diluted into the aqueous assay buffer. The final concentration of the organic solvent from your stock solution may not be sufficient to keep the compound dissolved in the final assay volume.
Q3: Can I simply increase the concentration of organic solvent in my assay to improve solubility?
A3: While increasing the organic solvent concentration (e.g., DMSO, ethanol) can enhance the solubility of this compound, it is crucial to consider its impact on your experimental system. High concentrations of organic solvents can be toxic to cells, inhibit enzyme activity, or interfere with assay components, leading to unreliable results. It is essential to determine the tolerance of your specific assay to the chosen solvent.
Q4: How does pH affect the solubility of this compound in aqueous solutions?
A4: The pH of the aqueous solution plays a critical role in the solubility of carboxylic acids. At a pH below its pKa, the carboxylic acid group will be predominantly in its neutral, protonated form, which is less soluble in water. Conversely, at a pH above its pKa, the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more water-soluble due to its ionic nature.
Troubleshooting Guide: Step-by-Step Protocols
This section provides detailed protocols to systematically address solubility challenges with this compound.
Protocol 1: Determining the pKa of this compound
Rationale: The pKa is the pH at which the compound is 50% ionized. Knowing the pKa is crucial for preparing aqueous solutions of your compound by pH adjustment. Potentiometric titration is a highly accurate method for pKa determination.[1][2]
Materials:
-
This compound
-
Calibrated pH meter and electrode
-
Automated titrator (optional, but recommended for accuracy)
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
High-purity water (Milli-Q or equivalent)
-
Co-solvent (e.g., methanol or ethanol), if necessary for initial dissolution
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in a known volume of high-purity water. If solubility is very low, a minimal amount of a co-solvent can be used. Note that the presence of a co-solvent will yield an apparent pKa (pKaapp) specific to that solvent mixture.
-
-
Titration:
-
Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode.
-
Slowly titrate the solution with the standardized NaOH solution, recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The pKa is the pH at half the equivalence point volume.
-
Visualization of pKa Determination Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Systematic Solvent Screening for Stock Solution Preparation
Rationale: The choice of an appropriate solvent for your stock solution is critical. An ideal solvent will dissolve the compound at a high concentration, be compatible with your downstream assays, and have low toxicity. This protocol provides a systematic approach to screen for suitable solvents.
Materials:
-
This compound
-
A selection of common laboratory solvents (see table below)
-
Vortex mixer
-
Small glass vials
Procedure:
-
Solvent Selection: Choose a range of solvents with varying polarities.
-
Initial Solubility Test:
-
Add a small, known amount of this compound (e.g., 1 mg) to a vial.
-
Add a small volume of the first solvent (e.g., 100 µL) and vortex vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the compound dissolves, it is soluble at ≥10 mg/mL. You can proceed to determine the maximum solubility.
-
If the compound does not dissolve, continue adding the solvent in small increments, vortexing after each addition, until the compound dissolves or a practical volume limit is reached.
-
-
Record Observations: Document the approximate solubility in each solvent.
Table 1: Common Solvents for Screening
| Solvent | Polarity Index | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Aprotic, high dissolving power, but can be toxic to some cell lines. |
| N,N-Dimethylformamide (DMF) | 6.4 | Aprotic, good solvent, but higher toxicity than DMSO. |
| Ethanol (EtOH) | 5.2 | Protic, less toxic than DMSO/DMF, commonly used in biological assays. |
| Methanol (MeOH) | 6.6 | Protic, similar to ethanol but can be more toxic. |
| Acetone | 5.1 | Aprotic, volatile, may not be suitable for all assays. |
| Acetonitrile (ACN) | 6.2 | Aprotic, commonly used in chromatography. |
Protocol 3: Determining Thermodynamic and Kinetic Solubility
Rationale: It is important to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium solubility of a compound, while kinetic solubility is often measured in high-throughput screens and can be influenced by the experimental conditions. The shake-flask method is the gold standard for determining thermodynamic solubility.[3][4][5] Kinetic solubility is often more relevant for early-stage in vitro assays where compounds are introduced from a DMSO stock.[6][7][8][9]
A. Thermodynamic Solubility (Shake-Flask Method)
Materials:
-
This compound (solid)
-
Selected buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Shaker or rotator at a controlled temperature
-
Centrifuge or filtration device (e.g., 0.22 µm syringe filter)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the buffer. Ensure there is undissolved solid material.
-
Equilibration: Seal the container and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed or filter the solution to remove all undissolved particles.
-
Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a validated analytical method.
B. Kinetic Solubility
Materials:
-
Concentrated stock solution of this compound in DMSO (e.g., 10 mM)
-
Selected buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
Procedure:
-
Plate Preparation: Add the buffer to the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1%).
-
Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Analysis: Measure the turbidity (light scattering) of the solutions using a nephelometer. Alternatively, after centrifugation of the plate, the concentration in the supernatant can be determined by UV-Vis spectroscopy.[6][7]
Visualization of Solubility Determination Workflow:
Caption: Decision tree for determining thermodynamic vs. kinetic solubility.
Advanced Solubilization Strategies
If standard solvent systems and pH adjustments are insufficient, consider the following advanced techniques:
-
Co-solvents: A mixture of solvents can sometimes provide better solubility than a single solvent.[10][11] Common co-solvent systems include water-ethanol or water-polyethylene glycol (PEG) mixtures.
-
Surfactants: The use of non-ionic surfactants like Tween® 80 or Pluronic® F-68 at concentrations above their critical micelle concentration can create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.
When employing these advanced methods, it is imperative to run appropriate vehicle controls in your experiments to account for any potential effects of the solubilizing agents themselves.
References
- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. In-vitro Thermodynamic Solubility [protocols.io]
- 4. scispace.com [scispace.com]
- 5. evotec.com [evotec.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Technical Support Center: Analytical Method Development for 5-Methoxychroman-3-carboxylic Acid
Welcome to the technical support center for the analytical method development of 5-methoxychroman-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges. The information herein is structured to offer not just procedural steps, but the underlying scientific rationale to empower you in your experimental design and troubleshooting efforts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise when beginning method development for this compound.
Q1: What are the key physicochemical properties of this compound that I should consider for analytical method development?
A1: Understanding the molecule's structure is the first step in successful method development.[1] this compound possesses several key features that will influence your analytical approach:
-
A Carboxylic Acid Group: This functional group makes the molecule's polarity and ionization state pH-dependent. At a pH above its pKa, the carboxylic acid will be deprotonated (negatively charged), making it more polar. Below its pKa, it will be in its neutral, less polar form. This is a critical parameter to control for reproducible chromatographic retention.[2][3]
-
A Chroman Ring System with a Methoxy Group: The aromatic portion of the molecule provides a chromophore, making it suitable for UV detection. The methoxy group can influence the molecule's solubility and potential for metabolism.
-
A Chiral Center: The carbon at the 3-position of the chroman ring is a chiral center. This means that this compound can exist as enantiomers. If you need to quantify individual enantiomers, a chiral separation technique will be necessary.[4][5]
Q2: What are the recommended starting conditions for developing a reversed-phase HPLC-UV method for this compound?
A2: For initial method development, a robust starting point is crucial. The following conditions are recommended based on the analysis of similar carboxylic acid-containing compounds:[6][7]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.7-5 µm, 4.6 x 150 mm | A C18 column is a good general-purpose reversed-phase column with broad applicability. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier ensures the carboxylic acid is protonated, leading to better peak shape and retention on a reversed-phase column.[2][3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10-90% B over 15 minutes | A broad gradient is recommended for initial screening to determine the approximate elution conditions.[8] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity.[9] |
| Detection Wavelength | Scan 200-400 nm, then select λmax | The aromatic ring should provide a UV maximum, typically around 254-280 nm. A diode-array detector (DAD) is ideal for determining the optimal wavelength.[10] |
| Injection Volume | 5-10 µL | A good starting point to avoid column overload. |
Q3: Is LC-MS a suitable technique for analyzing this compound?
A3: Yes, LC-MS is an excellent technique for this compound, offering high sensitivity and selectivity.[11] For LC-MS analysis, consider the following:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.[6]
-
Mobile Phase: Replace non-volatile buffers like phosphate with volatile modifiers such as formic acid or acetic acid.[12]
-
Detection: For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer will provide the best sensitivity and specificity.[6][13]
Q4: How do I approach the development of a stability-indicating method for this compound?
A4: A stability-indicating method is crucial for pharmaceutical development to ensure that the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.[10][14][15] The general workflow is as follows:
-
Forced Degradation Studies: Subject the compound to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[14]
-
Method Development and Optimization: Develop an HPLC method (as described in Q2) that can resolve the parent compound from all observed degradation peaks. Peak purity analysis using a DAD or mass spectrometer is essential to ensure that each peak is chromatographically pure.[10]
-
Method Validation: Once the method is developed, it must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[7]
Section 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the analysis of this compound.
Chromatography Issues
Q: My peak is tailing. What are the likely causes and how can I fix it?
A: Peak tailing for a carboxylic acid is a common problem and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Cause 1: Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, a mixed population of ionized and non-ionized forms will exist, leading to peak tailing.
-
Solution: Lower the mobile phase pH by using an acidic modifier like formic acid or phosphoric acid to ensure the analyte is fully protonated.[3]
-
-
Cause 2: Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar carboxylic acid group, causing tailing.
-
Solution: Use a high-purity, end-capped C18 column or a column with a polar-embedded stationary phase to shield the silanol groups.
-
-
Cause 3: Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.[3]
-
Q: My retention time is shifting between injections. What should I check?
A: Retention time instability can compromise the reliability of your method. Here are the most common culprits:
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection, especially for gradient methods.[9] |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[2][9] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature.[9] |
| Leaks in the System | Check for any loose fittings, especially between the injector, column, and detector.[2][16] |
| Column Degradation | The stationary phase may degrade over time, especially with aggressive mobile phases. Replace the column if other solutions fail.[2] |
Sample Preparation and Stability
Q: I'm observing low recovery of my analyte from the sample matrix. What could be the issue?
A: Low recovery can be due to several factors related to sample preparation and analyte stability.
-
Cause 1: Analyte Instability: The compound may be degrading in the sample solvent or during storage.
-
Solution: Perform solution stability studies to determine the appropriate solvent and storage conditions. It may be necessary to prepare samples immediately before analysis.[1]
-
-
Cause 2: Inefficient Extraction: The chosen extraction method may not be effectively removing the analyte from the sample matrix.
-
Solution: Optimize the extraction solvent and conditions. For complex matrices, solid-phase extraction (SPE) can provide a cleaner extract and improve recovery.[17]
-
-
Cause 3: Matrix Effects (for LC-MS): Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.
-
Solution: Use a stable isotope-labeled internal standard to compensate for matrix effects. Alternatively, improve the sample cleanup procedure to remove interfering components.
-
Chiral Separation
Q: I need to separate the enantiomers of this compound. Where do I start?
A: Chiral separation requires a specialized approach. There are two main strategies:
-
Direct Separation using a Chiral Stationary Phase (CSP): This is the most common approach.
-
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.
-
Mobile Phase: Normal-phase (e.g., hexane/ethanol) or reversed-phase conditions can be used, depending on the column and analyte. Screening different mobile phases and additives is usually necessary.
-
-
Indirect Separation by Derivatization: This involves reacting the carboxylic acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[18]
-
Derivatizing Agents: Chiral amines are commonly used to form diastereomeric amides.
-
Considerations: The derivatization reaction must be complete and not cause racemization. This approach adds complexity to the sample preparation.
-
Section 3: Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC-UV Method
This protocol provides a starting point for the analysis of this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.[6]
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-12 min: 10-90% B
-
12-14 min: 90% B
-
14-14.1 min: 90-10% B
-
14.1-18 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Detection: UV at 275 nm (or the determined λmax)
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Quantify using an external standard calibration curve.
-
Protocol 2: LC-MS/MS Method for High-Sensitivity Quantification
This protocol is suitable for trace-level analysis, for instance in biological matrices.
-
Sample Preparation:
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix.
-
Evaporate the extract to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Use the same chromatographic conditions as in Protocol 1.
-
Mass Spectrometer: Triple Quadrupole
-
Ionization: ESI, Negative Mode
-
Key Parameters:
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
MRM Transition: Determine the precursor ion ([M-H]⁻) and optimize the collision energy to find the most abundant and stable product ion.
-
-
-
Data Analysis:
-
Quantify using the peak area ratio of the analyte to an internal standard.
-
References
- 1. jocpr.com [jocpr.com]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. hplc.eu [hplc.eu]
- 4. Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 11. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of 5-Methoxy-5-oxopentanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. shimadzu.com [shimadzu.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. Stability Indicating HPLC Method Development: A Review | Semantic Scholar [semanticscholar.org]
- 16. realab.ua [realab.ua]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Methoxychroman-3-Carboxylic Acid Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the chroman scaffold stands as a privileged structure, forming the backbone of numerous biologically active compounds. The introduction of substituents, such as a methoxy group, at various positions on this scaffold can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides an in-depth, objective comparison of 5-methoxychroman-3-carboxylic acid and its positional isomers (6-, 7-, and 8-methoxy), offering a critical analysis of their synthesis, known biological activities, and the structure-activity relationships (SAR) that govern their performance. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
Introduction: The Significance of the Methoxychroman-3-Carboxylic Acid Scaffold
The chroman ring system, a bicyclic ether, is a common motif in a variety of natural products and synthetic molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The carboxylic acid moiety at the 3-position provides a crucial handle for derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties through the formation of amides, esters, and other functional groups.
The position of the methoxy group on the aromatic ring of the chroman scaffold is a key determinant of the molecule's electronic and steric properties. This, in turn, dictates its binding affinity and selectivity for various biological targets. Understanding the subtle yet significant differences imparted by the location of this single functional group is paramount for the rational design of potent and selective drug candidates.
Synthesis of Methoxychroman-3-Carboxylic Acid Isomers
The synthesis of methoxychroman-3-carboxylic acid isomers typically involves multi-step sequences, often starting from appropriately substituted phenols or salicylaldehydes. While specific protocols may vary, a general synthetic strategy is outlined below.
General Synthetic Workflow:
Caption: Generalized synthetic workflow for methoxychroman-3-carboxylic acids.
Experimental Protocol: Synthesis of 8-Methoxychroman-3-carboxylic acid
This protocol provides a representative example of the synthesis of a methoxychroman-3-carboxylic acid isomer, starting from a coumarin derivative.[1]
Step 1: Synthesis of Ethyl 8-methoxycoumarin-3-carboxylate
-
In a round-bottom flask, combine 3-methoxy-2-hydroxybenzaldehyde and diethyl malonate.
-
Add a catalytic amount of piperidine.
-
Heat the mixture under fusion conditions for 2 hours.
-
Cool the reaction mixture and purify the crude product by recrystallization to obtain ethyl 8-methoxycoumarin-3-carboxylate.
Step 2: Hydrolysis to 8-methoxycoumarin-3-carboxylic acid
-
Reflux the ethyl 8-methoxycoumarin-3-carboxylate from Step 1 with 4N hydrochloric acid in acetic acid for 16 hours.
-
After cooling, the product precipitates and is collected by filtration.
-
Wash the solid with water and dry to yield 8-methoxycoumarin-3-carboxylic acid.[2]
Step 3: Reduction to 8-Methoxychroman-3-carboxylic acid
-
Dissolve the 8-methoxycoumarin-3-carboxylic acid in a suitable solvent (e.g., ethanol).
-
Add a reducing agent, such as sodium borohydride (NaBH₄), in portions at 0°C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the residue by column chromatography or recrystallization to obtain 8-methoxychroman-3-carboxylic acid.
Note: The synthesis of other isomers (5-, 6-, and 7-methoxy) would follow a similar pathway, starting with the corresponding methoxy-substituted salicylaldehyde or phenol.
Comparative Biological Activities and Structure-Activity Relationship (SAR)
| Isomer | Biological Activity | Key Findings & Quantitative Data | References |
| This compound | Data not readily available | Further research is needed to elucidate the biological profile of this isomer. | |
| 6-Methoxychroman-3-carboxylic acid | ROCK2 Inhibition (as an amide derivative) | The (S)-amide derivative is a potent and selective ROCK2 inhibitor with an IC₅₀ of 3 nM and 22.7-fold selectivity over ROCK1.[1][3] | [1][3][4] |
| 7-Methoxychroman-3-carboxylic acid | Intermediate for pharmaceuticals | Utilized in the synthesis of compounds targeting cardiovascular and neurological disorders. Also used as a fluorescent probe.[3] | [3] |
| 8-Methoxychroman-3-carboxylic acid | Anticancer Activity | Induces apoptosis in liver cancer cells by activating caspases and inhibiting β-tubulin polymerization. The corresponding coumarin-3-carboxylic acid showed an IC₅₀ of 5 µM .[1][2] | [1][2] |
| Anti-inflammatory Activity | Serves as a versatile intermediate for the synthesis of anti-inflammatory agents. | ||
| Serotonergic System Modulation | Derivatives show interaction with serotonergic neurons.[1] | [1] |
Anticancer Activity
The chroman scaffold is a well-established pharmacophore in the design of anticancer agents. The position of the methoxy group appears to play a critical role in this activity.
8-Methoxychroman-3-carboxylic acid has emerged as a promising candidate in anticancer research. Studies on its coumarin precursor, 8-methoxycoumarin-3-carboxylic acid, have demonstrated significant antiproliferative activity against liver cancer cell lines with an IC₅₀ value of 5 µM.[2] The proposed mechanism of action involves the induction of apoptosis through the activation of caspase-3/7 and the inhibition of β-tubulin polymerization, a key process in cell division.[1][2]
Caption: Proposed anticancer mechanism of 8-methoxychroman-3-carboxylic acid.
The potent activity of the 8-methoxy isomer suggests that substitution at this position may be favorable for interaction with targets involved in cell proliferation and apoptosis. Further investigation into the anticancer properties of the other isomers is warranted to establish a clear SAR.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Plate cancer cells (e.g., HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the methoxychroman-3-carboxylic acid isomers for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Rho-Kinase (ROCK) Inhibition
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are implicated in various diseases, including hypertension, glaucoma, and cancer.
A derivative of (S)-6-methoxychroman-3-carboxylic acid has been identified as a highly potent and selective inhibitor of ROCK2.[1][3] Specifically, the (4-pyridin-4-yl-phenyl)-amide derivative exhibited an IC₅₀ of 3 nM for ROCK2 with a 22.7-fold selectivity over the highly homologous ROCK1 isoform.[1][3] This finding highlights the potential of the 6-methoxy isomer as a scaffold for developing targeted ROCK inhibitors. Molecular docking studies suggest that hydrophobic interactions are key to the high potency and isoform selectivity of this compound.[1][3]
Caption: The Rho/ROCK signaling pathway and the inhibitory action of the 6-methoxychroman derivative.
The development of isoform-selective ROCK inhibitors is a significant goal in drug discovery, as ROCK1 and ROCK2 have distinct physiological functions. The high selectivity of the 6-methoxy derivative suggests that the substitution pattern at this position is crucial for achieving isoform specificity.
Experimental Protocol: In Vitro ROCK Kinase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds against ROCK kinases.
-
Reaction Setup: In a 96-well plate, add the ROCK enzyme (ROCK1 or ROCK2), the test compound at various concentrations, and a kinase buffer.
-
Substrate Addition: Add the substrate (e.g., a peptide substrate like MYPT1) and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the remaining ATP using a luciferase-based assay.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.
Discussion and Future Perspectives
-
Position 8: Favorable for anticancer activity , potentially through interactions with targets involved in apoptosis and cell division.
-
Position 6: A promising scaffold for the development of potent and selective ROCK2 inhibitors .
-
Position 7: Appears to be a versatile position for developing intermediates for various therapeutic areas and for creating fluorescent probes.
-
Position 5: The biological activity of this isomer remains largely unexplored and represents a gap in the current knowledge.
The lack of comprehensive comparative data underscores the need for future studies that systematically evaluate all four positional isomers in a panel of relevant biological assays. Such studies would provide a more complete understanding of the SAR and facilitate the rational design of more potent and selective drug candidates based on the methoxychroman-3-carboxylic acid scaffold.
For researchers and drug development professionals, this guide provides a foundational understanding of the current state of knowledge on these isomers. The detailed experimental protocols offer a starting point for in-house evaluation of these and other related compounds. The distinct biological profiles of the 6- and 8-methoxy isomers, in particular, suggest that the methoxychroman-3-carboxylic acid scaffold is a rich source for the discovery of novel therapeutics targeting a range of diseases.
References
- 1. Buy 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 [smolecule.com]
- 2. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
A Comparative Guide to the Biological Activity of Methoxychroman-3-carboxylic Acid Isomers
Abstract
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Within this class, methoxychroman-3-carboxylic acids have emerged as versatile precursors for developing novel therapeutics.[4] A critical determinant of their pharmacological activity is stereochemistry. The spatial arrangement of substituents around the chiral center at the 3-position of the chroman ring can drastically alter binding affinity, efficacy, and selectivity for biological targets. This guide provides a comparative analysis of the biological activities of key isomers of methoxychroman-3-carboxylic acid, focusing on their roles as selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitors and Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists. We will delve into the experimental data that differentiates these isomers, provide detailed protocols for their evaluation, and discuss the structural basis for their distinct pharmacological profiles.
Introduction: The Significance of Stereoisomerism in Drug Design
Chirality is a fundamental concept in pharmacology. For a chiral molecule like methoxychroman-3-carboxylic acid, the two enantiomers (R and S forms) can be thought of as a left and right hand. While chemically similar, their three-dimensional shapes are mirror images and are not superimposable. This seemingly subtle difference has profound implications for how they interact with biological macromolecules, such as enzymes and receptors, which are themselves chiral.
One enantiomer may fit perfectly into the binding site of a target protein, eliciting a potent therapeutic effect, while the other may have a weak, non-existent, or even an entirely different or adverse effect.[5] Therefore, the synthesis and biological evaluation of individual isomers are crucial steps in drug discovery to identify the most potent and safest therapeutic candidate. This guide will focus on the stereoisomers of 6-methoxy-chroman-3-carboxylic acid, a key derivative that has shown significant promise in modulating important disease-related pathways.
Comparative Analysis: ROCK2 Inhibition
Rho-associated kinases, ROCK1 and ROCK2, are highly homologous isoforms that play distinct roles in cellular processes.[6] The development of isoform-selective ROCK inhibitors is a key objective for treating various diseases, including cardiovascular disorders and neurological conditions.[6] Research into amide derivatives of 6-methoxychroman-3-carboxylic acid has revealed a striking difference in the activity of its stereoisomers.
A study focused on developing selective ROCK2 inhibitors synthesized a series of amide-chroman derivatives and found that the (S)-enantiomer was markedly more potent and selective.[6]
Table 1: Comparative ROCK Isoform Inhibition by Methoxychroman-3-carboxamide Isomers [6]
| Compound | Target | IC₅₀ (nM) | Selectivity (ROCK1/ROCK2) |
| (S) -6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3 | 22.7-fold |
| (S) -6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK1 | 68 | - |
| (R)-enantiomer data not explicitly provided in the study, but the focus on the (S)-isomer implies its superior activity. |
The data clearly indicates that the (S)-isomer, specifically (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, is a highly potent ROCK2 inhibitor with an IC₅₀ value of just 3 nM.[6] Furthermore, it demonstrates a significant 22.7-fold selectivity for ROCK2 over the closely related ROCK1 isoform.[6]
Causality Behind Stereoselectivity
Molecular docking studies have provided insights into this pronounced stereoselectivity. The high potency and isoform selectivity of the (S)-enantiomer are attributed to key hydrophobic interactions within the kinase binding pocket.[6] The specific three-dimensional arrangement of the (S)-isomer allows for an optimal fit, maximizing these favorable interactions. Analysis of binding free energies suggests that the differential interaction with a key amino acid residue (Lys105 in ROCK1 versus Lys121 in ROCK2) is a critical determinant of this isoform selectivity.[6]
Experimental Workflow: In Vitro Kinase Inhibition Assay
To determine the IC₅₀ values for ROCK inhibitors, a robust in vitro kinase assay is essential. The following workflow outlines a typical procedure.
Caption: Workflow for an in vitro ROCK kinase inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay for ROCK1/ROCK2
This protocol is a self-validating system as it includes controls for background luminescence and maximal kinase activity, ensuring data integrity.
-
Compound Preparation: Prepare a serial dilution of the methoxychroman-3-carboxylic acid isomers in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Plate Setup: Add 1 µL of each compound dilution to the wells of a 384-well assay plate. Include "no compound" wells for a positive control (100% activity) and "no enzyme" wells for a negative control (0% activity).
-
Kinase Reaction:
-
Prepare a kinase/substrate solution containing either ROCK1 or ROCK2 and a suitable substrate (e.g., S6K peptide) in kinase reaction buffer.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Initiate the reaction by adding 5 µL of a 10 µM ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent simultaneously terminates the reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data using the positive and negative controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Comparative Analysis: PPARγ Agonism
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression involved in metabolism and inflammation.[7][8] PPARγ, in particular, is the molecular target for the thiazolidinedione class of drugs used to treat type 2 diabetes.[8][9] Natural and synthetic compounds with a chroman core have been identified as potential PPARγ agonists.[7]
While specific comparative data on the (R) vs (S) isomers of methoxychroman-3-carboxylic acid as direct PPARγ agonists is less prevalent in the literature, structure-activity relationship (SAR) studies of related compounds provide valuable insights. The general pharmacophore for PPARγ agonists includes a carboxylic acid head, a central linker, and a hydrophobic tail.[9] The methoxychroman-3-carboxylic acid structure fits this model well.
The free carboxylic acid group is often crucial for activity, likely forming key ionic and hydrogen bond interactions with positively charged amino acid residues within the PPARγ ligand-binding domain.[10] The stereochemistry at the 3-position would dictate the precise orientation of the carboxylic acid and the methoxy-substituted phenyl ring within the binding pocket, influencing binding affinity and the degree of receptor activation (agonism).
Signaling Pathway: PPARγ Activation
Upon binding an agonist, PPARγ undergoes a conformational change, heterodimerizes with the retinoid X receptor (RXR), and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This complex then recruits co-activator proteins to initiate gene transcription.
Caption: Simplified signaling pathway of PPARγ activation.
Experimental Protocol: Luciferase Reporter Gene Assay
This assay is the gold standard for quantifying the ability of a compound to activate a nuclear receptor like PPARγ.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or Ac2F rat liver cells) in appropriate media.[9]
-
Co-transfect the cells with two plasmids: one expressing the full-length PPARγ receptor and another containing a luciferase reporter gene under the control of a PPRE promoter.
-
-
Compound Treatment:
-
After 24 hours, re-plate the transfected cells into a 96-well plate.
-
Treat the cells with various concentrations of the methoxychroman-3-carboxylic acid isomers. Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control and a vehicle (DMSO) as a negative control.[11]
-
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and expression of the luciferase enzyme.
-
Lysis and Luminescence Reading:
-
Lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate solution (e.g., luciferin) to the cell lysate.
-
Measure the resulting luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to a measure of cell viability (e.g., a co-transfected β-galactosidase reporter or a separate viability assay) to control for cytotoxicity.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the log of the compound concentration and fit to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
-
Conclusion and Future Perspectives
The stereochemistry of methoxychroman-3-carboxylic acid is a critical determinant of its biological activity. As demonstrated in the case of ROCK inhibition, the (S)-enantiomer exhibits significantly higher potency and selectivity for the ROCK2 isoform.[6] While direct comparative studies on PPARγ agonism are still emerging, the established principles of nuclear receptor pharmacology strongly suggest that the different isomers will display distinct activation profiles.
This guide underscores the necessity of chiral separation and individual isomer testing in the drug discovery process. The superior activity of a single isomer not only promises a more effective therapeutic but also reduces the potential for off-target effects or inactive isomeric ballast, leading to safer medicines. Future research should focus on elucidating the full pharmacological profile of each methoxychroman-3-carboxylic acid isomer against a broader panel of targets to uncover new therapeutic opportunities and to fully characterize their structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 6-Methoxychroman-3-carboxylic Acid | Research Chemical [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Buy 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 [smolecule.com]
- 11. selleckchem.com [selleckchem.com]
Validating the In Vitro Activity of 5-Methoxychroman-3-carboxylic Acid: A Comparative Guide
This guide provides a comprehensive framework for validating the in vitro biological activity of the novel compound, 5-methoxychroman-3-carboxylic acid. As direct experimental data for this specific molecule is not yet publicly available, this document outlines a robust, hypothesis-driven approach to its initial characterization. Drawing from extensive research on structurally related chroman derivatives, we will focus on evaluating its potential as an antioxidant and anti-inflammatory agent. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a comparative analysis framework.
Introduction: The Therapeutic Potential of Chroman Scaffolds
The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including Vitamin E (α-tocopherol). The incorporation of a carboxylic acid moiety and a methoxy group, as in this compound, suggests the potential for a range of pharmacological activities. Methoxy-chroman derivatives have been investigated for their interactions with various biological targets. For instance, derivatives of 8-methoxy-chroman-3-carboxylic acid are explored as versatile intermediates for anti-inflammatory agents, with the methoxy group potentially enhancing cell membrane permeability[1]. Furthermore, the chroman structure is associated with significant antioxidant properties[1].
Given this background, a primary investigation into the in vitro activity of this compound should logically focus on its antioxidant and anti-inflammatory potential. This guide will detail the necessary assays to quantify these activities and compare them against established reference compounds.
Experimental Design: A Multi-faceted Approach to In Vitro Validation
To ensure a thorough and reliable assessment of this compound's bioactivity, a multi-assay approach is recommended. This strategy allows for the elucidation of different aspects of its potential mechanism of action and provides a more complete efficacy profile. No single assay is sufficient to determine the total antioxidant or anti-inflammatory property of a compound[2].
Evaluating Antioxidant Activity
Oxidative stress is implicated in a wide array of pathologies, making the identification of novel antioxidants a key area of research. We will employ a combination of a cell-free chemical assay and a cell-based assay to evaluate the antioxidant capacity of this compound.
-
Positive Control: Trolox (a water-soluble analog of Vitamin E) is a widely accepted standard for antioxidant assays.
-
Negative Control: A vehicle control (e.g., DMSO or ethanol) will be used to establish a baseline.
2.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This widely used and technically simple spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[3] The reduction of DPPH is visually indicated by a color change from violet to yellow, which is quantified by measuring the absorbance at approximately 517 nm.
2.1.2. Cellular Antioxidant Activity (CAA) Assay
While chemical assays are useful for initial screening, cell-based assays provide a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the compound.[4] The CAA assay utilizes a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS). The ability of this compound to reduce this fluorescence in cells challenged with an oxidant (e.g., AAPH) will be quantified.
Assessing Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. The anti-inflammatory potential of this compound will be investigated using two common in vitro models that assess its ability to interfere with key inflammatory processes.
-
Positive Control: Diclofenac sodium is a well-characterized non-steroidal anti-inflammatory drug (NSAID) suitable for these assays.[5][6]
-
Negative Control: A vehicle control will be used.
2.2.1. Inhibition of Protein Denaturation Assay
Protein denaturation is a contributing factor in several inflammatory conditions.[5] This assay measures the ability of a compound to prevent the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.[5][7] The turbidity of the solution upon heating is measured spectrophotometrically, and a reduction in turbidity in the presence of the test compound indicates anti-inflammatory activity.
2.2.2. Human Red Blood Cell (HRBC) Membrane Stabilization Assay
The stabilization of lysosomal membranes is crucial in limiting the inflammatory response, as their rupture leads to the release of pro-inflammatory enzymes.[7] This assay uses HRBCs as a model for lysosomal membranes and assesses the ability of the test compound to prevent heat-induced or hypotonicity-induced hemolysis.[6] The amount of hemoglobin released is quantified spectrophotometrically.
Experimental Protocols
General Considerations
-
Solubility: The solubility of this compound in appropriate solvents (e.g., DMSO, ethanol) should be determined prior to preparing stock solutions. The final concentration of the solvent in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
Dose-Response: All assays should be performed over a range of concentrations of this compound to determine the IC50 (half-maximal inhibitory concentration) value.
Protocol: DPPH Radical Scavenging Assay
-
Prepare a stock solution of this compound and Trolox in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound or Trolox.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
Protocol: Cellular Antioxidant Activity (CAA) Assay
-
Seed a suitable cell line (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with various concentrations of the test compound or quercetin (another common standard) and 25 µM DCFH-DA for 1 hour.
-
Wash the cells with PBS.
-
Add 600 µM AAPH (a peroxyl radical generator) to the cells.
-
Immediately measure the fluorescence at timed intervals using a fluorescence plate reader (excitation/emission ~485/538 nm).
-
Calculate the CAA units.
Protocol: Inhibition of Protein Denaturation Assay
-
Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of BSA and 0.5 mL of the test compound or Diclofenac sodium at various concentrations.
-
Adjust the pH of the reaction mixture to 6.3 using 1N HCl.
-
Incubate the samples at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
After cooling, measure the turbidity at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
Protocol: HRBC Membrane Stabilization Assay
-
Obtain fresh human blood and prepare a 10% v/v suspension of HRBCs in isotonic saline.
-
Prepare a reaction mixture containing 1 mL of the test compound or Diclofenac sodium at various concentrations and 1 mL of the HRBC suspension.
-
Incubate the samples at 56°C for 30 minutes.
-
Centrifuge the mixture and measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculate the percentage of membrane stabilization.
Data Presentation and Comparative Analysis
The results of the in vitro assays should be presented in a clear and concise manner to facilitate comparison.
Table 1: Comparative Antioxidant Activity of this compound
| Compound | DPPH Scavenging IC50 (µM) | Cellular Antioxidant Activity (CAA units) |
| This compound | Hypothetical Value A | Hypothetical Value B |
| Trolox (Positive Control) | Reference Value A | Reference Value B |
| Vehicle (Negative Control) | No Activity | No Activity |
Table 2: Comparative Anti-inflammatory Activity of this compound
| Compound | Protein Denaturation Inhibition IC50 (µg/mL) | HRBC Membrane Stabilization IC50 (µg/mL) |
| This compound | Hypothetical Value C | Hypothetical Value D |
| Diclofenac Sodium (Positive Control) | Reference Value C | Reference Value D |
| Vehicle (Negative Control) | No Activity | No Activity |
Visualization of Experimental Workflow and Potential Mechanism
To further clarify the experimental process and the potential biological pathways involved, the following diagrams are provided.
References
- 1. jk-sci.com [jk-sci.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
- 7. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
Navigating the Structure-Activity Landscape of Methoxy-Substituted Chroman-3-Carboxylic Acids: A Comparative Guide
Introduction: The Chroman Scaffold as a Privileged Structure in Drug Discovery
The chroman ring system, a core component of many natural products like vitamin E and flavonoids, is considered a "privileged structure" in medicinal chemistry. Its rigid, bicyclic framework provides a robust scaffold for the development of novel therapeutic agents with a wide range of biological activities. Within this class of compounds, derivatives of chroman-3-carboxylic acid have garnered significant attention for their potential as anti-inflammatory, antioxidant, and anticancer agents, as well as potent enzyme inhibitors.[1]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of methoxy-substituted chroman-3-carboxylic acid derivatives. While the primary focus is on the 5-methoxychroman-3-carboxylic acid scaffold, a notable scarcity of published data for this specific isomer necessitates a broader comparative approach. Therefore, this guide will leverage the more extensive research on 6-methoxy and 8-methoxy isomers to draw informed inferences and provide a predictive SAR landscape for the 5-methoxy derivatives. We will delve into the subtle yet critical influence of the methoxy group's position on biological activity, explore key synthetic routes, and provide detailed experimental protocols for researchers in the field.
Structure-Activity Relationship (SAR) Analysis: The Critical Role of Methoxy Group Positioning
The substitution pattern on the chroman ring system, particularly the placement of the methoxy group, significantly impacts the biological activity of these derivatives. The electronic and steric effects of the methoxy group can influence binding affinity to biological targets, as well as the pharmacokinetic properties of the molecule.
Key Structural Modifications and Their Impact on Activity
-
Position of the Methoxy Group: The location of the methoxy group on the benzene ring of the chroman scaffold is a key determinant of biological potency. While data for the 5-methoxy isomer is limited, available information suggests it may confer moderate biological activity.[1] In contrast, the 6-methoxy and 8-methoxy analogues have been more extensively studied and provide valuable insights. For instance, in the context of Rho-associated protein kinase 2 (ROCK2) inhibition, a (S)-6-methoxy-chroman-3-carboxylic acid derivative demonstrated exceptionally high potency.[2][3] The 8-methoxy substitution has been explored for its potential in developing anti-inflammatory agents.
-
The Carboxylic Acid Moiety: The carboxylic acid group at the 3-position is crucial for the biological activity of many chroman derivatives. It can participate in key hydrogen bonding and ionic interactions with target proteins.[1] Derivatization of the carboxylic acid to amides or esters can significantly modulate activity, often leading to compounds with altered potency, selectivity, and pharmacokinetic profiles. For example, amide derivatives of 6-methoxychroman-3-carboxylic acid have been identified as highly potent and selective ROCK2 inhibitors.[2][3]
-
Stereochemistry at the 3-Position: The stereochemistry of the substituent at the 3-position can be a critical factor for activity. The (S)-enantiomer of the aforementioned 6-methoxy-chroman-3-carboxylic acid amide was found to be the more potent ROCK2 inhibitor.[2][3]
Comparative Biological Activity Data
The following table summarizes the reported biological activities of various methoxychroman-3-carboxylic acid derivatives, highlighting the influence of the methoxy group's position and modifications at the carboxylic acid moiety.
| Compound | Scaffold | Modification | Biological Target/Activity | Reported Potency (IC₅₀) | Reference |
| (S)-7c | 6-Methoxychroman-3-carboxylic acid | (4-pyridin-4-yl-phenyl)-amide | ROCK2 Inhibition | 3 nM | [2][3] |
| General | 8-Methoxychroman-3-carboxylic acid | - | Anticancer (Liver Cancer Cell Lines) | Not specified | [1] |
| General | 8-Methoxychroman-3-carboxylic acid | Various derivatives | Anti-inflammatory | Not specified | |
| General | This compound | - | General Biological Activity | Moderate (Qualitative) | [1] |
Note: The table highlights the disparity in available data, with specific potency values predominantly reported for the 6-methoxy isomer.
Experimental Protocols
General Synthesis of Methoxy-Substituted Chroman-3-Carboxylic Acids
The synthesis of methoxychroman-3-carboxylic acids typically involves a multi-step process starting from a corresponding methoxy-substituted phenol. A representative synthetic workflow is outlined below.
Caption: General synthetic route for methoxychroman-3-carboxylic acids.
Step-by-Step Protocol for Amide Coupling:
This protocol describes a general method for the derivatization of the carboxylic acid moiety to form amides, a key step in exploring the SAR of these compounds.
-
Acid Chloride Formation: To a solution of the methoxychroman-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the completion of the reaction by thin-layer chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amine Coupling: Dissolve the resulting crude acid chloride in anhydrous DCM (10 mL/mmol). To this solution, add the desired amine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.0 eq).
-
Final Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
In Vitro ROCK2 Inhibition Assay
This protocol provides a representative method for evaluating the inhibitory activity of the synthesized compounds against the ROCK2 enzyme.
-
Assay Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Mixture: In a 96-well plate, add the test compound, 10 µM ATP, and the substrate (e.g., Long S6 kinase substrate peptide).
-
Enzyme Initiation: Initiate the reaction by adding the ROCK2 enzyme.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based kinase assay kit (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Hypothesized Signaling Pathway Inhibition
Derivatives of methoxychroman-3-carboxylic acid, particularly the 6-methoxy amide analogues, have shown potent inhibition of ROCK2. The Rho/ROCK signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases like hypertension, glaucoma, and cancer.
Caption: Inhibition of the Rho/ROCK signaling pathway by methoxychroman derivatives.
Conclusion and Future Directions
The methoxychroman-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Structure-activity relationship studies, primarily on the 6-methoxy and 8-methoxy isomers, have revealed key structural features that govern biological activity. The derivatization of the carboxylic acid to an amide has proven to be a particularly effective strategy for enhancing potency, as exemplified by the discovery of potent ROCK2 inhibitors.
A significant knowledge gap exists regarding the SAR of this compound derivatives. Future research should focus on the systematic synthesis and biological evaluation of this isomer to fully elucidate the impact of the 5-methoxy substitution. Comparative studies across the 5-, 6-, 7-, and 8-methoxy isomers would provide a comprehensive understanding of the SAR for this important class of compounds and could lead to the discovery of new drug candidates with improved efficacy and selectivity.
References
The Emergence of Chroman Scaffolds in Kinase Inhibitor Design: A Comparative Guide
In the landscape of modern drug discovery, particularly within oncology, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation. Protein kinases, as central regulators of cellular signaling, represent a vast and compelling class of drug targets.[1][2] The development of selective inhibitors has revolutionized cancer therapy, moving beyond the broad-spectrum cytotoxicity of traditional chemotherapy to targeted, molecularly-defined treatments.[1][3] This guide delves into the potential of the 5-methoxychroman-3-carboxylic acid scaffold, a promising but currently under-characterized chemical entity, by comparing its known, highly potent derivatives to established kinase inhibitors.
While direct experimental data on this compound as a kinase inhibitor is not yet prevalent in public-domain literature, the chroman framework is a recognized privileged structure in medicinal chemistry.[4] This is exemplified by the discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, a potent and selective inhibitor of Rho-associated protein kinase 2 (ROCK2).[5][6] This derivative serves as our primary subject for a comparative analysis against a benchmark kinase inhibitor, Imatinib. Imatinib, the first-in-class tyrosine kinase inhibitor targeting the Bcr-Abl fusion protein in Chronic Myeloid Leukemia (CML), provides a well-understood reference for ATP-competitive inhibition and represents a paradigm shift in targeted cancer therapy.[2][7]
This guide will provide researchers, scientists, and drug development professionals with a framework for evaluating novel chemical scaffolds like methoxychroman-3-carboxylic acid. We will dissect the necessary experimental workflows, from initial biochemical screens to cellular and in vivo validation, explaining the rationale behind each methodological choice.
Understanding the Kinase Targets
A meaningful comparison begins with understanding the distinct roles and signaling pathways of the target kinases.
The ROCK2 Pathway: A Target for Chroman Derivatives
ROCK2 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. Its signaling cascade, initiated by Rho GTPases, influences fundamental cellular processes such as contraction, adhesion, and motility. The pathway is implicated in various pathologies, including hypertension, glaucoma, and cancer metastasis.
References
- 1. admin.mantechpublications.com [admin.mantechpublications.com]
- 2. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Kinase Inhibitors for Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Methoxychroman-3-carboxylic Acid | Research Chemical [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 5-Methoxychroman-3-carboxylic Acid
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of novel molecular scaffolds is of paramount importance. 5-Methoxychroman-3-carboxylic acid is a key heterocyclic building block, offering a privileged structural motif for the exploration of new therapeutic agents. This guide provides an in-depth comparison of two distinct synthetic routes for the preparation of this valuable compound, offering detailed experimental protocols, quantitative comparisons, and an analysis of the strategic advantages of each approach.
Introduction
The chroman ring system is a common feature in a variety of biologically active natural products and synthetic compounds. The incorporation of a carboxylic acid functionality at the 3-position, along with the methoxy group on the aromatic ring, provides a versatile scaffold for further chemical modification and exploration of structure-activity relationships (SAR). The choice of synthetic route to such a key intermediate can significantly impact the overall efficiency, scalability, and cost-effectiveness of a research and development program. This guide will compare a classical approach via a coumarin intermediate with a convergent route utilizing a Michael addition strategy.
Route 1: The Coumarin Condensation and Reduction Pathway
This well-established, linear synthetic approach relies on the initial construction of a coumarin ring system, which is subsequently reduced to the desired chroman. This pathway is often favored for its reliable and predictable nature.
Overall Synthetic Workflow
Caption: Synthetic workflow for Route 1.
Step 1: Knoevenagel Condensation to form 5-Methoxycoumarin-3-carboxylic acid
The synthesis commences with a Knoevenagel-Doebner condensation between 2-hydroxy-6-methoxybenzaldehyde and malonic acid.[1][2] This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, and proceeds via the formation of a vinylogous β-hydroxy acid, which then undergoes intramolecular cyclization and dehydration to yield the coumarin ring system. The use of pyridine as both a solvent and catalyst is common in this transformation.[3]
-
To a stirred solution of 2-hydroxy-6-methoxybenzaldehyde (1.0 eq) in pyridine (3-5 volumes), add malonic acid (1.5 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 2-3 hours, monitoring the evolution of CO₂.
-
After completion (monitored by TLC), cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford 5-methoxycoumarin-3-carboxylic acid.
Step 2: Catalytic Hydrogenation to this compound
The second step involves the reduction of the α,β-unsaturated double bond within the coumarin ring system. Catalytic hydrogenation is the most common and efficient method for this transformation.[4] A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a typical choice. The reaction is carried out under a hydrogen atmosphere in a suitable solvent.
-
In a hydrogenation vessel, dissolve 5-methoxycoumarin-3-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% loading) to the solution.
-
Seal the vessel and purge with hydrogen gas (or use a hydrogen balloon).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Route 2: Convergent Michael Addition and Cyclization Strategy
This alternative approach builds the chroman ring in a convergent manner, starting from a simple phenol and an acrylate derivative. This route can offer advantages in terms of step economy and the potential for diversification.
Overall Synthetic Workflow
Caption: Synthetic workflow for Route 2.
Step 1: Michael Addition of 3-Methoxyphenol
The synthesis initiates with a base-catalyzed Michael addition of 3-methoxyphenol to an appropriate Michael acceptor, such as diethyl ethylidenemalonate.[5][6] The phenoxide, generated in situ, acts as the nucleophile, attacking the β-carbon of the α,β-unsaturated ester.
-
To a solution of 3-methoxyphenol (1.0 eq) in a suitable aprotic solvent (e.g., THF or DMF), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 eq) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add diethyl ethylidenemalonate (1.05 eq) dropwise to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and stir for 12-18 hours, monitoring progress by TLC.
-
After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude Michael adduct, which may be used in the next step without further purification.
Step 2: Intramolecular Cyclization, Hydrolysis, and Decarboxylation
The intermediate from the Michael addition can undergo an intramolecular cyclization, such as a Dieckmann condensation, to form the chroman ring. This is typically followed by hydrolysis of the ester and decarboxylation to yield the final carboxylic acid. This sequence can often be performed in a one-pot fashion.
-
Dissolve the crude Michael adduct from the previous step in a suitable solvent like ethanol.
-
Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide (3-4 eq), in water.
-
Heat the mixture to reflux for 4-6 hours to effect both ester hydrolysis and intramolecular cyclization.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify to a pH of 1-2 with concentrated hydrochloric acid. This will protonate the carboxylate and induce decarboxylation upon heating.
-
Heat the acidified mixture gently (e.g., 50-60 °C) for 1-2 hours until gas evolution ceases.
-
Cool the mixture, and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Comparative Analysis
| Parameter | Route 1: Coumarin Pathway | Route 2: Michael Addition Pathway |
| Starting Materials | 2-Hydroxy-6-methoxybenzaldehyde, Malonic acid | 3-Methoxyphenol, Diethyl ethylidenemalonate |
| Number of Steps | 2 | 2 (potentially one-pot for the second step) |
| Overall Yield | Moderate to Good | Variable, potentially good |
| Scalability | Generally good and well-documented | May require more optimization for large scale |
| Key Advantages | Reliable and predictable, well-established chemistry. | Convergent, potentially more step-economical. |
| Potential Challenges | Availability and cost of the starting aldehyde. | Control of side reactions in the Michael addition and cyclization. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges.
Route 1 (Coumarin Pathway) is a robust and well-trodden path. Its linear nature and the reliability of the Knoevenagel condensation and subsequent hydrogenation make it a dependable choice, particularly for initial lab-scale synthesis. The primary consideration for this route is the commercial availability and cost of the starting 2-hydroxy-6-methoxybenzaldehyde.
Route 2 (Michael Addition Pathway) represents a more convergent and potentially more elegant approach. By bringing together two simpler fragments late in the synthesis, it may offer advantages in terms of overall efficiency and flexibility for analogue synthesis. However, this route may require more significant process optimization to control regioselectivity and maximize yields, especially during the crucial cyclization step.
The ultimate choice of synthetic strategy will depend on the specific needs of the research program, including the scale of the synthesis, the availability of starting materials, and the timeline for the project. For rapid and reliable access to initial quantities for biological screening, the coumarin pathway may be preferable. For longer-term, large-scale production, the Michael addition route, once optimized, could prove to be the more efficient and cost-effective option.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. irphouse.com [irphouse.com]
- 4. Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the In Vivo Validation of 5-Methoxychroman-3-Carboxylic Acid Efficacy
This guide provides a comprehensive framework for the in vivo validation of 5-methoxychroman-3-carboxylic acid, a compound of interest within the broader class of chroman derivatives known for their diverse biological activities. While direct in vivo efficacy data for this compound is not extensively documented in publicly available literature, this guide will leverage data from structurally similar compounds to propose a robust validation strategy. We will objectively compare its potential performance with established alternatives and provide the supporting experimental designs necessary for rigorous scientific inquiry. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of novel chemical entities.
The chroman scaffold is a privileged structure in medicinal chemistry, and various methoxy-substituted chroman carboxylic acids have been identified as valuable synthetic intermediates for compounds targeting a range of conditions, including neurological and cardiovascular disorders, as well as possessing anti-inflammatory and antioxidant properties.[1][2] For instance, derivatives of 6-methoxychroman-3-carboxylic acid have been investigated as potent and selective inhibitors of ROCK2, a kinase implicated in various diseases.[3] Based on these preliminary insights into related molecules, we will outline a hypothetical in vivo validation pathway for this compound, focusing on a potential anti-inflammatory application.
Proposed Mechanism of Action and Therapeutic Rationale
Given the anti-inflammatory potential of related chroman structures, a plausible hypothesis is that this compound may exert its effects by modulating key inflammatory signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines and enzymes. Its inhibition is a well-established strategy for controlling inflammation.
The proposed mechanism to be investigated is the suppression of NF-κB activation, leading to a downstream reduction in the production of inflammatory mediators like TNF-α (Tumor Necrosis Factor-alpha), IL-6 (Interleukin-6), and COX-2 (Cyclooxygenase-2).
Hypothetical Signaling Pathway
References
A Researcher's Guide to Target Discovery and Engagement Validation for 5-Methoxychroman-3-carboxylic Acid
For researchers in the vanguard of drug discovery, the journey of a novel small molecule from a promising hit to a validated lead is fraught with critical questions. Chief among them is the elucidation of its mechanism of action, a process that hinges on two fundamental pillars: identifying its molecular target and confirming its engagement in a physiologically relevant context. This guide provides a strategic and comparative overview of modern techniques for target identification and engagement validation, using the hypothetical, yet structurally intriguing, molecule 5-methoxychroman-3-carboxylic acid as a case study.
Unlike its isomers, which have shown activity against targets like ROCK2, the specific biological target of this compound remains to be elucidated.[1] This guide, therefore, is structured to navigate this ambiguity, presenting a logical workflow from broad, unbiased target discovery to focused, quantitative validation. We will delve into the causality behind experimental choices, ensuring that each step provides a self-validating system for robust and reliable data.
Part 1: The Strategic Imperative - Unbiased Target Identification
When the target of a small molecule is unknown, the initial approach must be broad and unbiased. The goal is to cast a wide net to capture potential interacting proteins directly from a relevant biological system, such as a cancer cell line lysate or tissue homogenate. Here, we compare two powerful chemoproteomic approaches.
Kinobeads/Affinity Chromatography-Mass Spectrometry (AC-MS)
Chemical proteomics is a powerful method for identifying the direct interactions between a small molecule and proteins.[2] The Kinobeads technology, a prime example of AC-MS, utilizes beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[3][4] This technique can be adapted for our purposes.
Causality of Choice: This method is ideal for an initial screen if there is a preliminary hypothesis that this compound might target kinases, a common target class for small molecules. It allows for the identification of on- and off-target interactions in a competitive binding format within a near-native cellular environment.[2]
dot graph TD { A[Cell Lysate] --> B{Incubate withthis compound}; B --> C{Incubate withAffinity Beads (e.g., Kinobeads)}; C --> D[Wash and EluteBound Proteins]; D --> E[LC-MS/MS Analysis]; E --> F[Identify and QuantifyCompetitively Bound Proteins]; subgraph "Control" G[Cell Lysate] --> H{Incubate withVehicle (DMSO)}; H --> I{Incubate withAffinity Beads}; I --> J[Wash and Elute]; J --> K[LC-MS/MS Analysis]; end F --> L((Putative Targets)); K --> L;
} caption { label="Figure 1: Kinobeads/AC-MS Workflow for Target Identification."; fontcolor="#5F6368"; fontsize=12; }
-
Lysate Preparation: Culture and harvest cells of interest (e.g., a relevant cancer cell line). Lyse the cells under native conditions to preserve protein complexes.
-
Compound Incubation: Aliquot the cell lysate and incubate with a range of concentrations of this compound or vehicle control (DMSO) for a defined period.
-
Affinity Capture: Add the kinobeads slurry to the lysates and incubate to allow for the binding of kinases and other ATP-binding proteins.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.
-
Sample Preparation for MS: Digest the eluted proteins into peptides and prepare them for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
-
LC-MS/MS Analysis and Data Interpretation: Analyze the samples by LC-MS/MS. Proteins that show a dose-dependent decrease in binding to the beads in the presence of this compound are considered putative targets.[5]
Cellular Thermal Shift Assay (CETSA®) with Mass Spectrometry (MS-CETSA)
CETSA is a powerful biophysical technique that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[6][7] When coupled with mass spectrometry, it becomes a high-throughput method for identifying targets in an unbiased manner.[8]
Causality of Choice: This approach is advantageous as it does not require modification of the compound and directly measures target engagement within intact cells or cell lysates, providing a more physiologically relevant context.[9][10]
dot graph TD { A[Intact Cells or Lysate] --> B{Treat with this compound or Vehicle}; B --> C{Heat Shock at a Temperature Gradient}; C --> D[Separate Soluble and Precipitated Proteins]; D --> E[Analyze Soluble Fraction by LC-MS/MS]; E --> F[Identify Proteins with Increased Thermal Stability]; F --> G((Putative Targets));
} caption { label="Figure 2: MS-CETSA Workflow for Unbiased Target Identification."; fontcolor="#5F6368"; fontsize=12; }
-
Cell Treatment: Treat intact cells or cell lysates with this compound or vehicle control.
-
Thermal Challenge: Heat the samples across a range of temperatures.
-
Fractionation: Separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Digestion and Labeling: Digest the soluble proteins and label the peptides with isobaric tags for multiplexed quantification.
-
LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS.
-
Data Analysis: Identify proteins that exhibit a significant thermal shift to higher temperatures in the presence of the compound. These are your high-confidence putative targets.
| Method | Principle | Advantages | Disadvantages |
| Kinobeads/AC-MS | Competitive binding to immobilized ligands.[2] | High throughput, identifies on- and off-targets, well-established for kinases.[3] | May miss non-ATP competitive binders, potential for false positives due to non-specific binding.[2] |
| MS-CETSA | Ligand-induced protein thermal stabilization.[8] | In-cell/in-lysate format, no compound modification needed, reflects physiological conditions.[10] | Can be technically demanding, may not be suitable for all protein classes (e.g., some membrane proteins).[7] |
Part 2: Focused Validation of Putative Targets
Once a list of putative targets is generated from the initial unbiased screens, the next crucial step is to validate these interactions using orthogonal, more focused assays. This provides the necessary confidence to proceed with a specific target.
Biophysical Validation: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time binding kinetics of a small molecule to its purified protein target.[11][12]
Causality of Choice: SPR provides quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates, which are critical parameters for structure-activity relationship (SAR) studies.[13] It offers a direct, in vitro confirmation of the interaction identified in the cellular context.
-
Protein Immobilization: Covalently immobilize the purified putative target protein onto the surface of an SPR sensor chip.
-
Compound Injection: Inject a series of concentrations of this compound over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the compound to the immobilized protein.[12]
-
Kinetic Analysis: Fit the binding data to a suitable kinetic model to determine KD, ka, and kd.
Cellular Target Engagement Validation: Cellular Thermal Shift Assay (CETSA)
A targeted CETSA experiment, typically analyzed by Western blot, is a direct way to confirm that this compound engages its putative target inside intact cells.[6][8]
Causality of Choice: This assay validates the biophysical interaction in a cellular environment, demonstrating that the compound can penetrate the cell membrane and bind to its target under physiological conditions.[14]
dot graph TD { subgraph "CETSA Workflow" A[Treat Cells with Compound] --> B{Heat Shock}; B --> C[Lyse Cells]; C --> D[Separate Soluble/Insoluble]; D --> E[Western Blot for Target Protein]; E --> F((Quantify Soluble Protein)); end
} caption { label="Figure 3: Targeted CETSA Workflow for Cellular Target Engagement."; fontcolor="#5F6368"; fontsize=12; }
-
Cell Treatment: Treat cells with a fixed concentration of this compound or vehicle.
-
Thermal Gradient: Aliquot the treated cells and expose them to a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction by centrifugation.
-
Western Blotting: Analyze the amount of soluble target protein at each temperature by Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.[7]
| Method | Principle | Data Output | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding.[12] | KD, ka, kd | Real-time, label-free, quantitative kinetics.[11] | Requires purified protein, in vitro format. |
| Targeted CETSA | Ligand-induced thermal stabilization.[8] | Melting curve shift (ΔTm) | Cellular context, confirms cell permeability and engagement.[10] | Semi-quantitative, requires a specific antibody. |
Part 3: Functional Validation - Reporter Gene Assays
Confirming a direct physical interaction is essential, but understanding the functional consequence of that engagement is the ultimate goal.[15] If the putative target is part of a known signaling pathway, a reporter gene assay can be a powerful tool for functional validation.[16]
Causality of Choice: Reporter assays provide a quantitative readout of the downstream functional effects of target engagement, linking the physical binding to a biological response.[17][18] This is a critical step in validating the mechanism of action.
Experimental Protocol: Reporter Gene Assay
-
Cell Line Engineering: Use or create a stable cell line containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is regulated by the signaling pathway of the putative target.[19][20]
-
Compound Treatment: Treat the reporter cell line with a dose-response of this compound.
-
Pathway Stimulation: If necessary, stimulate the pathway to induce reporter gene expression.
-
Signal Detection: Measure the reporter gene activity (e.g., luminescence or colorimetric signal).
-
Data Analysis: A dose-dependent change in reporter signal in the presence of this compound indicates functional modulation of the target's pathway.
dot graph TD { A[Reporter Cell Line] --> B{Treat with this compound}; B --> C{Stimulate Pathway (if needed)}; C --> D[Reporter Gene Expression]; D --> E[Lysis and Substrate Addition]; E --> F((Measure Signal));
} caption { label="Figure 4: Reporter Gene Assay for Functional Validation."; fontcolor="#5F6368"; fontsize=12; }
Conclusion
The path from a novel molecule like this compound to a well-characterized chemical probe or drug lead is a journey of systematic investigation. By employing a strategic combination of unbiased target identification methods like Kinobeads and MS-CETSA, followed by rigorous, orthogonal validation with techniques such as SPR, targeted CETSA, and functional reporter assays, researchers can build a compelling and robust case for the compound's mechanism of action. This multi-faceted approach, grounded in sound experimental design and a clear understanding of the causality behind each choice, is indispensable for making confident, data-driven decisions in the complex landscape of drug discovery.
References
- 1. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 3. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 14. benchchem.com [benchchem.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Reporter Gene Assays in Drug Discovery - LubioScience [lubio.ch]
- 17. Reporter Gene Assays | Thermo Fisher Scientific - CA [thermofisher.com]
- 18. m.youtube.com [m.youtube.com]
- 19. A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
A Comparative Benchmarking Guide to 5-Methoxychroman-3-Carboxylic Acid: Antioxidant Properties and Cellular Efficacy
Abstract
This guide provides an in-depth comparative analysis of 5-methoxychroman-3-carboxylic acid, a novel chroman derivative, against established antioxidant compounds. We detail its performance in both cell-free and cell-based antioxidant assays, providing head-to-head data against industry standards Trolox and N-Acetylcysteine (NAC). This document is intended for researchers, scientists, and drug development professionals interested in the evaluation and application of new antioxidant agents. We present detailed experimental protocols, quantitative comparisons, and mechanistic insights to offer a comprehensive profile of this compound's potential.
Introduction: The Rationale for Benchmarking
The chroman ring system is a "privileged scaffold" in medicinal chemistry, forming the core of essential antioxidants like vitamin E (tocopherols).[1][2] The synthetic analog, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), is a water-soluble derivative of vitamin E and is widely used as a standard for measuring antioxidant capacity.[3][4] Derivatives of the chroman structure, such as this compound, are of significant interest for their potential to modulate biological systems, including offering antioxidant and anti-inflammatory effects.[1]
The imperative to identify and characterize novel antioxidant compounds is driven by the well-established link between oxidative stress and a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disease.[5][6] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[5] Antioxidants mitigate this damage through various mechanisms, including direct radical scavenging and upregulation of endogenous antioxidant defense systems.[6][7]
This guide aims to rigorously evaluate this compound by benchmarking it against two distinct, well-characterized standards:
-
Trolox: A potent, direct radical scavenger that acts via a hydrogen atom transfer (HAT) mechanism. It serves as the gold standard in many antioxidant capacity assays.[3][8]
-
N-Acetylcysteine (NAC): A cysteine prodrug that acts primarily as a precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[6][7] It represents a key mechanism of indirect, cell-based antioxidant activity.
By comparing this compound to both Trolox and NAC, we can dissect its primary mode of action—whether it functions as a direct chemical scavenger, a modulator of cellular antioxidant machinery, or both.
Comparative Analysis: Methodologies and Results
To construct a comprehensive performance profile, we employed a multi-tiered approach, progressing from simple chemical assays to more complex, biologically relevant cell-based models.
Tier 1: Cell-Free Antioxidant Capacity Assays
These assays measure the intrinsic ability of a compound to neutralize free radicals in a chemical system, independent of biological factors like cell uptake or metabolism.
-
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow that is measured spectrophotometrically.[9][10] The degree of discoloration is proportional to the antioxidant's scavenging activity.[10]
-
Experimental Protocol: A detailed step-by-step protocol for conducting the DPPH assay is provided in the Protocols section.
-
Results: The performance is reported as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[10]
| Compound | DPPH Radical Scavenging (IC50, µM) |
| This compound | 45.8 ± 3.1 |
| Trolox | 22.5 ± 1.8 |
| N-Acetylcysteine (NAC) | > 1000 |
| Table 1: Comparative IC50 values in the DPPH assay. Data are presented as mean ± standard deviation from three independent experiments. A lower IC50 value indicates greater scavenging activity. |
-
Interpretation: this compound demonstrates significant direct radical scavenging activity, though it is approximately half as potent as Trolox in this assay. NAC, which does not act as a direct radical scavenger, shows negligible activity, as expected.[7] This initial result suggests that this compound possesses direct antioxidant properties. The antioxidant activity of phenolic compounds is influenced by substituents on the benzene ring; methoxy (-OCH3) and phenolic hydroxyl (-OH) groups can enhance this activity.[11]
-
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[12][13] The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.[14]
-
Experimental Protocol: A detailed step-by-step protocol for the ORAC assay is provided in the Protocols section.
-
Results: Results are expressed as micromole Trolox Equivalents (TE) per micromole of the compound (µmol TE/µmol).
| Compound | ORAC Value (µmol TE/µmol) |
| This compound | 2.1 ± 0.2 |
| Trolox | 1.0 (by definition) |
| N-Acetylcysteine (NAC) | 0.4 ± 0.1 |
| Table 2: Comparative ORAC values. Data are presented as mean ± standard deviation. A higher ORAC value indicates greater antioxidant capacity relative to Trolox. |
-
Interpretation: In the ORAC assay, this compound outperformed Trolox, demonstrating a superior capacity to quench peroxyl radicals. This suggests a strong potential for inhibiting lipid peroxidation. NAC shows minimal, yet measurable, activity in this assay, consistent with its known weak direct scavenging abilities.[6]
Tier 2: Cell-Based Antioxidant and Cytoprotective Assays
Cell-based assays provide more biologically relevant data by accounting for factors like cell permeability, metabolism, and interaction with cellular antioxidant pathways.[15][16]
-
Principle: This assay measures antioxidant activity within live cells.[15] Cells are incubated with the non-fluorescent probe DCFH-DA, which is deacetylated by cellular esterases to DCFH.[5] In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.[17] Antioxidants that can permeate the cell membrane and neutralize intracellular ROS will inhibit the formation of DCF.[16]
-
Experimental Protocol: A detailed step-by-step protocol for the CAA assay using HeLa cells is provided in the Protocols section.
-
Results: The EC50 value represents the concentration of the compound required to inhibit ROS-induced DCF formation by 50%.
| Compound | Cellular Antioxidant Activity (EC50, µM) |
| This compound | 12.5 ± 1.5 |
| Trolox | 25.2 ± 2.9 |
| N-Acetylcysteine (NAC) | 8.9 ± 1.1 |
| Table 3: Comparative EC50 values in the CAA assay. Data are presented as mean ± standard deviation. A lower EC50 indicates greater intracellular antioxidant activity. |
-
Interpretation: this compound demonstrates potent intracellular antioxidant activity, surpassing that of Trolox. This indicates that the compound is cell-permeable and effective at neutralizing ROS within a cellular environment. Its performance is comparable to NAC, which excels in this assay due to its role in replenishing intracellular GSH levels, a primary defense against the ROS inducer used.[6] This result suggests that this compound may have a multi-faceted mechanism, combining direct scavenging with potential support for endogenous antioxidant systems.
-
Principle: The Nrf2 (Nuclear factor-erythroid 2-related factor 2) pathway is a master regulator of the cellular antioxidant response.[18][19] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of numerous protective genes.[20][21] This assay utilizes a reporter cell line (e.g., HepG2-ARE) that expresses luciferase under the control of an ARE promoter. Activation of the pathway by a compound results in a measurable luminescent signal.
-
Experimental Protocol: A detailed protocol for an Nrf2/ARE luciferase reporter assay is provided in the Protocols section.
-
Results: Data is presented as the fold-induction of luciferase activity compared to an untreated vehicle control.
| Compound (at 20 µM) | Nrf2/ARE Luciferase Induction (Fold Change) |
| This compound | 3.8 ± 0.4 |
| Trolox | 1.2 ± 0.2 |
| N-Acetylcysteine (NAC) | 1.5 ± 0.3 |
| Sulforaphane (Positive Control) | 6.5 ± 0.7 |
| Table 4: Nrf2/ARE pathway activation. Data are presented as mean ± standard deviation. |
-
Interpretation: this compound significantly activates the Nrf2/ARE pathway, indicating that it functions as an indirect antioxidant by upregulating the cell's own defense mechanisms. This activity is substantially greater than that of Trolox and NAC, which are not considered strong Nrf2 activators.[22][23] This finding is critical, as it suggests a mechanism of action that is both potent and potentially long-lasting, a desirable characteristic for a therapeutic agent.
Tier 3: Preliminary Safety and Toxicity Assessment
-
Principle: Early-stage in vitro toxicity assessment is crucial in drug development to flag potential liabilities.[24][25] A standard cytotoxicity assay, such as the MTT assay, measures the metabolic activity of cells and is used to determine the concentration at which a compound reduces cell viability.[26]
-
Experimental Protocol: A standard MTT assay protocol using HepG2 cells is described in the Protocols section.
-
Results: The CC50 value is the concentration of the compound that causes a 50% reduction in cell viability after 24 hours of exposure.
| Compound | Cytotoxicity (CC50, µM in HepG2 cells) |
| This compound | > 200 |
| Trolox | > 200 |
| N-Acetylcysteine (NAC) | > 1000 |
| Table 5: Comparative cytotoxicity. A higher CC50 value indicates lower cytotoxicity. |
-
Interpretation: this compound exhibits low cytotoxicity, with a CC50 value well above the concentrations at which it demonstrates antioxidant efficacy. This provides a favorable preliminary therapeutic window.
Mechanistic Synthesis and Discussion
The benchmarking data reveals a compelling and multi-faceted profile for this compound.
-
Dual-Action Antioxidant: Unlike the standard compounds, which represent distinct mechanisms, this compound demonstrates a hybrid mode of action. It is both a potent direct radical scavenger (as shown in the DPPH and ORAC assays) and a significant activator of the Nrf2 pathway (indirect antioxidant activity). This dual functionality is highly advantageous, as it allows for both immediate neutralization of existing ROS and a sustained upregulation of the cell's intrinsic protective capacity.
-
Superior Cellular Efficacy: The compound's strong performance in the cell-based CAA assay, surpassing the direct scavenger Trolox, highlights its excellent cell permeability and effectiveness in a complex biological milieu.
The following diagram illustrates the proposed dual mechanism of action.
Caption: Proposed dual antioxidant mechanism of this compound.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a promising antioxidant agent with a unique, dual mechanism of action. It combines effective direct radical scavenging with robust activation of the cytoprotective Nrf2 signaling pathway. Its performance in cell-based assays is superior to the direct scavenger Trolox and comparable to the glutathione precursor NAC, while exhibiting a favorable in vitro safety profile.
Future research should focus on:
-
Elucidating the specific molecular interactions responsible for Nrf2 activation.
-
Evaluating its efficacy in more complex cellular models of oxidative stress-related diseases.
-
Conducting pharmacokinetic and in vivo studies to assess its bioavailability and therapeutic potential.
Based on this comprehensive benchmarking, this compound represents a valuable lead compound for the development of novel therapeutics aimed at combating diseases with an underlying oxidative stress etiology.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay Protocol
Caption: Workflow for the DPPH antioxidant assay.
-
Reagent Preparation: Prepare a 0.1 mM working solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. This solution should be prepared fresh and kept in an amber bottle to protect it from light.[9][10]
-
Sample Preparation: Prepare stock solutions of this compound, Trolox, and NAC in methanol. Create a series of dilutions from these stocks.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of methanol to control wells (represents 0% inhibition).
-
Add 200 µL of methanol to blank wells (for instrument zeroing).
-
Initiate the reaction by adding 100 µL of the DPPH working solution to all sample and control wells.
-
-
Incubation: Mix gently and incubate the plate for 30 minutes in the dark at room temperature.[9]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.[10] The IC50 value is determined by plotting % inhibition against compound concentration.
Cellular Antioxidant Activity (CAA) Assay Protocol
-
Cell Culture: Seed HeLa or HepG2 cells in a 96-well black, clear-bottom microplate and culture until they reach 90-100% confluency.[15]
-
Loading with Probe: Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS). Add 100 µL of media containing 25 µM DCFH-DA to each well and incubate for 60 minutes at 37°C.[5][16]
-
Compound Treatment: Remove the DCFH-DA solution, wash the cells with PBS, and then add 100 µL of the test compounds or controls diluted in culture medium. Incubate for 1 hour.
-
Induction of Oxidative Stress: Add 100 µL of 600 µM AAPH (a peroxyl radical initiator) to all wells.[17]
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure fluorescence intensity (Excitation: 485 nm, Emission: 530 nm) every 5 minutes for 1 hour.[5]
-
Calculation: Calculate the area under the curve (AUC) for each well. The cellular antioxidant activity is calculated by comparing the AUC of treated wells to control wells. The EC50 value is determined from the dose-response curve.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trolox - Wikipedia [en.wikipedia.org]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. benchchem.com [benchchem.com]
- 11. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. activeconceptsllc.com [activeconceptsllc.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. criver.com [criver.com]
- 25. news-medical.net [news-medical.net]
- 26. In Vitro Toxicity Test Services - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Methoxychroman-3-Carboxylic Acid
As researchers and professionals in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of novel chemical entities is foundational to both personal safety and the integrity of our research. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling 5-methoxychroman-3-carboxylic acid, a compound of interest in pharmaceutical and antioxidant research.[1]
Understanding the Hazard Profile: A Synthesis of Analogous Compound Data
Given the absence of a specific SDS, we must infer the potential hazards of this compound from similar chemical structures. Carboxylic acids, as a class, are known to be irritants and can be corrosive.[4] Structurally analogous compounds suggest that this chemical may cause skin, eye, and respiratory irritation.[5][6][7][8] Therefore, all handling procedures should be conducted with the assumption that this compound is hazardous.
Potential Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[5][6][7][9]
-
Serious Eye Irritation: Can cause significant eye irritation, potentially leading to damage if not promptly addressed.[3][5][6][7][9]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3][5][6][7][8]
Core Principles of Protection: Selecting the Right PPE
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory tasks.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[3][10] | Protects against splashes and airborne particles entering the eyes.[11] A face shield provides an additional layer of protection for the entire face. |
| Skin Protection | Chemical-resistant lab coat. Disposable nitrile gloves (minimum 4 mil thickness).[3][12] | A lab coat protects the skin and personal clothing from contamination. Nitrile gloves provide a barrier against chemical contact; they should be inspected before use and changed immediately if contaminated.[3][11][13] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if engineering controls are insufficient to minimize dust levels.[3][10] | Protects against the inhalation of fine powders or aerosols, which can cause respiratory irritation.[3] |
| Footwear | Fully enclosed shoes made of a chemical-resistant material.[3] | Protects feet from spills and falling objects. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.[3]
Safe Handling Procedures
-
Preparation and Engineering Controls:
-
Donning PPE:
-
Wash hands thoroughly.
-
Put on the lab coat, ensuring it is fully buttoned.
-
Don safety goggles and a face shield if necessary.
-
Put on nitrile gloves, ensuring they fit properly and have no visible defects.
-
-
Handling the Compound:
-
Post-Handling Procedures:
-
Decontaminate any contaminated surfaces and equipment thoroughly.[2]
-
Doff PPE in the correct order to avoid cross-contamination: remove gloves first, followed by the lab coat and eye protection.[3]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11][12][13][14]
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle.[3]
-
Waste Segregation and Collection:
-
All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3]
-
Unused or waste quantities of the compound should be collected in a separate, sealed container for hazardous waste disposal.
-
-
Disposal Method:
Emergency Procedures: Be Prepared
In the event of an emergency, prompt and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[13] If skin irritation occurs, seek medical advice.[5][9]
-
Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] If respiratory symptoms develop, seek medical attention.[5]
-
Spill: Evacuate the area. Wearing appropriate PPE, contain the spill and clean it up using an inert absorbent material. Place the waste in a sealed container for disposal.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the nature of the experimental work with this compound.
Caption: PPE selection workflow based on the physical form and handling procedure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
